Product packaging for 1-Chloro-1-methylcyclohexane(Cat. No.:CAS No. 931-78-2)

1-Chloro-1-methylcyclohexane

Cat. No.: B1295254
CAS No.: 931-78-2
M. Wt: 132.63 g/mol
InChI Key: OGYBTPYJHQSBBR-UHFFFAOYSA-N
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Description

1-Chloro-1-methylcyclohexane is a useful research compound. Its molecular formula is C7H13Cl and its molecular weight is 132.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Cl B1295254 1-Chloro-1-methylcyclohexane CAS No. 931-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBTPYJHQSBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239273
Record name 1-Chloro-1-methylcyclohexane
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Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

931-78-2
Record name 1-Chloro-1-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-78-2
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Record name 1-Chloro-1-methylcyclohexane
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Record name NSC63061
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Record name 1-Chloro-1-methylcyclohexane
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Foundational & Exploratory

1-Chloro-1-methylcyclohexane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Chloro-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 931-78-2). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate in organic synthesis.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a relevant synthetic pathway.

Compound Overview

This compound is a chlorinated hydrocarbon characterized by a cyclohexane (B81311) ring with both a chlorine atom and a methyl group attached to the first carbon position.[1] At room temperature, it exists as a colorless to pale yellow liquid with a distinct odor.[1] Its chemical reactivity, largely due to the chlorine atom, makes it a valuable intermediate in various nucleophilic substitution reactions.[1]

Core Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data available in the literature.

PropertyValueUnitsNotes / Reference
Molecular Formula C₇H₁₃Cl-[1][2][3][4][5][6][7]
Molecular Weight 132.63 g/mol [2][3][4][5][6][8]
Density 0.96 - 0.966g/cm³At 0 °C[2][4][9]
Boiling Point 148 - 159.4°CAt 760 mmHg; reported values vary (e.g., 152°C, 148-151°C, 159.4°C).[2][3][4][9]
Melting Point N/A°CNot typically reported. A triple point of -38.63 °C (234.52 K) has been noted.[2][3][10]
Flash Point 38.4°C[2][4][9][11]
Refractive Index 1.454-[2][4][9]
Vapor Pressure 3.3 ± 0.3mmHgPredicted at 25°C.[9]
Water Solubility Low-Described as having low solubility in water.[1]
LogP (Octanol/Water) 2.948-[2][4]

Synthetic Pathway Visualization

This compound is commonly synthesized via the hydrochlorination of 1-methylcyclohexene. This electrophilic addition reaction follows Markovnikov's rule, where the chloride anion attacks the more substituted carbon of the double bond after protonation, leading to the formation of the tertiary alkyl halide.

G cluster_reactants Reactants cluster_product Product A 1-Methylcyclohexene C This compound A->C Electrophilic Addition B Hydrogen Chloride (HCl) B->C

Synthesis of this compound.

Experimental Protocols

The accurate determination of physical properties is critical for the application of any chemical compound. The following sections detail standard laboratory protocols for measuring the key properties of liquid samples like this compound.

Determination of Density

The density of a liquid is its mass per unit volume and can be determined with high accuracy using common laboratory equipment.

Methodology:

  • Mass of Empty Container: Obtain a clean, dry measuring cylinder or pycnometer (density bottle). Place it on a calibrated electronic balance and tare the balance to zero, or record the mass of the empty container (m₁).[12][13]

  • Volume and Mass of Liquid: Carefully pour a known volume of this compound into the measuring cylinder (e.g., 25 mL). For higher accuracy, use a pycnometer filled to its calibrated volume. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[12]

  • Mass of Filled Container: Place the container with the liquid onto the balance and record the total mass (m₂).[12]

  • Calculation: The mass of the liquid (m) is calculated as m = m₂ - m₁. The density (ρ) is then determined using the formula:

    • ρ = mass / volume[12][14]

  • Replication: For improved reliability, it is recommended to repeat the measurement multiple times and calculate an average value.[12][15]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16] It is a key indicator of a substance's purity.

Methodology (Micro-Boiling Point / Capillary Method):

  • Apparatus Setup: Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[17][18]

  • Capillary Tube: Take a glass capillary tube and seal one end by heating it in a flame.[17] Place the sealed capillary tube, open end down, into the liquid in the test tube.[17]

  • Heating: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block).[17][19]

  • Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[19] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[19]

  • Measurement: Stop heating at this point. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[16][19]

Determination of Refractive Index

The refractive index measures how much the path of light is bent when it enters the substance.[20] It is a fundamental property used for identifying and assessing the purity of liquid samples.

Methodology (Abbe Refractometer):

  • Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water or a standard of known refractive index.

  • Sample Application: Place a few drops of this compound onto the surface of the lower prism of the refractometer.

  • Measurement: Close the prisms carefully. Light is passed through the liquid layer.[20] While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale. Most refractometers also measure the temperature, which should be recorded as the refractive index is temperature-dependent.

References

An In-depth Technical Guide to 1-Chloro-1-methylcyclohexane (CAS 931-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclohexane, with the CAS number 931-78-2, is a cyclic alkyl halide that serves as a versatile intermediate in organic synthesis. Its structure, featuring a tertiary chloroalkane on a cyclohexane (B81311) ring, imparts specific reactivity that makes it a valuable building block for the introduction of the 1-methylcyclohexyl moiety and for the synthesis of various cyclic and acyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, in-depth analysis of its spectroscopic data, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is a chlorinated hydrocarbon, and its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 931-78-2[2]
Molecular Formula C₇H₁₃Cl[3][4]
Molecular Weight 132.63 g/mol [3][4]
Density 0.96 g/cm³[5]
Boiling Point 159.4 °C at 760 mmHg[5]
Flash Point 38.4 °C[5]
Refractive Index 1.454[5]
LogP 2.948[5]
InChI InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3[2]
SMILES CC1(CCCCC1)Cl[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydrochlorination of 1-methylcyclohexene. This electrophilic addition reaction follows Markovnikov's rule, where the chloride ion attacks the more substituted carbon of the double bond, leading to the formation of the tertiary alkyl halide.

Experimental Protocol: Hydrochlorination of 1-Methylcyclohexene

This protocol describes the synthesis of this compound from 1-methylcyclohexene using acetyl chloride in ethanol (B145695), which generates HCl in situ.

Materials:

  • 1-Methylcyclohexene

  • Acetyl chloride

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclohexene in absolute ethanol at 30 °C.

  • Slowly add acetyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 30 °C using a water bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture for approximately 20 minutes.[3]

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The product can be further purified by distillation. A reported yield for this reaction is 94%.[3]

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1-Methylcyclohexene 1-Methylcyclohexene Mixing_and_Reaction Mix and Stir at 30°C 1-Methylcyclohexene->Mixing_and_Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Mixing_and_Reaction Ethanol Ethanol Ethanol->Mixing_and_Reaction Quenching Quench with NaHCO₃ Mixing_and_Reaction->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation This compound This compound Evaporation->this compound

Caption: Synthesis workflow of this compound.

Key Reactions of this compound

As a tertiary alkyl halide, this compound readily undergoes both nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions.

Elimination Reaction: Dehydrohalogenation

The reaction of this compound with a strong base, such as potassium hydroxide (B78521) in ethanol, predominantly yields 1-methylcyclohexene through an E2 elimination mechanism. This reaction follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene.[1][6]

Experimental Protocol: Dehydrohalogenation with Ethanolic KOH

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux apparatus

  • Separatory funnel

  • Anhydrous calcium chloride

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH).

  • In a round-bottom flask, add this compound to the alcoholic KOH solution.

  • Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer containing the product, 1-methylcyclohexene.

  • Wash the organic layer with water to remove any remaining KOH and ethanol.

  • Dry the organic layer over anhydrous calcium chloride.

  • The product, 1-methylcyclohexene, can be purified by distillation.

Reaction Pathway:

G This compound This compound 1-Methylcyclohexene 1-Methylcyclohexene This compound->1-Methylcyclohexene E2 Elimination KOH_Ethanol KOH / Ethanol KOH_Ethanol->1-Methylcyclohexene KCl_H2O KCl + H₂O

Caption: Dehydrohalogenation of this compound.

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (CH₃) and a series of multiplets for the methylene (B1212753) protons (CH₂) of the cyclohexane ring. The exact chemical shifts can vary depending on the solvent used.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum of the product from the dehydrohalogenation reaction, 1-methylcyclohexene, clearly shows five sp³-carbon resonances in the 20 to 50 ppm range and two sp²-carbon resonances in the 100 to 150 ppm range, confirming the formation of the double bond within the ring.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected absorptions include:

  • C-H stretching (alkane): Strong absorptions in the range of 2850-3000 cm⁻¹.

  • C-H bending (CH₂ and CH₃): Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹.

  • C-Cl stretching: A band in the region of 600-800 cm⁻¹, which can be useful for confirming the presence of the chlorine atom.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for cyclic alkanes involve the loss of alkyl groups. For this compound, prominent fragmentation pathways would include the loss of a methyl radical (CH₃•) to give a fragment at m/z 117, and the loss of a chlorine radical (Cl•) to give a fragment at m/z 97. The base peak is often the result of the most stable carbocation formed.

Fragmentation Pathway:

G M_plus [C₇H₁₃Cl]⁺ m/z = 132/134 M_minus_CH3 [C₆H₁₀Cl]⁺ m/z = 117/119 M_plus->M_minus_CH3 - CH₃• M_minus_Cl [C₇H₁₃]⁺ m/z = 97 M_plus->M_minus_Cl - Cl•

Caption: Mass spectrometry fragmentation of the compound.

Applications in Research and Drug Development

While specific, large-scale applications of this compound in the pharmaceutical industry are not extensively documented in publicly available literature, its chemical nature makes it a potentially valuable building block in medicinal chemistry. Chlorinated organic compounds are integral to a vast number of approved drugs, and the introduction of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[8]

This compound can be used to introduce the 1-methylcyclohexyl group into a target molecule via nucleophilic substitution reactions. This lipophilic moiety can be desirable for optimizing the binding of a drug candidate to its biological target.

Furthermore, as a precursor to 1-methylcyclohexene, it provides an entry point to a variety of functionalized cyclohexane derivatives through reactions such as epoxidation, dihydroxylation, and ozonolysis of the double bond. These derivatives can then serve as chiral synthons or scaffolds for the synthesis of complex bioactive molecules.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, use absorbent material and dispose of it according to local regulations. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 931-78-2) is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis via the hydrochlorination of 1-methylcyclohexene is efficient, and its reactivity in elimination and substitution reactions makes it a useful precursor for a range of other cyclic compounds. While its direct application in drug manufacturing is not widely reported, its potential as a building block for introducing the 1-methylcyclohexyl group or as a precursor to other functionalized cyclohexanes warrants its consideration in synthetic strategies within drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

Synthesis of 1-Chloro-1-methylcyclohexane from 1-methylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-chloro-1-methylcyclohexane from 1-methylcyclohexene, a classic example of an electrophilic addition reaction. This transformation is of interest in synthetic organic chemistry for the creation of functionalized alicyclic compounds, which can serve as intermediates in the development of new chemical entities. This document details the underlying reaction mechanism, presents quantitative data from cited literature, and provides detailed experimental protocols for its successful execution in a laboratory setting.

Reaction Mechanism: Electrophilic Addition of HCl

The synthesis of this compound from 1-methylcyclohexene proceeds via an electrophilic addition of hydrogen chloride (HCl) across the double bond. The reaction is highly regioselective, governed by Markovnikov's rule, which dictates that the proton (H+) adds to the carbon atom of the double bond that is bonded to more hydrogen atoms.[1][2] This selectivity is a consequence of the formation of the more stable carbocation intermediate.

The mechanism can be described in two key steps:

  • Protonation of the Alkene: The pi (π) electrons of the double bond in 1-methylcyclohexene act as a nucleophile, attacking the electrophilic proton of HCl. This protonation occurs at the less substituted carbon of the double bond, leading to the formation of a stable tertiary carbocation at the more substituted carbon.[3][4] This is the rate-determining step of the reaction. The formation of a tertiary carbocation is favored over a secondary carbocation due to the stabilizing effects of the alkyl groups.[4]

  • Nucleophilic Attack by Chloride: The resulting chloride ion (Cl-), a nucleophile, then attacks the electron-deficient tertiary carbocation. This step is rapid and results in the formation of the final product, this compound.[3][4]

ReactionMechanism Start 1-Methylcyclohexene + HCl Intermediate Tertiary Carbocation Intermediate Start->Intermediate Step 1: Protonation (Rate-determining) Product This compound Intermediate->Product Step 2: Nucleophilic Attack by Cl-

Caption: Reaction mechanism for the hydrochlorination of 1-methylcyclohexene.

Quantitative Data

The efficiency of the synthesis of this compound can be influenced by the choice of reagents and reaction conditions. The following table summarizes quantitative data from a reported procedure.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-MethylcyclohexeneAcetyl chlorideEthanol (B145695)300.3394Yadav, V. K., & Babu, K. G. (2005)[5]

Experimental Protocols

Two primary approaches for the synthesis of this compound are presented below. The first is a documented procedure utilizing the in-situ generation of HCl, and the second is a generalized protocol for the direct use of concentrated hydrochloric acid.

In-Situ Generation of HCl from Acetyl Chloride and Ethanol

This method, adapted from Yadav and Babu (2005), provides a high yield of the desired product under mild conditions.[5]

Materials:

  • 1-Methylcyclohexene

  • Acetyl chloride

  • Absolute Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • To a stirred solution of 1-methylcyclohexene in absolute ethanol at 30°C, add acetyl chloride dropwise.

  • Continue stirring at 30°C for approximately 20 minutes (0.33 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation if necessary.

Direct Hydrochlorination with Concentrated HCl (Generalized Protocol)

This protocol describes a general procedure for the direct addition of concentrated hydrochloric acid to 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • Concentrated Hydrochloric Acid (approx. 37%)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Equipment for simple distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 1-methylcyclohexene and an equimolar or slight excess of concentrated hydrochloric acid.

  • Stir the biphasic mixture vigorously at room temperature. The reaction can be gently heated if the rate is slow, but this may increase the formation of byproducts.

  • Monitor the disappearance of the starting material by gas chromatography (GC) or TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation to obtain pure this compound.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 1-Methylcyclohexene and HCl Source Stirring Stir at Controlled Temperature Reactants->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Anhydrous Agent Wash->Dry SolventRemoval Remove Solvent Dry->SolventRemoval Distillation Distillation SolventRemoval->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Hydrogen chloride, whether in gaseous form or as concentrated hydrochloric acid, is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Acetyl chloride is a corrosive and lachrymatory substance. It reacts violently with water and alcohols. Handle with extreme care.

  • 1-Methylcyclohexene is a flammable liquid. Keep away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, should be worn at all times.

References

The Hydrolysis of 1-Chloro-1-methylcyclohexane: A Mechanistic and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 1-chloro-1-methylcyclohexane with water is a cornerstone example of a nucleophilic substitution reaction involving a tertiary alkyl halide. This technical guide provides a comprehensive examination of the underlying S(_N)1 and competing E1 mechanisms. It includes a detailed breakdown of the reaction pathways, a summary of available kinetic data, and a robust experimental protocol for monitoring the hydrolysis of tertiary alkyl halides. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering a thorough understanding of the principles governing this classic organic transformation.

Introduction

The solvolysis of alkyl halides, particularly in aqueous media, represents a fundamental class of reactions in organic chemistry with significant implications for understanding reaction mechanisms, carbocation stability, and the interplay between substitution and elimination pathways. This compound, as a tertiary alkyl halide, provides an excellent model system for studying the unimolecular nucleophilic substitution (S(_N)1) reaction. The stability of the resulting tertiary carbocation intermediate is a key determinant of the reaction pathway. This guide will delve into the mechanistic intricacies, kinetic parameters, and experimental considerations for the reaction of this compound with water.

Reaction Mechanism

The reaction of this compound with water predominantly proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is attributed to the ability of the tertiary substrate to form a relatively stable tertiary carbocation intermediate. Concurrently, a unimolecular elimination (E1) reaction can occur, leading to the formation of an alkene. The prevailing mechanism is a multi-step process, with the initial ionization of the alkyl halide being the rate-determining step.

S(_N)1 Pathway (Major)

The S(_N)1 mechanism for the hydrolysis of this compound involves three key steps:

  • Formation of a Carbocation: The carbon-chlorine bond undergoes heterolytic cleavage, where the chlorine atom departs with the bonding pair of electrons, forming a stable tertiary carbocation and a chloride ion. This initial step is the slowest and therefore the rate-determining step of the reaction.[1][2]

  • Nucleophilic Attack by Water: A molecule of water, acting as a nucleophile, attacks the planar tertiary carbocation. This attack can occur from either face of the carbocation with equal probability.

  • Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final substitution product, 1-methylcyclohexanol, and a hydronium ion.

E1 Pathway (Minor)

Competing with the S(_N)1 pathway is the E1 elimination reaction, which also proceeds through the same initial carbocation formation.

  • Formation of a Carbocation: This step is identical to the first step of the S(_N)1 mechanism.

  • Deprotonation: A water molecule acts as a base, removing a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a double bond and the elimination product, 1-methylcyclohexene.

The ratio of the substitution product (1-methylcyclohexanol) to the elimination product (1-methylcyclohexene) can be influenced by factors such as temperature, with higher temperatures generally favoring the elimination pathway. At 80°C, the reaction is said to favor the formation of the more stable products.[3]

Visualizing the Reaction Pathways

The logical flow of the S(_N)1 and E1 mechanisms can be visualized using directed graphs.

SN1_Mechanism sub This compound carbocation Tertiary Carbocation + Cl⁻ sub->carbocation Step 1: Ionization (Slow, Rate-Determining) oxonium Oxonium Ion carbocation->oxonium Step 2: Nucleophilic Attack by H₂O product 1-Methylcyclohexanol oxonium->product Step 3: Deprotonation by H₂O E1_Mechanism sub This compound carbocation Tertiary Carbocation + Cl⁻ sub->carbocation Step 1: Ionization (Slow, Rate-Determining) product 1-Methylcyclohexene carbocation->product Step 2: Deprotonation by H₂O Hydrolysis_Kinetics_Workflow start Prepare Reaction Mixture (Alkyl Halide in Acetone/Water) thermo Equilibrate at Constant Temperature start->thermo start_rxn Initiate Reaction and Start Timer thermo->start_rxn sampling Withdraw Aliquots at Timed Intervals start_rxn->sampling titration Titrate with Standardized NaOH to Phenolphthalein Endpoint sampling->titration data Record Volume of NaOH vs. Time titration->data analysis Plot ln(V∞ - Vt) vs. Time and Determine Rate Constant (k) data->analysis

References

The 1-Methylcyclohexyl Cation: An In-depth Analysis of Carbocation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of carbocation intermediates is a cornerstone of mechanistic organic chemistry, profoundly influencing reaction rates and product distributions. This technical guide provides a comprehensive examination of the stability of the 1-methylcyclohexyl cation, the transient species formed from 1-chloro-1-methylcyclohexane. We delve into the electronic and structural factors conferring its stability, present quantitative experimental data from kinetic studies, and review computational analyses. Furthermore, a detailed experimental protocol for assessing carbocation stability via solvolysis is provided, offering a practical framework for researchers. This document serves as a critical resource for professionals in chemical research and drug development where understanding reaction intermediates is paramount.

Introduction to Carbocation Stability

Carbocations are highly reactive intermediates characterized by a positively charged, trivalent carbon atom. Their fleeting existence makes direct observation challenging, yet their stability dictates the course of many crucial organic reactions, including nucleophilic substitution (SN1) and elimination (E1) reactions. The stability of a carbocation is determined by its ability to delocalize the positive charge. The this compound substrate readily forms a tertiary carbocation, the 1-methylcyclohexyl cation, upon heterolytic cleavage of the carbon-chlorine bond. This cation's notable stability is a key determinant of the compound's reactivity.

Factors Governing the Stability of the 1-Methylcyclohexyl Cation

The enhanced stability of the tertiary 1-methylcyclohexyl cation is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation.[1]

  • Inductive Effect: The three alkyl groups (the methyl group and the two adjacent methylene (B1212753) groups of the cyclohexane (B81311) ring) attached to the carbocationic center are electron-donating.[2] They push electron density through the sigma bonds towards the positively charged carbon, thereby reducing its electron deficiency and dispersing the charge.[3] This distribution of positive charge over a larger area results in a more stable species.[2]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocationic carbon.[1] In the 1-methylcyclohexyl cation, there are multiple C-H bonds on the neighboring carbon atoms that can align with the empty p-orbital, allowing for this electron donation and charge dispersal. The more alkyl substituents, the greater the number of possible hyperconjugative interactions, leading to the established stability order of tertiary > secondary > primary carbocations.[3][4]

The reaction of this compound in a polar protic solvent, such as aqueous ethanol, proceeds via an SN1 mechanism. The rate-determining step of this reaction is the formation of the carbocation intermediate.[4][5] Consequently, the faster reaction rate of this compound compared to its secondary analogue, 1-chloro-2-methylcyclohexane, provides experimental evidence for the greater stability of the tertiary carbocation.

Quantitative Analysis of Stability

The stability of a carbocation can be inferred and quantified through both experimental kinetic data and theoretical computational models.

Experimental Data: Solvolysis Kinetics

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[6] The rate of solvolysis of an alkyl halide that proceeds through an SN1 mechanism is directly proportional to the stability of the carbocation intermediate formed.[4] Below are tabulated rate constants for the solvolysis of this compound and related compounds.

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
This compound80% Aqueous Ethanol301.10 x 10⁻⁵[7]
1-Chloro-1-methylcyclopentane80% Aqueous Ethanol301.45 x 10⁻³[7]
1-Chloro-1-ethylcyclohexane80% Aqueous Ethanol302.00 x 10⁻⁵[7]
tert-Butyl chloride80% Aqueous Ethanol251.4 x 10⁻⁴General Literature

Note: The significantly slower solvolysis rate of this compound compared to its cyclopentane (B165970) analog is noteworthy. This is attributed to the higher energy required to form the planar carbocation from the relatively stable chair conformation of the cyclohexane ring, a concept known as I-strain.[8]

Computational and Thermochemical Data
ParameterValueMethodReference
Enthalpy of Reaction (ΔrH°) for C₇H₁₂ + HCl → C₇H₁₃Cl-56.11 ± 0.88 kJ/molCalorimetry (in CH₂Cl₂)[9]
Activation Enthalpy Difference (ΔH‡) between E/Z isomers of a related cation0.9 kcal/mol (3.8 kJ/mol)DFT Calculations

The enthalpy of reaction for the formation of this compound from 1-methylcyclohexene and HCl provides an experimental thermodynamic value related to the stability of the system.[9] Computational studies on related complex cyclic cations, while not providing a direct heat of formation, demonstrate the utility of Density Functional Theory (DFT) in determining the relative stabilities of different carbocation conformations and isomers.

Experimental Protocol: Determination of Carbocation Stability via Solvolysis Kinetics

This protocol outlines a general method for determining the first-order rate constant for the solvolysis of this compound, adapted from established procedures for tertiary alkyl halides. The reaction produces HCl, and its rate of formation can be monitored by titration with a standardized NaOH solution using an indicator.

Materials and Reagents
  • This compound

  • 80:20 Ethanol/Water (v/v) solvent mixture

  • 0.1 M solution of this compound in acetone

  • 0.01 M standardized NaOH solution

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks (125 mL)

  • Burette (50 mL)

  • Pipettes and graduated cylinders

  • Stopwatch

  • Constant temperature water bath

Procedure
  • Preparation: Set up a constant temperature water bath at the desired reaction temperature (e.g., 30°C). Fill a burette with the standardized 0.01 M NaOH solution.

  • Reaction Mixture Preparation: In a 125 mL Erlenmeyer flask, pipette 50.0 mL of the 80:20 ethanol/water solvent mixture. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic form of the indicator).

  • Initiation of Reaction: Add a small, precise volume of the NaOH solution (e.g., 0.50 mL) from the burette to the Erlenmeyer flask. The solution will turn blue. Place the flask in the water bath to equilibrate to the reaction temperature.

  • Time Zero: Pipette a precise volume (e.g., 0.5 mL) of the 0.1 M this compound solution into the flask. Start the stopwatch immediately. This is time t=0.

  • Titration and Timing: Swirl the flask in the water bath. Record the time it takes for the blue color to disappear and the solution to turn back to yellow. This marks the point where the HCl produced has neutralized the added NaOH.

  • Subsequent Measurements: Immediately after the color change, add another precise aliquot (e.g., 0.50 mL) of the NaOH solution. The solution will turn blue again. Continue timing and record the time for the subsequent color change to yellow.

  • Data Collection: Repeat step 6 for several aliquots to obtain a series of time points for the reaction's progress.

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t. The slope of this line will be -k.

Visualizations

Reaction Mechanism and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the logical workflow of the experimental protocol.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A This compound B 1-Methylcyclohexyl Cation + Cl⁻ A->B Slow, Heterolysis D Protonated Product B->D Fast C Nucleophile (Solvent, e.g., H₂O) E Final Product (e.g., Alcohol) + H₃O⁺ D->E Fast, Proton Transfer

Caption: The SN1 reaction mechanism for this compound.

Experimental_Workflow start Prepare Reagents and Solvent prepare_flask Add Solvent and Indicator to Flask start->prepare_flask add_naoh Add Initial NaOH Aliquot (Solution turns blue) prepare_flask->add_naoh initiate Add this compound (Start Timer t=0) add_naoh->initiate observe Record Time for Color Change (Blue -> Yellow) initiate->observe loop_decision More Data Points Needed? observe->loop_decision add_more_naoh Add Next NaOH Aliquot add_more_naoh->observe loop_decision->add_more_naoh Yes analyze Plot ln(V∞ - Vt) vs. Time loop_decision->analyze No calculate Calculate Rate Constant (k = -slope) analyze->calculate

Caption: Workflow for the kinetic analysis of solvolysis.

Conclusion

The 1-methylcyclohexyl cation, formed from this compound, is a relatively stable tertiary carbocation. Its stability, arising from a combination of inductive effects and hyperconjugation, is experimentally demonstrable through kinetic studies of SN1 solvolysis reactions. This technical guide has provided a detailed overview of the theoretical underpinnings of its stability, presented quantitative experimental and computational data, and offered a robust protocol for its empirical study. A thorough understanding of the principles governing the stability of such intermediates is indispensable for the rational design of synthetic routes and the development of novel chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-chloro-1-methylcyclohexane. This document details expected spectral features, presents the data in a structured format, and outlines the experimental protocols for acquiring such data, serving as a vital resource for the characterization of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₃Cl) is a tertiary alkyl halide with a cyclohexane (B81311) ring. Its structure gives rise to distinct signals in both NMR and IR spectroscopy, which are crucial for its identification and characterization. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and cyclohexane ring protons. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent, leading to complex multiplets.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃~1.5 - 1.7Singlet (s)3H
Cyclohexane Ring Protons (-CH₂-)~1.2 - 2.2Multiplet (m)10H
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the six carbons of the cyclohexane ring will give rise to fewer than six signals.

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Carbon (C-Cl)~70 - 80
Methyl Carbon (-CH₃)~30 - 40
Cyclohexane Ring Carbons (-CH₂-)~20 - 45

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 2850C-H (alkane) stretchStrong
1450C-H (alkane) bendMedium
800 - 600C-Cl stretchStrong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like this compound.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

  • Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • The solution is then transferred into a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

Data Acquisition:

  • The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Experimental Protocol

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

  • A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.

  • The prepared salt plates containing the sample are placed in the sample holder of the FTIR spectrometer.

  • The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Relationships

The following diagram illustrates the logical connection between the molecular structure of this compound and its key spectroscopic features.

G cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy structure Cl | C(CH3)-(CH2)5 HNMR 1H NMR -CH3 (s, ~1.6 ppm) -CH2- (m, ~1.2-2.2 ppm) structure->HNMR Proton Environments CNMR 13C NMR C-Cl (~75 ppm) -CH3 (~35 ppm) -CH2- (~20-45 ppm) structure->CNMR Carbon Environments IR IR C-H stretch (2950-2850 cm-1) C-Cl stretch (800-600 cm-1) structure->IR Functional Groups

Caption: Relationship between molecular structure and spectroscopic data.

Conformational analysis of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 1-Chloro-1-methylcyclohexane

Introduction

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is a cornerstone of modern stereochemistry. For cyclic systems, particularly cyclohexane (B81311) and its derivatives, this analysis is critical for understanding molecular stability, reactivity, and biological activity. The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle strain and torsional strain.

When substituents are introduced onto the ring, multiple non-equivalent chair conformations can exist. The energetic preference for one conformation over another is governed by a complex interplay of steric and electronic effects. This guide provides a detailed technical examination of the conformational analysis of this compound, a geminally disubstituted cyclohexane, outlining the theoretical principles, quantitative energetic analysis, and the experimental protocols used for its characterization. This molecule serves as an excellent model for understanding how the competition between substituents of different sizes dictates conformational equilibrium.

Conformational Equilibrium in this compound

The chair conformation of cyclohexane has two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as a "ring flip," these positions interconvert. In this compound, the two substituents are attached to the same carbon, leading to an equilibrium between two distinct chair conformers.

  • Conformer A: The methyl group is in an axial (ax) position, and the chloro group is in an equatorial (eq) position.

  • Conformer B: The methyl group is in an equatorial (eq) position, and the chloro group is in an axial (ax) position.

The interconversion between these two conformers is rapid at room temperature. The relative population of each conformer is determined by its thermodynamic stability.

Figure 1: Chair-chair interconversion of this compound.

Quantitative Energetic Analysis

The stability of a substituted cyclohexane conformer is primarily dictated by steric strain, particularly 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms located on carbons three positions away.[1][2] Substituents generally prefer the more spacious equatorial position to avoid this strain.[3]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the corresponding monosubstituted cyclohexane.[4] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[4][5]

The equilibrium for this compound is determined by the difference in the A-values of the methyl and chloro groups. The conformer where the sterically larger group (the one with the higher A-value) occupies the equatorial position will be lower in energy and thus more populated at equilibrium.[3][4]

Data Presentation: Steric Strain Values

The A-values for methyl and chloro substituents are well-established. These values are crucial for predicting the conformational preference.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Source
Methyl (-CH₃)1.747.3[4]
Chloro (-Cl)0.532.2[6]

Table 1: Conformational A-Values for Methyl and Chloro Groups.

Calculation of Conformational Energy Difference

The Gibbs free energy difference (ΔG°) between the two conformers is the difference between their total 1,3-diaxial strain energies.

  • Strain in Conformer A (Axial Me, Equatorial Cl): The primary strain is from the axial methyl group, which is equal to its A-value: 1.74 kcal/mol .

  • Strain in Conformer B (Equatorial Me, Axial Cl): The primary strain is from the axial chloro group, equal to its A-value: 0.53 kcal/mol .

The energy difference between the conformers is: ΔG° = (Strain in A) - (Strain in B) = 1.74 kcal/mol - 0.53 kcal/mol = 1.21 kcal/mol

This positive value indicates that Conformer A is higher in energy than Conformer B. Conformer B, with the larger methyl group in the equatorial position, is the more stable conformer.

G start Determine Favored Conformer a_value Obtain A-Values for Substituents start->a_value compare Is A-value(CH3) > A-value(Cl)? a_value->compare data_ch3 A-value(CH3) = 1.74 kcal/mol a_value->data_ch3 data_cl A-value(Cl) = 0.53 kcal/mol a_value->data_cl conformer_b Conformer B is more stable: Equatorial CH3 Axial Cl compare->conformer_b Yes conformer_a Conformer A is more stable: Axial CH3 Equatorial Cl compare->conformer_a No

Figure 2: Logical flow for determining the most stable conformer using A-values.
Equilibrium Constant and Population

The equilibrium constant (Keq) and the relative populations of the two conformers can be calculated from the Gibbs free energy difference using the equation ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[1][7]

ParameterValue
ΔG°1.21 kcal/mol
Temperature (T)298 K (25 °C)
Gas Constant (R)1.987 cal/mol·K
Keq = [Conformer B] / [Conformer A]~8.5
Population of Conformer B (eq-Me)~89.5%
Population of Conformer A (ax-Me)~10.5%

Table 2: Calculated Thermodynamic Parameters for the Conformational Equilibrium at 298 K.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The quantitative analysis of conformational equilibria is primarily accomplished using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] At room temperature, the ring flip is fast on the NMR timescale, leading to a single set of time-averaged signals. By cooling the sample, the rate of interconversion is slowed, allowing for the observation of distinct signals for each conformer.[10][11][12] The ratio of the conformers can then be determined by integrating the peak areas corresponding to each species.

Detailed Methodology
  • Sample Preparation:

    • Dissolve a precisely weighed sample of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of dichlorofluoromethane, CDCl₂F, or carbon disulfide, CS₂) in a 5 mm NMR tube. Solvents with low freezing points are essential.

    • Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

    • Seal the NMR tube securely.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

    • Calibrate the VT unit carefully using a standard sample like methanol.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire a reference spectrum at ambient temperature (e.g., 298 K). The signals will appear averaged and potentially broad due to the rapid conformational exchange.

    • Gradually lower the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

    • Continue cooling until the signals for the individual conformers are sharp and well-resolved (the "coalescence temperature" has been passed). A typical target temperature for cyclohexane derivatives is around -80 °C (193 K).

    • Acquire a high-quality spectrum at the lowest stable temperature, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify distinct pairs of signals in the low-temperature spectrum corresponding to the axial and equatorial substituents of the two conformers. For example, the methyl proton signal will split into two singlets.

    • Carefully integrate the area under the corresponding peaks for Conformer A and Conformer B.

    • Calculate the equilibrium constant (Keq) as the ratio of the integrals: Keq = (Integral of Conformer B) / (Integral of Conformer A).

    • Using the Keq and the temperature of acquisition (T), calculate the experimental Gibbs free energy difference: ΔG° = -RTln(Keq).

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample in Low-Temp Solvent prep2 Seal NMR Tube prep1->prep2 nmr1 Acquire Spectrum at Room Temp (Averaged) prep2->nmr1 nmr2 Cool Sample Below Coalescence Temp nmr1->nmr2 nmr3 Acquire Spectrum (Resolved Signals) nmr2->nmr3 an1 Integrate Peaks for Conformer A and B nmr3->an1 an2 Calculate Keq = [B]/[A] an1->an2 an3 Calculate ΔG° = -RTln(Keq) an2->an3

Figure 3: Experimental workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of this compound demonstrates a fundamental principle of stereochemistry: in a system at equilibrium, the most stable conformation will predominate. The preference is dictated by the steric demands of the substituents, quantified by their respective A-values. In this case, the larger steric requirement of the methyl group (A-value = 1.74 kcal/mol) compared to the chloro group (A-value = 0.53 kcal/mol) decisively favors the conformer in which the methyl group occupies the equatorial position. This results in an energy difference of approximately 1.21 kcal/mol, corresponding to a population of about 90% for the more stable conformer at room temperature.

This theoretical prediction is verifiable through experimental techniques, most notably low-temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual conformers. The principles and methodologies outlined in this guide are broadly applicable to a wide range of substituted cyclic systems and are of paramount importance in fields such as medicinal chemistry and materials science, where molecular shape and conformational dynamics are intrinsically linked to function and properties.

References

Thermochemical data for 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for 1-Chloro-1-methylcyclohexane

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data in structured tables, offers detailed descriptions of the experimental protocols used for their determination, and includes a visualization of the thermochemical relationships.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data.

Table 1: Enthalpy and Phase Transition Data for this compound

Thermochemical QuantityValueUnitsMethodReference
Standard Enthalpy of Formation of Liquid (ΔfH°liquid)-246. ± 1.kJ/molReaction Calorimetry (Hydrochlorination)Arnett and Pienta, 1980[1]
Enthalpy of Reaction (ΔrH°) for C7H12 + HCl → C7H13Cl-56.11 ± 0.88kJ/molCalorimetry (Cm)Arnett and Pienta, 1980[2]
Enthalpy of Fusion (ΔfusH)1.63kJ/molAdiabatic Calorimetry (AC)Kabo, Blokhin, et al., 1998[3]
Boiling Point (Tboil)394.KNot SpecifiedSchmerling, 1949[3]
Triple Point (Ttriple)234.52KNot SpecifiedKabo, Kozyro, et al., 1999[3]

Note: Data for the heat capacity (Cp) and standard Gibbs free energy of formation (ΔfG°) for this compound were not available in the searched resources.

Experimental Protocols

The thermochemical data presented in this guide were obtained through precise calorimetric measurements. Below are detailed descriptions of the likely experimental methodologies employed in the cited studies.

Reaction Calorimetry for Enthalpy of Formation (Arnett and Pienta, 1980)

The standard enthalpy of formation of liquid this compound was determined by measuring the enthalpy of the hydrochlorination of 1-methylcyclohexene in a methylene (B1212753) chloride solution.[1][2] The experimental setup would have likely involved a solution calorimeter.

Methodology Outline:

  • Calorimeter Setup: A solution calorimeter, likely a precision, isoperibol, or heat-flux calorimeter, would be used. The reaction vessel is submerged in a constant-temperature bath.

  • Reactant Preparation: A known amount of 1-methylcyclohexene, dissolved in methylene chloride, is placed in the reaction vessel. A separate ampoule containing a known amount of hydrogen chloride, also dissolved in methylene chloride, is placed within the same vessel.

  • Initiation of Reaction: Once thermal equilibrium is established, the ampoule containing the hydrogen chloride solution is broken to initiate the reaction.

  • Temperature Measurement: The change in temperature of the solution due to the exothermic hydrochlorination reaction is meticulously recorded using a high-precision thermometer (e.g., a thermistor or a platinum resistance thermometer).

  • Calibration: The energy equivalent of the calorimeter is determined by a separate experiment, typically through electrical calibration where a known amount of electrical energy is dissipated through a heater in the calorimeter.

  • Enthalpy Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the system, and the number of moles of the limiting reactant. The standard enthalpy of formation of the product is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (1-methylcyclohexene and hydrogen chloride).

Adiabatic Calorimetry for Enthalpy of Fusion (Kabo, Blokhin, et al., 1998)

The enthalpy of fusion of this compound was determined using adiabatic calorimetry.[3] This technique is designed to minimize heat exchange with the surroundings, allowing for precise measurement of the heat absorbed during a phase transition.

Methodology Outline:

  • Calorimeter Setup: The core of the apparatus is a sample cell (the calorimeter) containing the substance under investigation. This cell is surrounded by one or more adiabatic shields. The temperatures of these shields are controlled to match the temperature of the sample cell at all times, thereby creating an adiabatic environment (no heat exchange).

  • Sample Preparation: A purified and degassed sample of this compound is sealed in the calorimeter.

  • Heating and Temperature Measurement: Electrical energy is supplied to the sample in discrete steps, and the resulting temperature increase is measured after the system reaches thermal equilibrium.

  • Melting Point Determination: As the sample approaches its melting point, the temperature will rise more slowly as the supplied energy is used for the phase transition (enthalpy of fusion) rather than increasing the temperature. The temperature at which this plateau occurs is the melting point.

  • Enthalpy of Fusion Measurement: To measure the enthalpy of fusion, a known amount of energy is supplied to the sample to melt it completely while maintaining adiabatic conditions. The total energy required for the melting process, divided by the number of moles of the sample, gives the molar enthalpy of fusion.

Mandatory Visualization

The following diagram illustrates the thermochemical cycle used to determine the standard enthalpy of formation of this compound from its constituent elements, based on the experimental enthalpy of reaction.

Thermochemical_Cycle Thermochemical Relationship for this compound reactants C₇H₁₂(l) + HCl(g) product C₇H₁₃Cl(l) reactants->product ΔrH° = -56.11 kJ/mol elements 7C(graphite) + 6.5H₂(g) + 0.5Cl₂(g) elements->reactants ΔfH°(reactants) elements->product ΔfH°(product) = -246 kJ/mol

Thermochemical cycle for this compound formation.

References

SN1 reaction mechanism of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the SN1 Reaction Mechanism of 1-Chloro-1-methylcyclohexane

Executive Summary

This document provides a comprehensive technical overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism of this compound. As a tertiary alkyl halide, this substrate serves as a classic model for the SN1 pathway, which proceeds through a stable carbocation intermediate. This guide details the stepwise mechanism, reaction kinetics, stereochemical outcomes, and key factors influencing the reaction rate, such as solvent effects. Quantitative data from solvolysis studies are presented, alongside detailed experimental protocols for kinetic analysis. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this fundamental reaction in organic chemistry.

Introduction to the SN1 Reaction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. These reactions are broadly classified into two limiting mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate.[1][2] This pathway is favored by tertiary and secondary substrates, the use of polar protic solvents, and weak nucleophiles.[2][3] this compound is an ideal substrate for the SN1 reaction because it is a tertiary alkyl halide, which forms a relatively stable tertiary carbocation upon dissociation.[4][5]

The Core Mechanism of this compound

The solvolysis of this compound in a polar protic solvent, such as aqueous ethanol (B145695), is a representative SN1 reaction. The mechanism unfolds in distinct steps.

Step 1: Formation of a Tertiary Carbocation

The first and rate-limiting step is the spontaneous, unimolecular dissociation of the carbon-chlorine bond.[6][7] This heterolytic cleavage results in the formation of a planar, sp²-hybridized 1-methylcyclohexyl carbocation and a chloride anion.[7][8] The stability of this tertiary carbocation is a primary reason why this substrate reacts readily via the SN1 pathway.[4][5] The energy required for this step is supplied by the solvation of the resulting ions by the polar solvent.[3]

Step 2: Nucleophilic Attack

Following its formation, the highly reactive carbocation is rapidly attacked by a nucleophile.[7] In a solvolysis reaction, the solvent molecule itself acts as the nucleophile (e.g., water or ethanol).[3] Because the carbocation is planar, the nucleophile can attack from either face (top or bottom) with nearly equal probability.[1][6]

Step 3: Deprotonation

If the nucleophile is a neutral molecule like water or an alcohol, the initial product is a protonated species (an oxonium ion).[2] A subsequent, rapid deprotonation step, typically involving another solvent molecule acting as a base, yields the final neutral substitution product (e.g., 1-methylcyclohexanol) and a hydronium ion.[9]

SN1_Mechanism sub This compound ts1 Transition State 1 sub->ts1 Step 1: Ionization (Slow, Rate-Determining) carbocation 1-Methylcyclohexyl Cation + Cl⁻ ts1->carbocation ts2 Transition State 2 carbocation->ts2 Step 2: Nucleophilic Attack (Fast, by H₂O) oxonium Protonated Alcohol (Oxonium Ion) ts2->oxonium product 1-Methylcyclohexanol (B147175) oxonium->product Step 3: Deprotonation (Fast, by H₂O)

Caption: The stepwise SN1 reaction mechanism for this compound.

Kinetics and Energetics

The kinetics of the SN1 reaction are a direct reflection of its multi-step mechanism.

Rate Law

Since the first step (carbocation formation) is the slow, rate-determining step, the overall reaction rate depends solely on the concentration of the substrate (the alkyl halide).[1][6] The concentration of the nucleophile has no bearing on the reaction rate.[2][6] Consequently, the SN1 reaction follows first-order kinetics.[1]

Rate = k[this compound]

This first-order dependence is a key diagnostic tool for identifying an SN1 mechanism.[10][11]

Factors Affecting Reaction Rate
  • Substrate Structure: The rate of an SN1 reaction is highly dependent on the stability of the carbocation intermediate. The order of reactivity for alkyl halides is Tertiary > Secondary >> Primary.[1] this compound, being a tertiary halide, forms a stable carbocation and reacts quickly.[4][5]

  • Solvent: Polar protic solvents (e.g., water, ethanol, acetic acid) are ideal for SN1 reactions.[2][3] They can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding, thereby lowering the activation energy of the rate-determining step.[3]

  • Leaving Group: The reaction rate is proportional to the ability of the leaving group to depart and stabilize the negative charge. For halides, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[12]

Stereochemistry

The stereochemical outcome of an SN1 reaction is a direct consequence of the planar geometry of the carbocation intermediate.[8] If the reaction is carried out at a chiral center, the nucleophile's ability to attack from either face leads to the formation of both inversion and retention products.[7][11] This typically results in a racemic or near-racemic mixture, meaning the product is optically inactive.[1][8]

However, complete racemization is rare.[13] Often, a slight excess of the inversion product is observed.[7][13] This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, making attack from the opposite (inversion) side slightly more favorable.[6][13]

Quantitative Data: Solvolysis Rates

The rate of an SN1 reaction is highly sensitive to the solvent. The solvolysis of 1-chloro-1-alkylcycloalkanes has been studied to understand these effects. The data below compares the relative rates and provides specific rate constants for related tertiary halides.

Table 1: Relative Solvolysis Rates of 1-Chloro-1-alkylcycloalkanes in 80% Aqueous Ethanol

Substrate Relative Rate (k_rel)
1-Chloro-1-methylcyclopentane 44.4
This compound 1.00
1-Chloro-1-methylcycloheptane 43.1

Data adapted from Ranganayakulu, K., et al. (1980). The slower rate in the six-membered ring is attributed to the energetic cost of converting the chair conformation to a planar or half-chair conformation required for carbocation formation.[14][15]

Table 2: Solvolysis Rate Constants (k) for tert-Butyl Chloride in Various Solvents at 298 K (25 °C)

Solvent Y value (Solvent Parameter) k (s⁻¹)
Water 3.49 1.07 x 10⁻²
80% Ethanol / 20% Water 1.66 1.23 x 10⁻⁴
50% Ethanol / 50% Water 2.89 2.63 x 10⁻³
Acetic Acid -1.67 2.04 x 10⁻⁷
Formic Acid 2.05 3.16 x 10⁻⁴

Data for the reference substrate tert-butyl chloride, illustrating the profound impact of solvent polarity (Y value) on the reaction rate.[16]

Experimental Protocols

Protocol for Kinetic Measurement of Solvolysis

This protocol describes a common method for determining the first-order rate constant of the solvolysis of this compound in an aqueous-organic solvent mixture. The rate is monitored by measuring the production of hydrochloric acid (HCl).

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis prep_solvent Prepare aqueous solvent (e.g., 50:50 ethanol/water) add_indicator Add acid-base indicator (e.g., bromothymol blue) prep_solvent->add_indicator thermostat Equilibrate mixture in a thermostat add_indicator->thermostat initiate Initiate reaction by adding This compound. Start timer (t=0). thermostat->initiate titrate Titrate the generated HCl with a standardized NaOH solution to the indicator endpoint. initiate->titrate record Record time (t) and volume of NaOH added. titrate->record repeat Repeat titration at regular intervals until the reaction is complete. record->repeat repeat->titrate plot Plot ln(V∞ - Vt) vs. time (t), where V∞ is the final volume and Vt is the volume at time t. repeat->plot slope Determine the slope of the line. plot->slope calculate Calculate rate constant: k = -slope slope->calculate

Caption: Experimental workflow for determining the SN1 rate constant via titration.

Methodology Details:

  • Preparation: A solution of 50% aqueous ethanol is prepared and placed in a constant-temperature water bath. A few drops of an indicator like bromothymol blue are added.[10]

  • Initiation: A known quantity of this compound is added to the solvent mixture, and a stopwatch is started immediately.[10][17]

  • Monitoring: The reaction produces HCl, which causes the indicator to change color (e.g., from blue to yellow). The solution is then immediately titrated with a standardized solution of sodium hydroxide (B78521) back to the basic endpoint. The time and volume of NaOH added are recorded.[17]

  • Data Collection: This titration process is repeated at regular intervals. The reaction is allowed to proceed for several half-lives to determine the "infinity" reading, which corresponds to the total amount of HCl produced upon complete reaction.

  • Analysis: The first-order rate constant (k) is determined by plotting ln([A]₀/[A]t) versus time, or a related function using the titration volumes. The slope of the resulting straight line is equal to -k.

Product Analysis

To confirm the identity of the products and quantify the ratio of substitution (SN1) to elimination (E1) products, modern analytical techniques are employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the product mixture (e.g., 1-methylcyclohexanol and 1-methylcyclohexene) and confirm their identity by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structures of the products and determine their relative concentrations by integrating characteristic signals.

Competing Reactions: E1 Elimination

The SN1 reaction is almost always in competition with the E1 (unimolecular elimination) reaction, as they share the same rate-determining step and carbocation intermediate.[2] Instead of attacking the carbocation, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the positive charge, forming an alkene (in this case, 1-methylcyclohexene and methylenecyclohexane). Higher temperatures tend to favor the E1 pathway over the SN1 pathway.[2]

Conclusion

The reaction of this compound provides an exemplary case study of the SN1 mechanism. Its status as a tertiary halide ensures the formation of a stable carbocation intermediate, leading to first-order reaction kinetics and a product mixture that is largely racemic. The reaction rate is highly dependent on the stabilizing ability of the polar protic solvent and is accompanied by a competing E1 elimination pathway. A thorough understanding of these principles is critical for professionals who design synthetic pathways and predict reaction outcomes in complex molecular systems.

References

An In-depth Technical Guide to the E2 Elimination Reaction of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bimolecular elimination (E2) reaction of 1-chloro-1-methylcyclohexane, a classic example illustrating the principles of regioselectivity and stereochemistry in organic synthesis. This document details the underlying mechanistic principles, experimental protocols for controlling product outcomes, and a summary of analytical data for the characterization of the resulting alkenes.

Core Principles of the E2 Reaction

The E2 reaction is a concerted, one-step process in which a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the base.[1]

For substituted cyclohexanes like this compound, the stereochemical requirement for the E2 reaction is a crucial factor. The reaction proceeds efficiently only when the proton to be abstracted and the leaving group are in an anti-periplanar (or trans-diaxial) arrangement.[2] This conformational requirement dictates which protons are available for abstraction and, consequently, influences the regioselectivity of the reaction.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The E2 elimination of this compound can yield two primary products: the more substituted (and generally more thermodynamically stable) 1-methylcyclohexene (Zaitsev product) and the less substituted methylenecyclohexane (B74748) (Hofmann product). The choice of base is the primary determinant of the product ratio.

  • Zaitsev's Rule: With a sterically unhindered, strong base such as sodium ethoxide, the reaction predominantly follows Zaitsev's rule, leading to the formation of the more substituted alkene as the major product.[3]

  • Hofmann's Rule: When a sterically hindered (bulky) base like potassium tert-butoxide is used, the base preferentially abstracts the more sterically accessible proton, leading to the formation of the less substituted alkene as the major product.[3][4]

Figure 1. Influence of base on product formation.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic data for the starting material and the two primary elimination products. This data is essential for monitoring reaction progress and confirming product identity.

Table 1: Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₇H₁₃Cl132.63~142-143
1-MethylcyclohexeneC₇H₁₂96.17110-112
MethylenecyclohexaneC₇H₁₂96.17102-103

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundVinylic ProtonsAllylic ProtonsMethyl ProtonsOther Cyclohexane Protons
1-Methylcyclohexene~5.38 (t)~1.96 (m)~1.63 (s)~1.54-1.89 (m)
Methylenecyclohexane~4.65 (s, 2H)~2.15 (t, 4H)-~1.55 (m, 6H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundC=CC-Cl/C-CH₃Cyclohexane Carbons
This compound-~70.1 (C-Cl), ~34.5 (CH₃)~39.9, ~25.5, ~23.8
1-Methylcyclohexene~134.0 (C), ~121.0 (CH)~23.0 (CH₃)~30.0, ~29.5, ~25.5, ~22.5
Methylenecyclohexane~149.9 (C), ~106.5 (CH₂)-~35.8, ~28.4, ~26.5

Table 4: Key IR Spectroscopic Data (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-Cl Stretch
This compound--~750-650
1-Methylcyclohexene~1670~3020-
Methylenecyclohexane~1650~3070-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound132/134 (isotope pattern)96, 81, 67
1-Methylcyclohexene9681, 67, 54
Methylenecyclohexane9681, 68, 67, 54

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and the selective formation of either the Zaitsev or Hofmann product are provided below.

Synthesis of this compound

The starting material can be synthesized from 1-methylcyclohexene via hydrochlorination.[5]

Figure 2. Synthetic route to the starting material.

Protocol:

  • In a fume hood, dissolve 1-methylcyclohexene in a suitable inert solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

E2 Elimination with Sodium Ethoxide (Zaitsev Product)

This protocol favors the formation of 1-methylcyclohexene.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound. Heat the mixture to reflux with stirring for approximately 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by simple distillation, collecting the fraction boiling at approximately 110-112 °C.

  • Analysis: Analyze the product by GC-MS and NMR to confirm the identity and determine the purity of 1-methylcyclohexene.

E2 Elimination with Potassium tert-Butoxide (Hofmann Product)

This protocol is designed to favor the formation of methylenecyclohexane.[6]

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910) or another suitable aprotic solvent (e.g., THF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous tert-butanol.

  • Reaction: Add potassium tert-butoxide to the solution. The reaction is typically stirred at room temperature or gently heated to ensure completion. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water and then brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Purification: The product can be further purified by fractional distillation, collecting the fraction boiling at approximately 102-103 °C.

  • Analysis: Characterize the product using GC-MS and NMR to confirm the formation of methylenecyclohexane.

Figure 3. Generalized workflow for the E2 reaction.

Conclusion

The E2 elimination of this compound serves as an exemplary system for studying and applying the principles of regioselective synthesis. The ability to selectively form either the Zaitsev or Hofmann product by the judicious choice of a non-hindered or a bulky base, respectively, provides a powerful tool in synthetic organic chemistry. The detailed protocols and analytical data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to reliably produce and characterize these important alkene building blocks.

References

Stereochemistry of 1-Chloro-1-methylcyclohexane Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical outcomes of substitution and elimination reactions involving 1-chloro-1-methylcyclohexane. This achiral tertiary haloalkane serves as an excellent model for understanding the competition between SN1, E1, and E2 pathways and the principles of regioselectivity in the formation of stereoisomeric products.

Core Concepts in Substitution and Elimination Reactions

Reactions of this compound are primarily governed by unimolecular (SN1, E1) and bimolecular (E2) pathways. The tertiary nature of the substrate favors the formation of a stable tertiary carbocation, making SN1 and E1 reactions particularly relevant, especially under solvolytic or weakly basic conditions. Strong, non-bulky bases will favor the E2 mechanism.

Unimolecular Nucleophilic Substitution (SN1) and Elimination (E1)

Under weakly nucleophilic and basic conditions, such as in aqueous ethanol (B145695), this compound undergoes solvolysis. The reaction proceeds through a common tertiary carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. The formation of the planar carbocation intermediate is the rate-determining step for both pathways.

The SN1 reaction involves the nucleophilic attack on the carbocation. Since the carbocation is planar, the nucleophile can attack from either face. However, as the starting material is achiral, this does not lead to a racemic mixture but rather to a single substitution product, 1-methylcyclohexanol, in the case of hydrolysis.

The E1 reaction is a deprotonation of a β-hydrogen by a weak base (often the solvent). This reaction is regioselective and typically follows Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Bimolecular Elimination (E2)

In the presence of a strong, non-hindered base, such as sodium ethoxide in ethanol, this compound undergoes an E2 elimination. This is a concerted reaction where the base removes a β-hydrogen at the same time as the chloride leaving group departs. The stereochemistry of the E2 reaction is dictated by the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group.

The regioselectivity of the E2 reaction is also governed by Zaitsev's rule with non-bulky bases, favoring the formation of the more stable, more substituted alkene. However, with a sterically hindered (bulky) base, the less sterically accessible proton is removed, leading to the formation of the less substituted alkene, a phenomenon known as the Hofmann rule .

Reaction Pathways and Stereochemical Outcomes

The reaction of this compound can lead to several products depending on the reaction conditions. The primary competition is between substitution and elimination, and in the case of elimination, between the Zaitsev and Hofmann products.

Solvolysis in Aqueous Ethanol (SN1/E1)

In a polar protic solvent like aqueous ethanol, this compound will react via a carbocation intermediate, leading to a mixture of SN1 and E1 products.

  • SN1 Products: Nucleophilic attack by water yields 1-methylcyclohexanol, while attack by ethanol yields 1-ethoxy-1-methylcyclohexane.

  • E1 Product: Deprotonation of a β-hydrogen from the carbocation primarily yields the more stable Zaitsev product, 1-methylcyclohexene.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A This compound B 1-Methylcyclohexyl Cation (Planar) A->B Slow (Rate-determining) -Cl- C 1-Methylcyclohexanol (SN1 Product) B->C + H2O - H+ D 1-Ethoxy-1-methylcyclohexane (SN1 Product) B->D + EtOH - H+ E 1-Methylcyclohexene (E1 - Zaitsev Product) B->E - H+ G cluster_start Starting Material & Reagent cluster_transition Transition States cluster_products Products A This compound TS_Z Zaitsev Transition State (Lower Energy) A->TS_Z TS_H Hofmann Transition State (Higher Energy) A->TS_H Base NaOEt in EtOH Base->TS_Z Base->TS_H Zaitsev 1-Methylcyclohexene (Major Product) TS_Z->Zaitsev Favored Hofmann Methylenecyclohexane (Minor Product) TS_H->Hofmann Disfavored G Start Dissolve this compound in 50% aq. ethanol React Stir at RT for 24h Start->React Extract Extract with diethyl ether React->Extract Wash Wash with NaHCO3(aq) and H2O Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Remove solvent Dry->Evaporate Analyze Analyze by GC-FID and NMR Evaporate->Analyze

Gas Phase Thermolysis of 1-Chloro-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data on the gas phase thermolysis of 1-chloro-1-methylcyclohexane. Therefore, this guide utilizes data from a structurally analogous and well-studied tertiary alkyl chloride, tert-butyl chloride (2-chloro-2-methylpropane) , to infer the expected behavior of this compound. The principles, mechanisms, and experimental approaches described are broadly applicable to the gas-phase unimolecular elimination of tertiary alkyl halides.

Introduction

The gas phase thermolysis of alkyl halides is a fundamental reaction in organic chemistry, providing insights into reaction kinetics, mechanisms, and the stability of intermediates. This compound, a tertiary alkyl chloride, is expected to undergo unimolecular elimination of hydrogen chloride (HCl) upon heating in the gas phase. This process, also known as dehydrochlorination, is of interest to researchers in physical organic chemistry, reaction kinetics, and chemical synthesis. This technical guide provides a comprehensive overview of the core principles governing this reaction, leveraging data from analogous systems to predict its characteristics.

Reaction Mechanism and Products

The gas phase thermolysis of this compound is anticipated to proceed via a unimolecular elimination (E1) mechanism. This process involves a two-step sequence:

  • Rate-Determining Step: Heterolytic cleavage of the carbon-chlorine bond to form a stable tertiary carbocation intermediate and a chloride ion.

  • Fast Step: Abstraction of a proton from a carbon atom adjacent (β-position) to the carbocation by the chloride ion, leading to the formation of an alkene and hydrogen chloride.

Due to the structure of this compound, two primary alkene products are expected from the elimination of a β-proton:

  • 1-methylcyclohexene (the more substituted and thermodynamically more stable alkene, expected to be the major product according to Zaitsev's rule).

  • Methylenecyclohexane (the less substituted alkene, expected to be the minor product).

Quantitative Kinetic Data (Based on tert-Butyl Chloride)

The following table summarizes the kinetic parameters for the gas-phase thermolysis of tert-butyl chloride, which serves as a model for this compound. The reaction is the unimolecular elimination of HCl to produce isobutylene.

Temperature Range (K)Pressure Range (Torr)Rate Constant (k) Expression (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
593 - 6536 - 200k = 10¹³.¹⁵ exp(-173.6/RT)173.61.41 x 10¹³[1]

Note: R is the gas constant (8.314 J/mol·K).

Experimental Protocols

Detailed experimental protocols for the gas phase thermolysis of this compound are not available in the literature. However, a general methodology for studying such unimolecular gas-phase reactions can be described. These experiments are typically carried out in a static or flow reactor system coupled with an analytical instrument for product analysis.

Static System Method
  • Apparatus: A thermostatically controlled pyrex or quartz reaction vessel of known volume is used. The vessel is connected to a vacuum line, a pressure gauge (e.g., a capacitance manometer), and an analytical system (e.g., a gas chromatograph-mass spectrometer, GC-MS).

  • Procedure: a. The reaction vessel is evacuated to a high vacuum. b. A known pressure of this compound vapor is introduced into the heated vessel. c. The reaction is allowed to proceed for a specific time. d. The reaction is quenched by rapidly cooling the vessel or by expanding the gaseous mixture into a sample loop for analysis. e. The product mixture is analyzed by GC-MS to identify and quantify the products (1-methylcyclohexene, methylenecyclohexane, and HCl) and the remaining reactant. f. The rate constant is determined by measuring the extent of reaction at different reaction times and initial pressures. g. The experiment is repeated at various temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

Flow System Method
  • Apparatus: A flow reactor, typically a heated tube (e.g., quartz or stainless steel), is used. The reactant is introduced at a controlled flow rate, often diluted in an inert carrier gas (e.g., nitrogen or argon). The reactor effluent is connected to an online analytical instrument.

  • Procedure: a. A dilute mixture of this compound in an inert gas is passed through the heated reactor at a constant flow rate and pressure. b. The temperature of the reactor is precisely controlled. c. The residence time of the gas in the heated zone is calculated from the flow rate, reactor volume, temperature, and pressure. d. The composition of the effluent gas is continuously monitored by an analytical technique such as mass spectrometry or Fourier-transform infrared (FTIR) spectroscopy. e. Rate constants are determined from the extent of conversion as a function of residence time. f. The temperature dependence of the rate constant is studied to obtain the Arrhenius parameters.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant This compound TS1 Transition State 1 (C-Cl bond breaking) Reactant->TS1 k1 (slow) Intermediate Tertiary Carbocation Intermediate TS1->Intermediate TS2a Transition State 2a (β-H abstraction) Intermediate->TS2a k2 (fast) TS2b Transition State 2b (β-H' abstraction) Intermediate->TS2b k3 (fast) Product_Major 1-Methylcyclohexene (Major Product) TS2a->Product_Major HCl HCl TS2a->HCl Product_Minor Methylenecyclohexane (Minor Product) TS2b->Product_Minor TS2b->HCl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Evacuate Evacuate Reaction Vessel Introduce Introduce Reactant Vapor Evacuate->Introduce Heat Heat to Reaction Temperature Introduce->Heat React Allow Reaction (Controlled Time) Heat->React Quench Quench Reaction React->Quench Sample Sample Gaseous Mixture Quench->Sample Analyze GC-MS Analysis Sample->Analyze Data Determine Rate Constant Analyze->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 1-chloro-1-methylcyclohexane, a valuable intermediate in organic synthesis. Two primary, reliable methods are presented: the substitution reaction of 1-methylcyclohexanol (B147175) with hydrochloric acid and the hydrochlorination of 1-methylcyclohexene. These protocols are designed to be clear, concise, and reproducible for laboratory settings.

Method 1: Synthesis from 1-Methylcyclohexanol via SN1 Reaction

This protocol details the synthesis of this compound from the tertiary alcohol 1-methylcyclohexanol using concentrated hydrochloric acid. The reaction proceeds through a stable tertiary carbocation intermediate, characteristic of an SN1 mechanism.[1]

Reaction Scheme:

C₇H₁₄O + HCl → C₇H₁₃Cl + H₂O

Experimental Protocol:

Materials:

  • 1-methylcyclohexanol

  • Concentrated hydrochloric acid (37%)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 20.0 g (0.175 mol) of 1-methylcyclohexanol and 50 mL of concentrated hydrochloric acid in a 250 mL separatory funnel.

  • Reaction: Stopper the funnel and shake the mixture vigorously for 1-2 minutes, periodically venting to release pressure. Allow the mixture to stand at room temperature for 15-20 minutes, with occasional shaking, to ensure the reaction goes to completion. Two distinct layers will form.

  • Separation: Allow the layers to fully separate. The upper layer is the crude this compound, and the lower layer is the aqueous acidic phase. Carefully drain and discard the lower aqueous layer.

  • Washing:

    • Wash the organic layer with 25 mL of cold water. Shake gently and discard the aqueous layer.

    • Neutralize any remaining acid by washing the organic layer with 25 mL of a saturated sodium bicarbonate solution. Shake gently, venting frequently to release the carbon dioxide gas produced. Discard the aqueous layer.

    • Wash the organic layer again with 25 mL of water and discard the aqueous layer.

  • Drying: Transfer the crude product to a clean, dry Erlenmeyer flask. Add a small amount of a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate, and swirl the flask until the liquid is clear.

  • Purification: Decant or filter the dried product into a round-bottom flask. Purify the this compound by simple distillation. Collect the fraction boiling between 120-122 °C.[2]

Data Presentation:
ParameterValue
Starting Material1-Methylcyclohexanol
ReagentConcentrated Hydrochloric Acid
Theoretical Yield23.2 g
Boiling Point of Product120-122 °C
Expected Purity>95% (by GC analysis)

Method 2: Synthesis from 1-Methylcyclohexene via Electrophilic Addition

This protocol describes the synthesis of this compound by the hydrochlorination of 1-methylcyclohexene. This electrophilic addition reaction follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the chloride ion adds to the more substituted carbon, forming the stable tertiary carbocation intermediate.[3][4]

Reaction Scheme:

C₇H₁₂ + HCl → C₇H₁₃Cl

Experimental Protocol:

Materials:

  • 1-methylcyclohexene

  • Anhydrous hydrogen chloride gas or a solution of HCl in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas dispersion tube

  • Round-bottom flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve 15.0 g (0.156 mol) of 1-methylcyclohexene in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. Cool the flask in an ice bath.

  • Reaction: Bubble anhydrous hydrogen chloride gas slowly through the stirred solution for approximately 30-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 30 mL of cold water to remove excess HCl.

    • Neutralize any remaining acid by washing with 30 mL of a saturated sodium bicarbonate solution.

    • Wash again with 30 mL of water.

  • Drying: Dry the ethereal solution over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the diethyl ether by rotary evaporation. Purify the remaining liquid by simple distillation, collecting the fraction boiling at 120-122 °C.[2]

Data Presentation:
ParameterValue
Starting Material1-Methylcyclohexene
ReagentAnhydrous Hydrogen Chloride
Theoretical Yield20.7 g
Boiling Point of Product120-122 °C
Reported Yield (similar conditions)94% (using acetyl chloride/ethanol as HCl source)[5]

Visualizations

Signaling Pathway: SN1 Synthesis of this compound```dot

sn1_pathway start 1-Methylcyclohexanol protonation Protonation of Hydroxyl Group (+HCl) start->protonation oxonium Intermediate: Alkyloxonium Ion protonation->oxonium loss_of_water Loss of Water (Rate-Determining Step) oxonium->loss_of_water carbocation Intermediate: Tertiary Carbocation loss_of_water->carbocation nucleophilic_attack Nucleophilic Attack by Cl- carbocation->nucleophilic_attack product This compound nucleophilic_attack->product

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • 1-Methylcyclohexanol: Flammable solid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. [6][7]* Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Do not breathe mist, vapors, or spray. Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment. [5]* This compound: Flammable liquid. Avoid contact with skin and eyes. Handle in a well-ventilated area. Wear suitable protective clothing and gloves. [8] Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

Application Notes and Protocols for the Purification of 1-Chloro-1-methylcyclohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 1-chloro-1-methylcyclohexane via distillation. This tertiary alkyl halide is a valuable intermediate in organic synthesis and its purity is crucial for subsequent reactions. The following protocols and data are intended to ensure a high-purity final product.

Physical and Chemical Properties

A summary of the key physical properties of this compound is presented below. These values are critical for monitoring the distillation process and for characterization of the purified product.

PropertyValueReference
Molecular Formula C₇H₁₃Cl[1][2][3]
Molecular Weight 132.63 g/mol [1][4]
Boiling Point 148-151 °C at 760 mmHg[2]
152 °C[1]
159.4 °C at 760 mmHg[5]
Density 0.966 g/cm³ at 0 °C[2]
0.96 g/cm³[5]
Refractive Index 1.454[2][5]
Flash Point 38.4 °C[2][5][6]

Experimental Protocol: Purification by Fractional Distillation

This protocol details the purification of crude this compound. The primary impurities may include unreacted starting materials (e.g., 1-methylcyclohexanol), byproducts such as alkenes (e.g., 1-methylcyclohexene), and residual acid catalysts from its synthesis.

Materials and Equipment:
  • Crude this compound

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flasks (distilling and receiving)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving adapter

  • Heating mantle with stirrer

  • Lab jack

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

  • Ice bath

Procedure:

1. Pre-Distillation Workup (Drying):

  • Transfer the crude this compound to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water to remove any water-soluble acids.

    • 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release any CO₂ gas formed.

    • Brine (saturated NaCl solution) to facilitate the removal of water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand until the liquid is clear.

  • Decant or filter the dried liquid into the distillation flask.

2. Distillation Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the dried, crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Attach the fractionating column to the distillation flask.

  • Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.

  • Connect the condenser and the receiving adapter. Place a pre-weighed receiving flask at the end of the adapter, which can be cooled in an ice bath to minimize the loss of the volatile product.

  • Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation.

3. Distillation Process:

  • Begin heating the distillation flask gently.

  • Observe the vapor as it rises through the fractionating column. A ring of condensing vapor should slowly ascend the column.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This fraction may contain more volatile impurities.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 148-152 °C at atmospheric pressure), change to the main receiving flask.

  • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.

  • Continue collecting the fraction as long as the temperature remains stable.

  • Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distilling flask. Never distill to dryness.

4. Post-Distillation:

  • Allow the apparatus to cool completely before disassembling.

  • Weigh the collected main fraction to determine the yield.

  • Characterize the purified product by measuring its refractive index and obtaining spectroscopic data (e.g., NMR, IR) to confirm its purity.

Workflow and Logic Diagrams

The following diagrams illustrate the purification workflow and the logical steps involved in the decision-making process for purification.

Purification_Workflow cluster_pre Pre-Distillation cluster_dist Fractional Distillation cluster_post Post-Distillation crude_product Crude this compound washing Aqueous Workup (Water, NaHCO₃, Brine) crude_product->washing drying Drying with Anhydrous Salt (e.g., CaCl₂) washing->drying decant Decantation/Filtration drying->decant dist_setup Apparatus Setup decant->dist_setup heating Gentle Heating dist_setup->heating collect_forerun Collect Forerun heating->collect_forerun collect_main Collect Main Fraction (148-152 °C) collect_forerun->collect_main stop_dist Stop Distillation collect_main->stop_dist characterization Characterization (Refractive Index, NMR, IR) stop_dist->characterization storage Storage characterization->storage

Caption: Workflow for the purification of this compound.

Decision_Tree action_node action_node start Start: Crude Product is_acidic Acidic? start->is_acidic Check pH wash_bicarb Wash with NaHCO₃ is_acidic->wash_bicarb Yes is_wet Cloudy/Wet? is_acidic->is_wet No wash_bicarb->is_wet dry_agent Dry with Anhydrous Salt is_wet->dry_agent Yes ready_for_dist Ready for Distillation is_wet->ready_for_dist No dry_agent->ready_for_dist distill Perform Fractional Distillation ready_for_dist->distill Proceed check_purity Purity > 98%? distill->check_purity Collect Main Fraction success Pure Product Obtained check_purity->success Yes redistill Re-distill check_purity->redistill No redistill->distill

Caption: Decision-making process for purification.

References

Application Notes and Protocols: 1-Chloro-1-methylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclohexane is a versatile tertiary alkyl halide that serves as a valuable starting material in organic synthesis. Its structure allows for the exploration of key reaction mechanisms, primarily unimolecular nucleophilic substitution (SN1) and bimolecular elimination (E2), leading to the formation of important intermediates such as substituted cyclohexanols and cyclohexenes. These products are foundational scaffolds in the synthesis of more complex molecules, including fragrances, polymers, and pharmaceutical agents. The cyclohexane (B81311) motif is prevalent in a wide array of drug molecules, making the stereoselective functionalization of this ring system a critical endeavor in medicinal chemistry.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations.

Key Synthetic Transformations

This compound readily undergoes both substitution and elimination reactions, with the outcome being highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

  • SN1 Reaction (Solvolysis): In the presence of a weak nucleophile and a polar protic solvent, such as water or ethanol (B145695), this compound undergoes an SN1 reaction. The reaction proceeds through a stable tertiary carbocation intermediate, leading to the formation of a substitution product.[3][4] The solvolysis with water, for instance, yields 1-methylcyclohexanol.[5]

  • E2 Reaction (Dehydrohalogenation): When treated with a strong, non-nucleophilic base in a less polar solvent, this compound undergoes an E2 elimination to form an alkene.[6][7] The use of potassium hydroxide (B78521) in ethanol favors the formation of the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule.[6][8]

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the primary products of its SN1 and E2 reactions.

Table 1: Physical Properties

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )
Starting MaterialThis compound931-78-2C₇H₁₃Cl132.63[9]
SN1 Product1-Methylcyclohexan-1-ol590-67-0C₇H₁₄O114.19
E2 Product1-Methylcyclohexene591-49-1C₇H₁₂96.17

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 1.55 (s, 3H), 1.50-1.75 (m, 10H)71.5 (C-Cl), 37.5 (CH₂), 34.0 (CH₃), 25.5 (CH₂), 22.0 (CH₂)2930, 2860 (C-H), 1450 (C-H bend), 750 (C-Cl)[9]
1-Methylcyclohexan-1-ol 1.25 (s, 3H), 1.40-1.65 (m, 10H), 1.35 (s, 1H, OH)70.5 (C-OH), 37.5 (CH₂), 32.0 (CH₃), 25.5 (CH₂), 22.0 (CH₂)3400 (br, O-H), 2930, 2860 (C-H), 1450 (C-H bend), 1150 (C-O)
1-Methylcyclohexene 5.45 (t, 1H), 1.95 (m, 2H), 1.75 (m, 2H), 1.60 (s, 3H), 1.50 (m, 4H)134.5 (C=C), 121.0 (C=C-H), 30.0 (CH₂), 25.5 (CH₂), 23.0 (CH₃), 22.5 (CH₂), 22.0 (CH₂)3020 (=C-H), 2930, 2860 (C-H), 1670 (C=C), 1450 (C-H bend)

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclohexanol via SN1 Reaction

This protocol describes the hydrolysis of this compound to 1-methylcyclohexanol.

Materials:

  • This compound

  • Deionized water

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (5.0 g, 37.7 mmol) and a 1:1 mixture of acetone and water (50 mL).

  • Heat the mixture to reflux and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to yield pure 1-methylcyclohexanol.

Expected Yield: ~80-90%

Protocol 2: Synthesis of 1-Methylcyclohexene via E2 Reaction

This protocol details the dehydrohalogenation of this compound to form 1-methylcyclohexene.[6][10]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Anhydrous calcium chloride

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide (4.2 g, 75 mmol) in ethanol (50 mL) by gentle heating and stirring.

  • Cool the solution to room temperature and add this compound (5.0 g, 37.7 mmol) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1.5 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the diethyl ether by distillation.

  • Distill the remaining liquid to collect the 1-methylcyclohexene fraction.

Expected Yield: ~75-85%

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) Start This compound Intermediate Tertiary Carbocation + Cl⁻ Start->Intermediate Heterolytic Cleavage Protonated_Alcohol Protonated 1-Methylcyclohexanol Intermediate->Protonated_Alcohol Nucleophile H₂O (Nucleophile) Nucleophile->Protonated_Alcohol Final_Product 1-Methylcyclohexanol Protonated_Alcohol->Final_Product Base H₂O (Base) Base->Final_Product Deprotonation E2_Mechanism cluster_reaction Concerted E2 Reaction Reactants This compound + KOH Transition_State Transition State Reactants->Transition_State Base abstracts β-proton C-H and C-Cl bonds break C=C π-bond forms Products 1-Methylcyclohexene + KCl + H₂O Transition_State->Products Experimental_Workflow Start Starting Material: This compound Reaction Reaction: - Sₙ1 (e.g., H₂O) - E2 (e.g., KOH/EtOH) Start->Reaction Workup Aqueous Workup: - Extraction - Washing Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO₄ or CaCl₂) Workup->Drying Purification Purification: - Distillation - Chromatography Drying->Purification Analysis Product Analysis: - NMR - IR - GC-MS Purification->Analysis Final_Product Final Product: - 1-Methylcyclohexanol (Sₙ1) - 1-Methylcyclohexene (E2) Analysis->Final_Product

References

Application Notes and Protocols: Grignard Reaction with 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation and subsequent reactions of the Grignard reagent derived from 1-chloro-1-methylcyclohexane. This tertiary alkyl Grignard reagent presents unique challenges in its formation due to the potential for competing elimination side reactions. The following sections offer guidance on its successful synthesis and application in forming carbon-carbon bonds with common electrophiles, such as carbon dioxide and acetone (B3395972).

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1][2] The reagent is prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[3] While primary and secondary alkyl halides readily form Grignard reagents, tertiary halides, such as this compound, are more challenging substrates. The increased steric hindrance and the propensity of the tertiary carbocation intermediate to undergo elimination present significant hurdles.[4]

Successful formation of tertiary Grignard reagents often requires careful control of reaction conditions, including the use of highly reactive magnesium and an appropriate solvent like tetrahydrofuran (B95107) (THF) to stabilize the organometallic species.[4] This document outlines protocols for the formation of 1-methylcyclohexylmagnesium chloride and its subsequent reaction with carbon dioxide to yield 1-methylcyclohexanecarboxylic acid, and with acetone to produce 2-(1-methylcyclohexyl)propan-2-ol.

Data Presentation

The following tables summarize the key quantitative data for the proposed reactions. Please note that yields for the Grignard formation from a tertiary chloride can be variable and are highly dependent on the quality of reagents and the strict adherence to anhydrous conditions.

Table 1: Formation of 1-Methylcyclohexylmagnesium Chloride

ParameterValueNotes
Reactants
This compound1.0 equiv
Magnesium Turnings1.2 - 1.5 equivExcess magnesium is used to drive the reaction.
Solvent Anhydrous Tetrahydrofuran (THF)THF is preferred for its ability to solvate and stabilize the Grignard reagent.
Initiator Iodine (a small crystal) or 1,2-Dibromoethane (B42909) (a few drops)Used to activate the magnesium surface.[4]
Reaction Temperature Room Temperature to Gentle RefluxThe reaction is often initiated at room temperature and may require gentle heating to maintain.
Reaction Time 1 - 3 hoursMonitored by the consumption of magnesium.
Estimated Yield 40 - 60%Highly variable; elimination is a significant side reaction.

Table 2: Reaction with Carbon Dioxide

ParameterValueNotes
Reactants
1-Methylcyclohexylmagnesium Chloride1.0 equivPrepared in situ.
Carbon Dioxide (Dry Ice)ExcessA large excess ensures complete reaction of the Grignard reagent.
Reaction Temperature -78 °C to Room TemperatureThe Grignard solution is added to crushed dry ice.
Work-up Aqueous Acid (e.g., 1 M HCl)To protonate the carboxylate salt.[5]
Product 1-Methylcyclohexanecarboxylic Acid
Estimated Yield 70 - 85% (based on the Grignard reagent)Generally, the carboxylation step is high-yielding.

Table 3: Reaction with Acetone

ParameterValueNotes
Reactants
1-Methylcyclohexylmagnesium Chloride1.0 equivPrepared in situ.
Acetone1.0 equivAdded dropwise to the Grignard solution.
Reaction Temperature 0 °C to Room TemperatureThe initial addition is performed at 0 °C to control the exotherm.
Work-up Saturated Aqueous Ammonium (B1175870) ChlorideA milder work-up to avoid potential acid-catalyzed side reactions of the tertiary alcohol.[6]
Product 2-(1-Methylcyclohexyl)propan-2-ol
Estimated Yield 60 - 80% (based on the Grignard reagent)Yields can be affected by enolization of the ketone.

Experimental Protocols

Critical Prerequisite: All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (nitrogen or argon). All solvents and reagents must be strictly anhydrous.

Protocol 1: Preparation of 1-Methylcyclohexylmagnesium Chloride

This protocol is adapted from established procedures for the formation of tertiary Grignard reagents.[4]

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

Procedure:

  • Place magnesium turnings (1.2-1.5 equivalents) in the three-necked flask under a positive pressure of inert gas.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • Add a small volume of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the this compound solution to the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and/or gentle bubbling. Gentle warming with a heat gun may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 1-3 hours).

  • The resulting grey, cloudy solution is the 1-methylcyclohexylmagnesium chloride Grignard reagent and should be used immediately in the next step.

Protocol 2: Synthesis of 1-Methylcyclohexanecarboxylic Acid

Materials:

  • Solution of 1-methylcyclohexylmagnesium chloride in THF (from Protocol 1)

  • Dry ice (solid carbon dioxide)

  • Large beaker

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • In a large beaker, place an excess of crushed dry ice.

  • Slowly pour the prepared Grignard solution over the dry ice with gentle stirring. A vigorous reaction will occur.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (test with pH paper) and all solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-methylcyclohexanecarboxylic acid.

  • The product can be further purified by recrystallization or distillation.

Protocol 3: Synthesis of 2-(1-Methylcyclohexyl)propan-2-ol

Materials:

  • Solution of 1-methylcyclohexylmagnesium chloride in THF (from Protocol 1)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Cool the prepared Grignard solution to 0 °C in an ice-water bath.

  • In a dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF.

  • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(1-methylcyclohexyl)propan-2-ol.

  • The product can be further purified by column chromatography or distillation.

Visualizations

Grignard_Formation_and_Side_Reaction cluster_main Main Reaction: Grignard Formation cluster_side Side Reaction: Elimination Alkyl_Halide This compound Grignard 1-Methylcyclohexylmagnesium chloride Alkyl_Halide->Grignard Anhydrous THF Alkene 1-Methylcyclohexene Alkyl_Halide->Alkene Elimination (E2) Mg Mg Mg->Grignard Base Grignard Reagent (acting as a base) Base->Alkene

Caption: Formation of 1-methylcyclohexylmagnesium chloride and the competing elimination side reaction.

Grignard_Reactions_Workflow Start This compound Grignard_Formation Formation of 1-Methylcyclohexylmagnesium chloride Start->Grignard_Formation Mg, THF Electrophile_Addition Addition of Electrophile Grignard_Formation->Electrophile_Addition CO2_Reaction Reaction with CO2 (Dry Ice) Electrophile_Addition->CO2_Reaction CO2 Acetone_Reaction Reaction with Acetone Electrophile_Addition->Acetone_Reaction Acetone Workup_Acid Aqueous Acidic Work-up CO2_Reaction->Workup_Acid Workup_NH4Cl Aqueous NH4Cl Work-up Acetone_Reaction->Workup_NH4Cl Product_Acid 1-Methylcyclohexanecarboxylic Acid Workup_Acid->Product_Acid Product_Alcohol 2-(1-Methylcyclohexyl)propan-2-ol Workup_NH4Cl->Product_Alcohol

Caption: Experimental workflow for the synthesis and reaction of 1-methylcyclohexylmagnesium chloride.

Signaling_Pathway cluster_nucleophile Nucleophile cluster_electrophiles Electrophiles cluster_intermediates Intermediates cluster_products Final Products Grignard 1-Methylcyclohexyl- magnesium chloride (δ- on Carbon) CO2 Carbon Dioxide (O=C=O) (δ+ on Carbon) Grignard->CO2 Nucleophilic Attack Acetone Acetone ((CH3)2C=O) (δ+ on Carbon) Grignard->Acetone Nucleophilic Attack Carboxylate Magnesium Carboxylate Salt CO2->Carboxylate Alkoxide Magnesium Alkoxide Salt Acetone->Alkoxide Carboxylic_Acid 1-Methylcyclohexane- carboxylic Acid Carboxylate->Carboxylic_Acid Acidic Work-up Tertiary_Alcohol 2-(1-Methylcyclohexyl)- propan-2-ol Alkoxide->Tertiary_Alcohol Aqueous Work-up

Caption: Logical relationship of reactants to products in the Grignard reaction.

References

Application Notes and Protocols: Synthesis and Applications of 1-Azido-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-chloro-1-methylcyclohexane with sodium azide (B81097) is a key transformation in organic synthesis for the introduction of the versatile azide functionality into a tertiary cyclic system. The resulting product, 1-azido-1-methylcyclohexane (B14712754), is a valuable intermediate in medicinal chemistry and drug development. Organic azides serve as precursors to amines and are pivotal in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and characterization of 1-azido-1-methylcyclohexane.

Reaction Mechanism

The reaction of a tertiary alkyl halide, such as this compound, with sodium azide is mechanistically complex, involving a competition between unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1) pathways. Both reactions proceed through a common tertiary carbocation intermediate.

The initial and rate-determining step is the dissociation of the chloride leaving group to form a stable tertiary carbocation. This carbocation can then be attacked by the azide nucleophile to yield the substitution product, 1-azido-1-methylcyclohexane (S(_N)1 pathway). Alternatively, a solvent molecule or the azide ion can act as a base, abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of the elimination product, 1-methylcyclohexene (E1 pathway).

Reaction conditions, particularly temperature, can influence the ratio of substitution to elimination products. Higher temperatures generally favor the E1 pathway due to the increased entropy associated with the formation of more product molecules.

Data Presentation

The following table summarizes the key reactants and expected products, along with their relevant physical and chemical properties. Please note that the product ratio is an estimation based on general principles of S(_N)1/E1 competition for tertiary halides and may vary with specific experimental conditions.

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Key Spectroscopic Features Role in Reaction Expected Yield
This compoundthis compound132.63143-144-Starting Material-
Sodium AzideNaN₃65.01Decomposes-Nucleophile/Base-
1-Azido-1-methylcyclohexane1-Azido-1-methylcyclohexane139.20[1]Not availableIR: ~2100 cm⁻¹ (azide stretch)S(_N)1 ProductMajor Product (at lower temperatures)
1-Methylcyclohexene1-Methylcyclohexene96.17110¹H NMR: ~5.38 ppm (vinylic H)E1 ProductMajor Product (at higher temperatures)

Experimental Protocols

The following is an adapted protocol for the synthesis of 1-azido-1-methylcyclohexane. This procedure is based on established methods for the synthesis of alkyl azides from alkyl halides.

Protocol 1: Synthesis of 1-Azido-1-methylcyclohexane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Azide: To this solution, add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of 1-azido-1-methylcyclohexane and 1-methylcyclohexene, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Characterization of Products:

  • 1-Azido-1-methylcyclohexane: The presence of the azide functional group can be confirmed by a strong absorption band at approximately 2100 cm⁻¹ in the IR spectrum. ¹H and ¹³C NMR spectroscopy will show characteristic signals for the methyl and cyclohexane (B81311) ring protons and carbons, respectively.

  • 1-Methylcyclohexene: The formation of the alkene can be identified by the disappearance of the C-Cl bond and the appearance of a C=C bond. In the ¹H NMR spectrum, a characteristic signal for the vinylic proton will appear around δ 5.38 ppm. The ¹³C NMR spectrum will show two signals in the sp² region (δ 100-150 ppm).

Mandatory Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism SN1/E1 Reaction of this compound with Sodium Azide cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 1_chloro_1_methylcyclohexane This compound carbocation Tertiary Carbocation 1_chloro_1_methylcyclohexane->carbocation - Cl⁻ (rate-determining) sn1_product 1-Azido-1-methylcyclohexane (Substitution Product) carbocation->sn1_product + N₃⁻ (SN1 Pathway) e1_product 1-Methylcyclohexene (Elimination Product) carbocation->e1_product - H⁺ (E1 Pathway)

Caption: Competing SN1 and E1 reaction pathways.

Experimental Workflow

Experimental_Workflow Synthesis and Purification Workflow start Dissolve this compound in DMF add_azide Add Sodium Azide start->add_azide react Heat at 60-80°C (12-24h) add_azide->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify characterize Characterize Products (NMR, IR, GC-MS) purify->characterize

Caption: Experimental workflow for synthesis.

Logical Relationships in Drug Development

Drug_Development Role of 1-Azido-1-methylcyclohexane in Drug Discovery starting_material This compound synthesis Synthesis of 1-Azido-1-methylcyclohexane starting_material->synthesis click_reaction CuAAC 'Click' Reaction with Alkynes synthesis->click_reaction library_synthesis Synthesis of a Diverse Library of Triazole Derivatives click_reaction->library_synthesis biological_screening High-Throughput Biological Screening library_synthesis->biological_screening lead_identification Identification of Lead Compounds biological_screening->lead_identification drug_development Further Drug Development lead_identification->drug_development

Caption: Application in drug discovery workflow.

References

Application Notes and Protocols: Solvolysis of 1-Chloro-1-methylcyclohexane in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solvolysis of 1-chloro-1-methylcyclohexane is a classic example of a nucleophilic substitution reaction that proceeds through a tertiary carbocation intermediate, predominantly following the SN1 mechanism. The stability of this intermediate and the nature of the solvent play crucial roles in determining the reaction rate and the distribution of substitution and elimination products. Understanding the kinetics and solvent effects of this reaction is fundamental in physical organic chemistry and has implications for predicting reaction outcomes in various solvent environments encountered during drug development and chemical synthesis.

This document provides a detailed overview of the solvolysis of this compound, presenting quantitative kinetic data in different solvents, comprehensive experimental protocols for studying its solvolysis, and a visualization of the reaction pathway.

Data Presentation

The rate of solvolysis of this compound is highly dependent on the ionizing power of the solvent. Polar protic solvents, capable of stabilizing the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, significantly accelerate the reaction.

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound in Various Solvents

SolventTemperature (°C)Rate Constant (k), s⁻¹Reference
80% Aqueous Ethanol (B145695)301.48 x 10⁻⁵[1]
Water25Data not explicitly found for this specific compound, but expected to be faster than in aqueous ethanol
Ethanol25Specific value not found, but slower than in aqueous ethanol
Methanol25Specific value not found, but expected to be comparable to ethanol
Acetone25Significantly slower due to being an aprotic solvent

Note: The table is populated with available data. Further literature review is recommended for a more comprehensive dataset.

The product distribution between substitution (alcohols) and elimination (alkenes) is also influenced by the solvent's nucleophilicity and basicity.

Table 2: Product Distribution in the Solvolysis of this compound

SolventTemperature (°C)Major Substitution Product(s)Major Elimination Product(s)Reference(s)
Water801-Methylcyclohexanol1-Methylcyclohexene, Methylenecyclohexane[2]
80% Aqueous Ethanol301-Methylcyclohexanol, 1-Ethoxy-1-methylcyclohexane1-Methylcyclohexene, Methylenecyclohexane[1]
KOH in Ethanol--1-Methylcyclohexene (major)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • Acetyl chloride

  • Ethanol

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add 1-methylcyclohexene to ethanol.

  • Slowly add acetyl chloride to the stirred solution. The reaction is a Markovnikov hydrochlorination.

  • Allow the reaction to stir at 30°C for approximately 20 minutes.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The product, this compound, can be purified by distillation. A yield of approximately 94% can be expected.

Protocol 2: Kinetic Study of the Solvolysis of this compound

This protocol outlines a method to determine the first-order rate constant of the solvolysis reaction by monitoring the production of hydrochloric acid.

Materials:

  • This compound

  • Solvent of choice (e.g., 80% aqueous ethanol)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Burette, pipettes, and volumetric flasks

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume).

  • Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask.

  • Add a few drops of bromothymol blue indicator to the solvent. The solution should be at the indicator's endpoint (greenish-yellow).

  • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Initiate the reaction by adding a small, accurately known amount of this compound (e.g., 0.1 mL) to the flask and start the stopwatch simultaneously.

  • Immediately add a small, known volume (e.g., 1.00 mL) of the standardized NaOH solution from a burette to turn the solution blue.

  • Record the time it takes for the blue color to disappear as the HCl produced by the solvolysis neutralizes the added NaOH.

  • As soon as the color disappears, add another aliquot of the NaOH solution and record the time for the color change.

  • Repeat this process for several intervals to collect a series of time and volume data points.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t, and V∞ is the volume of NaOH required for complete reaction (determined by allowing the reaction to go to completion, possibly with gentle heating, and then titrating the total acid produced). The slope of the line will be -k.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the product mixture to determine the relative amounts of substitution and elimination products.

Materials:

  • Reaction mixture from the solvolysis experiment

  • Pentane (B18724) or other suitable extraction solvent

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Once the solvolysis reaction is complete, allow the mixture to cool to room temperature.

  • Extract the reaction mixture with pentane (or another suitable low-boiling organic solvent) several times.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Carefully concentrate the dried extract to a small volume.

  • Inject a sample of the concentrated extract into the GC-MS.

  • The different products (alcohols and alkenes) will be separated based on their boiling points and polarity by the GC column and then identified by their mass spectra.

  • The relative peak areas in the chromatogram can be used to determine the product distribution, assuming similar response factors for the products.

Mandatory Visualization

Solvolysis_Mechanism cluster_start Reactant cluster_intermediate Rate-Determining Step cluster_products Products Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Slow, S_N1 Ionization Substitution Substitution Products (e.g., 1-Methylcyclohexanol) Carbocation->Substitution Fast Nucleophilic Attack (e.g., H₂O) Elimination Elimination Products (e.g., 1-Methylcyclohexene) Carbocation->Elimination Fast Deprotonation (e.g., H₂O as base)

Caption: S_N1 solvolysis pathway of this compound.

References

Application Notes and Protocols: 1-Chloro-1-methylcyclohexane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Chloro-1-methylcyclohexane as a starting material for producing key pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in the development of novel therapeutic agents.

Introduction

This compound is a versatile tertiary alkyl halide that serves as a valuable building block in organic synthesis. Its reactivity is primarily dictated by the tertiary chloride, which readily undergoes nucleophilic substitution reactions, particularly via an S(_N)1 mechanism, to form a stable tertiary carbocation. This reactivity makes it an excellent precursor for the introduction of the 1-methylcyclohexyl moiety into various molecular scaffolds, a structural motif found in several classes of pharmaceutically active compounds, notably anticonvulsants.

This document outlines the synthesis of a key pharmaceutical intermediate, N-(1-methylcyclohexyl)acetamide, starting from this compound. The protocols provided are based on established chemical transformations and offer a clear pathway for the laboratory-scale synthesis of this and related compounds.

Synthesis Pathway Overview

The synthesis of the target intermediate, N-(1-methylcyclohexyl)acetamide, from 1-methylcyclohexene (a common precursor to this compound) involves a three-step process. This pathway highlights the utility of this compound as a pivotal intermediate.

Synthesis_Pathway Start 1-Methyl-1-cyclohexene (B1583054) Step1 Step 1: Hydrochlorination (this compound) Start->Step1 Acetyl chloride, Ethanol (B145695) Step2 Step 2: Amination (1-Methylcyclohexan-1-amine) Step1->Step2 Ammonia (B1221849) Step3 Step 3: Acetylation (N-(1-methylcyclohexyl)acetamide) Step2->Step3 Acetyl chloride End N-(1-methylcyclohexyl)acetamide (Pharmaceutical Intermediate) Step3->End

Caption: Overall synthetic workflow from 1-methyl-1-cyclohexene to N-(1-methylcyclohexyl)acetamide.

Experimental Protocols and Data

Step 1: Synthesis of this compound

This compound is efficiently synthesized from 1-methyl-1-cyclohexene via a Markovnikov hydrochlorination reaction.

Reaction:

Step1_Reaction Reactant 1-Methyl-1-cyclohexene Product This compound Reactant->Product Ethanol, 30°C Reagent + Acetyl chloride

Caption: Synthesis of this compound.

Protocol:

A solution of 1-methyl-1-cyclohexene in ethanol is treated with acetyl chloride at 30°C for approximately 20 minutes. The reaction proceeds via in situ generation of HCl, which adds across the double bond according to Markovnikov's rule.[1]

Quantitative Data:

ReactantProductReagentsTemperatureTimeYieldReference
1-Methyl-1-cyclohexeneThis compoundAcetyl chloride, Ethanol30°C20 min94%[1]
Step 2: Synthesis of 1-Methylcyclohexan-1-amine

The intermediate, this compound, is converted to 1-methylcyclohexan-1-amine through a nucleophilic substitution reaction with ammonia. As a tertiary alkyl halide, this reaction proceeds readily via an S(_N)1 mechanism.

Reaction Workflow:

Step2_Workflow Start This compound Process Reaction with Ammonia Start->Process Nucleophilic Substitution (SN1) End 1-Methylcyclohexan-1-amine Process->End

Caption: Amination of this compound.

Protocol:

While a specific citable protocol with quantitative yield for the reaction of this compound with ammonia was not found in the search results, a general procedure involves reacting the alkyl halide with an excess of ammonia in a suitable solvent. The use of excess ammonia helps to minimize the formation of dialkylated and trialkylated byproducts. The reaction can be carried out in a sealed vessel under pressure to ensure a sufficient concentration of gaseous ammonia, or by using a solution of ammonia in an alcohol.

Expected Outcome:

This reaction is expected to produce 1-methylcyclohexan-1-amine as the primary product. The yield would be dependent on the specific reaction conditions, including temperature, pressure, and the concentration of ammonia.

Step 3: Synthesis of N-(1-methylcyclohexyl)acetamide

The final intermediate, N-(1-methylcyclohexyl)acetamide, can be synthesized from 1-methylcyclohexan-1-amine by acylation. An alternative and well-documented approach is the Ritter reaction, which can generate the amide directly from a precursor like 1-methylcyclohexanol (B147175) (which can be formed from 1-methylcyclohexene). The Ritter reaction is a robust method for the synthesis of N-substituted amides from nitriles and a carbocation source.

Ritter Reaction Pathway:

Step3_Ritter Start 1-Methylcyclohexanol or 1-Methylcyclohexene Carbocation Formation of 1-Methylcyclohexyl Carbocation Start->Carbocation Strong Acid (e.g., H2SO4) Nitrilium Nucleophilic attack by Acetonitrile (B52724) Carbocation->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis End N-(1-methylcyclohexyl)acetamide Hydrolysis->End

Caption: The Ritter reaction mechanism for the synthesis of N-(1-methylcyclohexyl)acetamide.

Protocol (Ritter Reaction from 1-Methylcyclohexanol):

A general protocol for the Ritter reaction involves the slow addition of a strong acid, such as concentrated sulfuric acid, to a mixture of the alcohol (1-methylcyclohexanol) and a nitrile (acetonitrile). The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. The reaction mixture is then quenched with water, and the resulting amide is extracted.

Quantitative Data (Representative Ritter Reaction):

While a specific yield for N-(1-methylcyclohexyl)acetamide was not found, Ritter reactions involving tertiary alcohols and acetonitrile generally proceed in good to excellent yields. For example, the synthesis of N-tert-butylbenzamide from tert-butyl alcohol and benzonitrile (B105546) is a common undergraduate experiment with high yields.

Substrate ClassNitrileAcid CatalystTypical Yield Range
Tertiary AlcoholsAcetonitrileH(_2)SO(_4)75-95%

Application in Pharmaceutical Synthesis

N-substituted acetamides, particularly those with bulky alkyl groups like the 1-methylcyclohexyl moiety, are of significant interest in medicinal chemistry. These structures are found in compounds investigated for their anticonvulsant properties. The acetamide (B32628) group can participate in hydrogen bonding, while the lipophilic cyclohexyl group can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

For instance, analogues of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity.[2] While N-(1-methylcyclohexyl)acetamide itself is not a final drug product, it serves as a crucial intermediate for the synthesis of more complex molecules. Further modifications, such as the introduction of aromatic or heterocyclic moieties, can lead to the development of novel anticonvulsant candidates. The synthesis of gabapentinoid analogues, a major class of anticonvulsants, often involves functionalized cyclohexane (B81311) rings, highlighting the importance of intermediates derived from cyclohexane precursors.[3]

Conclusion

This compound is a readily accessible and highly reactive starting material for the synthesis of 1-methylcyclohexyl-containing pharmaceutical intermediates. The straightforward conversion to 1-methylcyclohexan-1-amine and its subsequent elaboration to N-(1-methylcyclohexyl)acetamide provides a clear and efficient pathway for accessing this valuable building block. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of new pharmaceuticals, particularly in the area of anticonvulsant therapies.

References

Application Notes: The Versatility of 1-Chloro-1-methylcyclohexane in the Synthesis of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-1-methylcyclohexane is a tertiary alkyl halide that serves as a valuable and versatile precursor in the synthesis of a wide array of substituted cyclohexane (B81311) derivatives. Its utility stems from the ability of the chlorine atom to act as a leaving group in various nucleophilic substitution and elimination reactions. Furthermore, it is a key starting material for the formation of Grignard reagents and for Friedel-Crafts alkylation, enabling the formation of new carbon-carbon bonds. These characteristics make it a significant building block for researchers and drug development professionals in the creation of complex molecular architectures, including those with potential pharmaceutical applications.[1][2] The reactivity of this compound is largely dictated by its ability to form a stable tertiary carbocation, which influences the mechanistic pathways of its reactions.[3][4]

Elimination Reactions: Synthesis of 1-Methylcyclohexene

This compound is an excellent substrate for elimination reactions to produce 1-methylcyclohexene, a key intermediate in the synthesis of fragrances and pharmaceuticals.[5][6] The reaction can proceed through either an E2 or E1 mechanism, depending on the reaction conditions.

E2 Elimination Protocol

The reaction with a strong, non-bulky base, such as potassium hydroxide (B78521) in ethanol (B145695), favors a bimolecular (E2) elimination pathway.[7] This is a concerted, single-step reaction where the base abstracts a proton from a carbon adjacent to the leaving group, simultaneously with the departure of the chloride ion.[8]

Experimental Protocol: Dehydrohalogenation of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

  • Reagent Addition: Slowly add a solution of potassium hydroxide (KOH) in ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for a specified duration (e.g., 2 hours).[5][8]

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield 1-methylcyclohexene.[8]

Data Presentation: E2 Elimination Conditions and Yields

ReactantBaseSolventTemperatureProductTypical YieldReference
This compoundKOHEthanolReflux (~78°C)1-MethylcyclohexeneHigh[5][9]
1-Bromo-1-methylcyclohexaneEtONaEthanolReflux (78°C)1-Methylcyclohexene~82%[8]

Visualization: E2 Mechanism and Workflow

E2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Reactants This compound + KOH TS [Concerted proton abstraction and Cl⁻ departure] Reactants->TS E2 Products 1-Methylcyclohexene + KCl + H₂O TS->Products

E2 reaction mechanism for 1-methylcyclohexene synthesis.

E2_Workflow A Dissolve this compound in Ethanol B Add Ethanolic KOH A->B C Reflux Reaction Mixture B->C D Aqueous Workup & Extraction C->D E Purification by Distillation D->E F Obtain 1-Methylcyclohexene E->F

Experimental workflow for E2 elimination.

Nucleophilic Substitution (SN1) Reactions

Due to the formation of a stable tertiary carbocation, this compound readily undergoes unimolecular nucleophilic substitution (SN1) reactions, particularly with weak nucleophiles such as water or alcohols.[3][10] The rate-determining step is the formation of the 1-methylcyclohexyl carbocation.[3]

SN1 Protocol: Hydrolysis to 1-Methylcyclohexanol (B147175)

The reaction of this compound with water (hydrolysis) or aqueous ethanol yields 1-methylcyclohexanol as the major substitution product.[3][10]

Experimental Protocol: Hydrolysis of this compound

  • Setup: Place this compound in a round-bottom flask.

  • Reagent Addition: Add an aqueous solvent, such as a mixture of water and ethanol.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80°C) to facilitate the reaction.[10] The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by water.

  • Workup: After completion, cool the mixture and neutralize any acid formed. Extract the product with an organic solvent.

  • Purification: Dry the organic extract and remove the solvent. The product, 1-methylcyclohexanol, can be purified by distillation.

Data Presentation: SN1 Reaction Conditions and Products

ReactantNucleophileSolventTemperatureMajor Product(s)MechanismReference
This compoundH₂OAqueous Ethanol80°C1-MethylcyclohexanolSN1[3][10]
This compoundEtOHEthanolHeat1-Ethoxy-1-methylcyclohexaneSN1[3]

Visualization: SN1 Pathway

SN1_Pathway A This compound B Tertiary Carbocation + Cl⁻ A->B Slow, RDS C Nucleophilic Attack (e.g., H₂O) B->C D Protonated Intermediate C->D Fast E Deprotonation D->E F 1-Methylcyclohexanol E->F Fast

SN1 reaction pathway for hydrolysis.

Grignard Reagent Formation and Application

This compound can be converted into a powerful nucleophile, 1-methylcyclohexylmagnesium chloride, by reacting with magnesium metal.[11][12] This Grignard reagent is highly effective for forming new carbon-carbon bonds by reacting with various electrophiles.

Protocol: Synthesis of 1-Methylcyclohexylmagnesium Chloride and Reaction with a Ketone

Experimental Protocol:

  • Grignard Formation:

    • Setup: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a flask with a reflux condenser.

    • Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to the magnesium. The reaction may need gentle heating or a crystal of iodine to initiate.

    • Addition: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile (e.g., Acetone):

    • Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of the electrophile (e.g., acetone) in anhydrous ether.

    • Workup: After the addition is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), followed by dilute acid (e.g., HCl).

    • Extraction & Purification: Extract the product with ether, wash, dry, and purify by distillation or chromatography to yield the corresponding tertiary alcohol.[12][13]

Data Presentation: Grignard Reactions

ElectrophileProduct TypeSpecific Product (from 1-methylcyclohexylmagnesium chloride)Reference
FormaldehydePrimary Alcohol(1-Methylcyclohexyl)methanol[13]
Aldehyde (RCHO)Secondary Alcohol1-(1-Methylcyclohexyl)alkanol[12]
Ketone (RCOR')Tertiary Alcohol2-(1-Methylcyclohexyl)propan-2-ol (from acetone)[12]
CO₂Carboxylic Acid1-Methylcyclohexane-1-carboxylic acid[12][14]

Visualization: Grignard Synthesis Workflow

Grignard_Workflow cluster_formation Grignard Formation cluster_reaction Reaction A This compound + Mg in Ether B Formation of 1-Methylcyclohexylmagnesium Chloride A->B C Add Electrophile (e.g., Ketone) B->C D Acidic Workup C->D E Final Product (e.g., Tertiary Alcohol) D->E

Workflow for Grignard reagent synthesis and reaction.

Friedel-Crafts Alkylation

As a tertiary alkyl halide, this compound is an effective alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it generates a stable tertiary carbocation that can alkylate aromatic rings such as benzene.[15][16]

Protocol: Friedel-Crafts Alkylation of Benzene

Experimental Protocol:

  • Setup: In a flask equipped with a dropping funnel and a gas trap (to handle evolved HCl), place anhydrous aluminum chloride (AlCl₃) and the aromatic substrate (e.g., benzene). Cool the flask in an ice bath.

  • Addition: Add this compound dropwise to the stirred mixture.

  • Reaction: After the addition, allow the reaction to stir at room temperature until the evolution of HCl gas ceases.

  • Workup: Carefully quench the reaction by pouring the mixture over ice and dilute acid.

  • Extraction & Purification: Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it. The product, (1-methylcyclohexyl)benzene, can be isolated by distillation.

Data Presentation: Friedel-Crafts Alkylation

Aromatic SubstrateAlkylating AgentCatalystProductMechanismReference
BenzeneThis compoundAlCl₃(1-Methylcyclohexyl)benzeneElectrophilic Aromatic Substitution[15][16]

Visualization: Friedel-Crafts Alkylation Mechanism

FC_Alkylation A This compound + AlCl₃ B Formation of Tertiary Carbocation + AlCl₄⁻ A->B Step 1 C Benzene attacks Carbocation B->C D Arenium Ion Intermediate (Sigma Complex) C->D Step 2 E Deprotonation by AlCl₄⁻ D->E F (1-Methylcyclohexyl)benzene + HCl + AlCl₃ E->F Step 3

Mechanism of Friedel-Crafts alkylation.

References

Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-chloro-1-methylcyclohexane. Due to its tertiary alkyl halide structure, this compound readily undergoes SN1 reactions with weak nucleophiles such as water and ethanol (B145695). These reactions proceed through a stable tertiary carbocation intermediate, leading to the formation of 1-methylcyclohexanol (B147175) and 1-ethoxy-1-methylcyclohexane, respectively. This document outlines the reaction mechanism, provides kinetic data, and offers detailed protocols for conducting these substitution reactions, as well as characterization of the resulting products. Competing elimination reactions are also discussed.

Introduction

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, crucial for the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients. This compound serves as an excellent model substrate for studying SN1 reactions due to the stability of the tertiary carbocation formed upon the departure of the chloride leaving group.[1][2] The rate of this unimolecular reaction is dependent only on the concentration of the alkyl halide. The carbocation intermediate can then be attacked by a nucleophile. In the case of solvolysis with water or ethanol, the corresponding alcohol or ether is formed. It is important to note that elimination reactions, primarily E1, can compete with substitution, especially at higher temperatures or in the presence of a strong base.[3][4]

Reaction Mechanism and Kinetics

The nucleophilic substitution of this compound with weak nucleophiles (e.g., H₂O, EtOH) proceeds via a two-step SN1 mechanism.

Step 1: Formation of a Carbocation (Rate-Determining Step) The C-Cl bond breaks heterolytically to form a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[1][5]

Step 2: Nucleophilic Attack The nucleophile (water or ethanol) attacks the electrophilic carbocation.

Step 3: Deprotonation A final deprotonation step yields the neutral substitution product (an alcohol or an ether) and a hydronium ion.

The kinetics of the solvolysis of this compound in 80% aqueous ethanol have been shown to follow first-order kinetics.[6]

Data Presentation

Table 1: Rate Constants for the Solvolysis of this compound in 80% Aqueous Ethanol [6]

Temperature (°C)Rate Constant (k, s⁻¹)
251.35 x 10⁻⁵
451.22 x 10⁻⁴
658.59 x 10⁻⁴

Experimental Protocols

Materials and Equipment
  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Synthesis of 1-Methylcyclohexanol via Hydrolysis

This protocol describes the SN1 hydrolysis of this compound.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound.

  • Add 50 mL of a 50:50 (v/v) mixture of deionized water and acetone (B3395972). The acetone is used to increase the solubility of the alkyl halide in the aqueous medium.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle or water bath.[7]

  • Allow the reaction to proceed for 4 hours with continuous stirring.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation to yield pure 1-methylcyclohexanol.

Protocol 2: Synthesis of 1-Ethoxy-1-methylcyclohexane via Ethanolysis

This protocol outlines the SN1 reaction of this compound with ethanol.

Procedure:

  • In a 100 mL round-bottom flask containing a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.

  • Attach a reflux condenser and heat the solution to reflux (approximately 78°C).

  • Maintain the reflux with stirring for 6 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the mixture with 20 mL of a saturated sodium bicarbonate solution followed by 20 mL of deionized water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 1-ethoxy-1-methylcyclohexane by fractional distillation.

Expected Yield: Similar to the hydrolysis reaction, a specific yield is not well-documented, but a moderate to good yield is expected.

Characterization of Products

The products can be characterized using standard spectroscopic methods.

1-Methylcyclohexanol:

  • ¹H NMR (CDCl₃): δ 1.25 (s, 3H, CH₃), 1.40-1.65 (m, 10H, cyclohexyl H), 1.70 (s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ 22.5, 25.8, 37.5 (cyclohexyl CH₂), 29.0 (CH₃), 70.0 (C-OH).[8][9]

1-Ethoxy-1-methylcyclohexane:

  • ¹H NMR (CDCl₃): δ 1.15 (t, 3H, OCH₂CH₃), 1.20 (s, 3H, CH₃), 1.35-1.60 (m, 10H, cyclohexyl H), 3.40 (q, 2H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 15.9 (OCH₂CH₃), 22.7, 26.0, 35.5 (cyclohexyl CH₂), 26.8 (CH₃), 58.9 (OCH₂), 74.8 (C-O).

This compound (Starting Material):

  • ¹³C NMR (CDCl₃): δ 23.5, 25.5, 39.8 (cyclohexyl CH₂), 34.5 (CH₃), 72.5 (C-Cl).[10]

Mandatory Visualizations

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) Start This compound Carbocation Tertiary Carbocation + Cl⁻ Start->Carbocation Heterolysis Carbocation2 Tertiary Carbocation Protonated_Product Protonated Alcohol/Ether Carbocation2->Protonated_Product Nucleophile Nucleophile (H₂O or EtOH) Nucleophile->Protonated_Product Protonated_Product2 Protonated Alcohol/Ether Final_Product 1-Methylcyclohexanol or 1-Ethoxy-1-methylcyclohexane Protonated_Product2->Final_Product -H⁺

Caption: SN1 Reaction Mechanism for this compound.

Experimental_Workflow Start This compound + Nucleophile (H₂O or EtOH) Reaction Reflux (4-6 hours) Start->Reaction Workup Workup (Separatory Funnel, Washes) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization

Caption: General Experimental Workflow for Nucleophilic Substitution.

Competing Reactions: Elimination

Under certain conditions, particularly with stronger bases or higher temperatures, this compound can undergo an E1 elimination reaction to form primarily 1-methylcyclohexene, in accordance with Zaitsev's rule.[3][4] In the presence of a strong, bulky base, the E2 mechanism may also be favored.

Conclusion

The nucleophilic substitution of this compound provides a reliable and illustrative example of an SN1 reaction, suitable for both synthetic and educational purposes. The protocols provided herein offer a framework for the successful synthesis and characterization of the corresponding alcohol and ether products. Researchers should be mindful of the potential for competing elimination reactions and optimize conditions to favor the desired substitution pathway.

References

Application of 1-Chloro-1-methylcyclohexane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-methylcyclohexane is a tertiary alkyl halide that serves as a potent initiator for cationic polymerization. Its ability to form a stable tertiary carbocation upon activation by a Lewis acid makes it a valuable tool for the synthesis of a variety of polymers from vinyl monomers. This document provides detailed application notes and experimental protocols for the use of this compound in polymer chemistry, with a focus on its application in living/controlled cationic polymerization. Such processes are crucial for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-functionalities, which are of significant interest for applications in drug delivery and materials science.

Principle of Cationic Polymerization Initiation

The initiation of cationic polymerization using a this compound/Lewis acid system proceeds through the formation of a carbocationic active species. The Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) abstracts the chloride from this compound, generating a stable tertiary carbocation. This carbocation then attacks the electron-rich double bond of a vinyl monomer, initiating the polymer chain growth.

G cluster_initiation Initiation Initiator This compound Carbocation Tertiary Carbocation Initiator->Carbocation + Co-initiator Co-initiator Lewis Acid (e.g., TiCl₄) Initiated_Chain Propagating Polymer Chain Carbocation->Initiated_Chain + Monomer Monomer Vinyl Monomer

Caption: Initiation of cationic polymerization.

Applications in Polymer Synthesis

The primary application of this compound in polymer chemistry is as an initiator for the cationic polymerization of various vinyl monomers. This allows for the synthesis of a range of polymers with tailored properties.

Suitable Monomers:

  • Styrenics: Styrene, p-methylstyrene, p-methoxystyrene, p-chlorostyrene.

  • Isobutylene: A common monomer for producing polyisobutylene (B167198) (PIB), a versatile elastomer.

  • Vinyl Ethers: Isobutyl vinyl ether, ethyl vinyl ether.

The resulting polymers can be used in a variety of applications, including:

  • Drug Delivery: The synthesis of well-defined block copolymers can lead to the formation of micelles for drug encapsulation and targeted delivery.

  • Biomaterials: Biocompatible polymers can be synthesized for use in medical devices and tissue engineering.

  • Advanced Materials: Polymers with specific thermal and mechanical properties can be developed for various industrial applications.

Data Presentation: Representative Polymerization Data

The following tables summarize quantitative data from the controlled cationic polymerization of p-methylstyrene (p-MeSt) initiated by the analogous 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/SnCl₄ system. This data is presented to illustrate the expected outcomes when using a tertiary alkyl halide initiator like this compound.[1]

Table 1: Effect of Lewis Acid Concentration on p-Methylstyrene Polymerization [1]

Entry[SnCl₄] (mmol·L⁻¹)Monomer Conversion (%)Mₙ (g·mol⁻¹) (GPC)Mₙ (theoretical)Mₙ/Mₙ
166.8445.66,2006,7001.59
2100.2765.28,9009,6001.48
3133.6980.311,00011,8001.40
4167.1182.111,30012,1001.42

Conditions: [p-MeSt]₀ = 1.88 mol·L⁻¹, [p-MeStCl]₀ = 7.43 mmol·L⁻¹, T = -25 °C, Solvent: 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf₂]), Time = 2 h.

Table 2: Effect of Proton Trap (DTBP) Concentration on p-Methylstyrene Polymerization [1]

Entry[DTBP] (mmol·L⁻¹)Monomer Conversion (%)Mₙ (g·mol⁻¹) (GPC)Mₙ (theoretical)Mₙ/Mₙ
1080.311,00011,8001.40
27.4375.210,40011,1001.35
314.8568.99,60010,1001.28
422.2860.18,4008,8001.25

Conditions: [p-MeSt]₀ = 1.88 mol·L⁻¹, [p-MeStCl]₀ = 7.43 mmol·L⁻¹, [SnCl₄]₀ = 133.69 mmol·L⁻¹, T = -25 °C, Solvent: [Bmim][NTf₂], Time = 2 h. DTBP = 2,6-di-tert-butylpyridine (B51100).

Experimental Protocols

The following are detailed protocols for the cationic polymerization of a vinyl monomer, using this compound as the initiator. These protocols are based on established procedures for similar initiating systems.

Protocol 1: General Procedure for Cationic Polymerization of a Styrenic Monomer

This protocol describes the polymerization of a styrenic monomer, such as p-methylstyrene, initiated by this compound and a Lewis acid co-initiator like Tin(IV) chloride (SnCl₄).

Materials:

  • This compound (initiator)

  • p-Methylstyrene (monomer), purified by distillation over CaH₂

  • Tin(IV) chloride (SnCl₄, co-initiator)

  • Dichloromethane (B109758) (CH₂Cl₂, solvent), anhydrous

  • Methanol (B129727) (terminating agent)

  • Nitrogen or Argon gas (inert atmosphere)

  • Schlenk flask and line

  • Syringes and cannulas

Procedure:

  • Reactor Setup: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is assembled and connected to a Schlenk line. The flask is purged with dry nitrogen or argon for at least 30 minutes.

  • Solvent and Monomer Addition: Anhydrous dichloromethane (e.g., 40 mL) is transferred to the flask via a cannula. The flask is cooled to the desired reaction temperature (e.g., -30 °C) in a cooling bath (e.g., dry ice/acetone). The purified p-methylstyrene (e.g., 5 g, 42.3 mmol) is then added via syringe.

  • Initiator and Co-initiator Addition: A stock solution of this compound in dichloromethane is prepared in a separate dry flask under an inert atmosphere. The desired amount of the initiator solution is added to the monomer solution via syringe. Subsequently, the co-initiator, SnCl₄, is added dropwise to the stirred solution via syringe.

  • Polymerization: The reaction mixture is stirred at the set temperature for the desired polymerization time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol (e.g., 5 mL).

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 400 mL) with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed several times with fresh methanol, and then dried in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ) of the resulting polymer are determined by Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H NMR spectroscopy.

G cluster_workflow Experimental Workflow Setup Reactor Setup (Schlenk Flask, Inert Atmosphere) Addition Add Solvent and Monomer Setup->Addition Cooling Cool to Reaction Temperature Addition->Cooling Initiation Add Initiator and Co-initiator Cooling->Initiation Polymerization Stir for Desired Time Initiation->Polymerization Termination Quench with Methanol Polymerization->Termination Isolation Precipitate and Filter Polymer Termination->Isolation Drying Dry under Vacuum Isolation->Drying Characterization Analyze Polymer (GPC, NMR) Drying->Characterization

Caption: Cationic polymerization workflow.

Protocol 2: Synthesis of a Block Copolymer via Sequential Monomer Addition

This protocol outlines the synthesis of a diblock copolymer, for example, poly(p-methylstyrene)-b-poly(isobutylene), using this compound as the initiator for the first block.

Materials:

  • Same as Protocol 1, with the addition of:

  • Isobutylene (second monomer), condensed and purified.

Procedure:

  • Synthesis of the First Block: Follow steps 1-4 of Protocol 1 to synthesize the first block of poly(p-methylstyrene). It is crucial to maintain a living polymerization, meaning termination and chain transfer reactions are minimized. This is often achieved at lower temperatures and with the addition of a proton trap like 2,6-di-tert-butylpyridine (DTBP).

  • Monomer Addition for the Second Block: Once the first monomer has reached the desired conversion, a solution of the second monomer (isobutylene in an anhydrous solvent) is added to the living polymer solution via a cooled cannula.

  • Polymerization of the Second Block: The reaction is allowed to proceed for a specified time to form the second block.

  • Termination and Isolation: The polymerization is terminated and the block copolymer is isolated and purified as described in steps 5-7 of Protocol 1.

  • Characterization: The successful formation of the block copolymer is confirmed by GPC, which should show a clear shift to higher molecular weight compared to the first block, while maintaining a narrow PDI. ¹H NMR spectroscopy can be used to determine the composition of the block copolymer.

G cluster_block_copolymer Block Copolymer Synthesis Start Initiate Polymerization of Monomer A Living_A Living Poly(A) Chains Start->Living_A Add_B Add Monomer B Living_A->Add_B Living_AB Living Poly(A)-b-Poly(B) Chains Add_B->Living_AB Terminate Terminate Polymerization Living_AB->Terminate Final_Product Poly(A)-b-Poly(B) Block Copolymer Terminate->Final_Product

Caption: Sequential monomer addition for block copolymers.

Conclusion

This compound is a versatile initiator for cationic polymerization, enabling the synthesis of a wide range of polymers from vinyl monomers. By employing controlled/living polymerization techniques, it is possible to produce well-defined polymers and block copolymers with tailored properties suitable for advanced applications in fields such as drug development and materials science. The provided protocols, based on well-established principles and analogous systems, offer a solid foundation for researchers to explore the potential of this initiating system.

References

Application Notes and Protocols: Reaction of 1-Chloro-1-methylcyclohexane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of the tertiary alkyl halide, 1-chloro-1-methylcyclohexane, with various classes of organometallic reagents. The choice of organometallic reagent critically influences the reaction outcome, leading predominantly to either substitution or elimination products. Understanding these reaction pathways is essential for the strategic synthesis of complex molecules in drug development and other chemical research.

Introduction

The reaction of this compound with organometallic reagents serves as a classic example of the competition between nucleophilic substitution (SN) and elimination (E) pathways at a sterically hindered tertiary carbon center. The nature of the organometallic reagent, specifically its basicity and nucleophilicity, is the primary determinant of the product distribution. This note details the expected outcomes and provides experimental protocols for reactions with Grignard reagents, organolithium reagents, and Gilman reagents (lithium diorganocuprates).

General Reaction Scheme:

G reactant This compound product_sub Substitution Product (1-Methyl-1-R-cyclohexane) reactant->product_sub Substitution (SN1-like) product_elim Elimination Products (Methylenecyclohexane and 1-Methylcyclohexene) reactant->product_elim Elimination (E2/E1-like) reagent Organometallic Reagent (R-M) reagent->product_sub reagent->product_elim

Caption: General reaction pathways for this compound with organometallic reagents.

Data Presentation: Substitution vs. Elimination

The following table summarizes the expected major and minor products, along with typical yields, for the reaction of this compound with representative organometallic reagents.

Organometallic ReagentReagent TypePredominant ReactionMajor Product(s)Typical Major Product YieldMinor Product(s)Typical Minor Product Yield
Methylmagnesium Bromide (CH₃MgBr)Grignard ReagentElimination1-Methylcyclohexene, Methylenecyclohexane>80%1,1-Dimethylcyclohexane<20%
Methyllithium (B1224462) (CH₃Li)Organolithium ReagentElimination1-Methylcyclohexene, Methylenecyclohexane>85%1,1-Dimethylcyclohexane<15%
Lithium Dimethylcuprate ((CH₃)₂CuLi)Gilman ReagentSubstitution1,1-Dimethylcyclohexane>90%1-Methylcyclohexene, Methylenecyclohexane<10%

Reaction Mechanisms and Pathways

The competition between substitution and elimination is dictated by the steric hindrance at the tertiary carbon of this compound and the basicity of the organometallic reagent.

G cluster_0 Reaction Pathways A This compound B Tertiary Carbocation Intermediate A->B Slow, Rate-determining step E Concerted Elimination (E2) A->E Strong, bulky base (e.g., Grignard, Organolithium) C Substitution Product (SN1-like) B->C Nucleophilic Attack (e.g., Gilman Reagent) D Elimination Products (E1-like) B->D Proton Abstraction by weak base F Elimination Products E->F

Caption: Competing SN1/E1 and E2 pathways for this compound.

  • Grignard and Organolithium Reagents: These reagents are highly basic. Due to the steric hindrance around the tertiary carbon, they preferentially act as bases, abstracting a proton from a beta-carbon and leading to elimination products (1-methylcyclohexene and methylenecyclohexane) via an E2 mechanism.

  • Gilman Reagents (Corey-House Synthesis): These reagents are significantly less basic and are considered "softer" nucleophiles. They are capable of undergoing a substitution reaction with tertiary alkyl halides, a process known as the Corey-House synthesis. The mechanism is thought to proceed through an SN2-like or oxidative addition-reductive elimination pathway, resulting in the formation of a new carbon-carbon bond with high efficiency.

Experimental Protocols

Safety Precaution: Organometallic reagents are highly reactive and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reaction with Methylmagnesium Bromide (Grignard Reagent) - Elimination

This protocol describes the reaction of this compound with methylmagnesium bromide, leading primarily to elimination products.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.33 g, 10 mmol).

  • Dissolve the substrate in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution, 11 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of elimination (1-methylcyclohexene and methylenecyclohexane) to substitution (1,1-dimethylcyclohexane) products.

G start Start A Dissolve this compound in anhydrous diethyl ether start->A B Cool to 0 °C A->B C Add CH3MgBr dropwise B->C D Warm to RT and stir for 2h C->D E Quench with sat. NH4Cl D->E F Work-up and Extraction E->F G Analysis (GC-MS, NMR) F->G end End G->end

Caption: Experimental workflow for the reaction with a Grignard reagent.

Protocol 2: Reaction with Methyllithium - Elimination

This protocol details the reaction with methyllithium, which also favors elimination.

Materials:

  • This compound

  • Methyllithium (1.6 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar and nitrogen inlet

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.33 g, 10 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium (6.9 mL of a 1.6 M solution, 11 mmol) dropwise to the stirred solution.

  • After the addition, maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Cool the reaction to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl solution.

  • Perform an aqueous work-up and extraction as described in Protocol 4.1.

  • Analyze the product distribution by GC-MS and ¹H NMR.

Protocol 3: Reaction with Lithium Dimethylcuprate (Gilman Reagent) - Substitution (Corey-House Synthesis)

This protocol describes the Corey-House synthesis using a Gilman reagent to achieve nucleophilic substitution.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (1.6 M solution in diethyl ether)

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Two flame-dried round-bottom flasks with magnetic stir bars and nitrogen inlets

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (1.05 g, 5.5 mmol).

    • Add 20 mL of anhydrous diethyl ether and cool the suspension to 0 °C.

    • Slowly add methyllithium (6.9 mL of a 1.6 M solution, 11 mmol) dropwise to the stirred suspension. The solution will typically become colorless or slightly yellow upon formation of the Gilman reagent.

  • Coupling Reaction:

    • In a separate flame-dried 250 mL round-bottom flask, dissolve this compound (0.66 g, 5 mmol) in 30 mL of anhydrous diethyl ether and cool to 0 °C.

    • Transfer the freshly prepared lithium dimethylcuprate solution to the solution of this compound via a cannula under a positive pressure of nitrogen.

    • Allow the reaction mixture to stir at 0 °C for 2 hours.

  • Work-up and Analysis:

    • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and stir until the copper salts are dissolved in the aqueous layer (the aqueous layer will turn blue).

    • Perform an aqueous work-up and extraction as described in Protocol 4.1.

    • Analyze the product, 1,1-dimethylcyclohexane, by GC-MS and ¹H NMR to confirm its purity and determine the yield.

G cluster_0 Gilman Reagent Preparation cluster_1 Coupling Reaction A Suspend CuI in anhydrous diethyl ether B Cool to 0 °C A->B C Add CH3Li dropwise B->C F Transfer Gilman reagent to substrate solution C->F D Dissolve this compound in anhydrous diethyl ether E Cool to 0 °C D->E E->F G Stir at 0 °C for 2h F->G H Quench and Work-up G->H I Analysis H->I

Caption: Experimental workflow for the Corey-House synthesis.

Conclusion

The reaction of this compound with organometallic reagents is a powerful illustration of the principles of substitution and elimination in organic synthesis. For the synthesis of the substitution product, 1,1-dimethylcyclohexane, the use of a Gilman reagent (lithium dimethylcuprate) via the Corey-House synthesis is the method of choice, providing high yields. In contrast, strongly basic Grignard and organolithium reagents overwhelmingly favor elimination pathways, yielding a mixture of 1-methylcyclohexene and methylenecyclohexane. The protocols provided herein offer reliable methods for achieving the desired chemical transformation for applications in research and development.

Troubleshooting & Optimization

Low yield in the synthesis of 1-Chloro-1-methylcyclohexane troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Chloro-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 1-methylcyclohexanol (B147175) and HCl?

The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] The process involves three main steps:

  • Protonation of the hydroxyl group: The hydroxyl group of 1-methylcyclohexanol is protonated by the hydrochloric acid.

  • Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, forming a stable tertiary carbocation.[1]

  • Nucleophilic attack: The chloride ion acts as a nucleophile and attacks the carbocation, forming this compound.[1]

Q2: Can 1-methylcyclohexene be used as a starting material?

Yes, 1-methylcyclohexene can be treated with hydrogen chloride (HCl) to produce this compound.[2][3] The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation, which is then attacked by the chloride ion.[3][4]

Q3: What are the main side reactions that can lead to a low yield of this compound?

The primary side reaction is a unimolecular elimination (E1) reaction, which competes with the desired SN1 reaction.[5][6] This results in the formation of 1-methylcyclohexene as a major byproduct.[7] The E1 reaction also proceeds through the same tertiary carbocation intermediate.[8]

Q4: How does temperature affect the yield of the reaction?

Temperature plays a crucial role in the competition between SN1 and E1 pathways.

  • Higher temperatures favor the E1 reaction, leading to an increased yield of the undesired 1-methylcyclohexene.[9][10]

  • Lower temperatures favor the SN1 reaction, thus increasing the yield of the desired this compound.[6]

Q5: What is the role of the concentration of hydrochloric acid?

Concentrated hydrochloric acid should be used to provide a high concentration of the chloride ion nucleophile, which is necessary to drive the reaction towards the SN1 product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound High Reaction Temperature: Elevated temperatures favor the E1 elimination side reaction, producing 1-methylcyclohexene.[6][9]Maintain a low reaction temperature (e.g., room temperature or below) to favor the SN1 substitution.[6]
Incomplete Reaction: The reaction may not have reached completion.Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Water in the Reaction Mixture: The water produced during the reaction can shift the equilibrium back to the starting materials (Le Chatelier's principle).Consider using a method to remove water as it forms, such as azeotropic distillation with a suitable solvent like toluene.[11][12]
Loss of Product During Workup: this compound is volatile and can be lost during solvent removal.Use a cooled receiving flask during rotary evaporation or distillation. Minimize the time the product is exposed to reduced pressure.
Presence of Significant Alkene Byproduct Reaction Temperature is Too High: As mentioned, high temperatures strongly favor the E1 pathway.[5][10]Carefully control the reaction temperature and keep it as low as feasible while still allowing the reaction to proceed at a reasonable rate.
Use of an Inappropriate Acid: While not the case with HCl, using acids with non-nucleophilic counterions (e.g., H₂SO₄) strongly favors elimination.[13]Ensure you are using a hydrohalic acid like HCl where the counterion is a good nucleophile.[13]
Difficulty in Product Purification Incomplete Separation of Layers: During the aqueous workup, incomplete separation of the organic and aqueous layers can lead to contamination.Allow sufficient time for the layers to separate completely in the separatory funnel. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
Inefficient Drying: Residual water in the organic layer can co-distill with the product or interfere with further reactions.Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and ensure adequate contact time.

Experimental Protocol: Synthesis of this compound from 1-methylcyclohexanol

This protocol provides a general methodology for the synthesis. Optimal conditions may vary and should be determined empirically.

Materials:

  • 1-methylcyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath, add 1-methylcyclohexanol.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred alcohol. The reaction is exothermic and the temperature should be maintained at or below room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation, using a cooled receiving flask.

  • The crude product can be further purified by distillation if necessary.

Visualizations

reaction_pathway 1-methylcyclohexanol 1-methylcyclohexanol Protonated Alcohol Protonated Alcohol 1-methylcyclohexanol->Protonated Alcohol + HCl Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O This compound This compound Tertiary Carbocation->this compound + Cl- (SN1) 1-methylcyclohexene 1-methylcyclohexene Tertiary Carbocation->1-methylcyclohexene - H+ (E1)

Caption: SN1 vs. E1 reaction pathways.

troubleshooting_workflow start Low Yield of this compound check_temp Was the reaction temperature kept low? start->check_temp check_time Was the reaction time sufficient? check_temp->check_time Yes high_temp High temperature likely favored E1 elimination. check_temp->high_temp No check_workup Was the workup procedure performed carefully? check_time->check_workup Yes incomplete_rxn Incomplete reaction. check_time->incomplete_rxn No product_loss Product loss during workup. check_workup->product_loss No end end optimize_temp Optimize by running at a lower temperature. high_temp->optimize_temp optimize_time Increase reaction time and monitor progress. incomplete_rxn->optimize_time optimize_workup Use cooled glassware and ensure proper separation and drying. product_loss->optimize_workup

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Chlorination of 1-Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products during the chlorination of 1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the free-radical chlorination of 1-methylcyclohexane?

A1: The chlorination of 1-methylcyclohexane is known to be relatively unselective, leading to a mixture of products.[1] Besides the major product, 1-chloro-1-methylcyclohexane, you can expect several side products, including:

  • Monochloro Isomers: Chlorine substitution can occur at any of the carbon atoms on the ring and the methyl group, resulting in various positional isomers such as cis/trans-1-chloro-2-methylcyclohexane, cis/trans-1-chloro-3-methylcyclohexane, 1-chloro-4-methylcyclohexane, and (chloromethyl)cyclohexane.[2]

  • Polychlorinated Products: Dichloro- and other polychlorinated derivatives of methylcyclohexane (B89554) can form, particularly if the concentration of the chlorinating agent is high relative to the alkane.[3]

Q2: Why is this compound the major product?

A2: The reaction proceeds via a free-radical mechanism. The rate-determining step is the abstraction of a hydrogen atom by a chlorine radical to form an alkyl radical.[4][5][6] The stability of the intermediate radical follows the order: tertiary > secondary > primary. In 1-methylcyclohexane, abstraction of the hydrogen from the tertiary carbon (C1) forms the most stable tertiary radical, leading to this compound as the major product.[6][7]

Q3: Why is this reaction not highly selective compared to bromination?

A3: The lack of high selectivity is a characteristic of free-radical chlorination.[1] According to the Hammond postulate, the transition state for the hydrogen abstraction step in the exothermic chlorination reaction resembles the reactants more than the products.[8] Since the energies of the different C-H bonds in the reactant are similar, the activation energies for abstracting primary, secondary, or tertiary hydrogens are also relatively close, leading to a mixture of products.[1][8] Bromination, being an endothermic process, has a later, more product-like transition state, making it significantly more selective for the most stable radical.

Q4: What experimental conditions favor the formation of polychlorinated side products?

A4: The formation of polychlorinated products is favored when a high concentration of the chlorinating agent (e.g., Cl₂) is used relative to 1-methylcyclohexane. Once a monochlorinated product is formed, it can compete with the starting material for reaction with chlorine radicals, leading to further chlorination.

Q5: How can the product mixture be effectively analyzed to determine the distribution of isomers?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for analyzing the product mixture. Gas chromatography separates the different isomers based on their boiling points and interactions with the stationary phase.[9] The mass spectrometer then provides fragmentation patterns for each separated component, allowing for definitive identification of the various chlorinated isomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of di- and polychlorinated products. The molar ratio of chlorinating agent to 1-methylcyclohexane is too high.Use a large excess of 1-methylcyclohexane relative to the chlorinating agent. This increases the probability that a chlorine radical will collide with a molecule of the starting material rather than a monochlorinated product.
Low yield of the desired this compound and high yield of other monochloro-isomers. Free-radical chlorination is inherently not very selective. Reaction temperature may be too high, further reducing selectivity.Lower the reaction temperature. While this may decrease the overall reaction rate, it can slightly improve selectivity for the thermodynamically favored tertiary product. For higher selectivity, consider using a different halogenating agent, such as N-bromosuccinimide (NBS) for bromination at the tertiary position.
Reaction is slow or fails to initiate. Insufficient energy (UV light or heat) to initiate the homolytic cleavage of the chlorine-chlorine bond. Presence of radical inhibitors (e.g., oxygen).Ensure the UV lamp is functional and positioned close to the reaction vessel. If using thermal initiation, ensure the temperature is adequate. Purge the reaction system with an inert gas (e.g., nitrogen or argon) before initiating the reaction to remove oxygen.
Difficulty in separating this compound from isomeric side products. The boiling points of the various monochlorinated isomers are very close, making simple distillation challenging.Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) for separation. For analytical purposes or high-purity samples, preparative gas chromatography (prep-GC) may be required.

Data Presentation

Table 1: Types of Carbon-Hydrogen Bonds in 1-Methylcyclohexane

Carbon PositionType of C-H BondNumber of Hydrogens
C1Tertiary1
C2, C6Secondary4
C3, C5Secondary4
C4Secondary2
Methyl GroupPrimary3

Table 2: Potential Monochlorinated Products

Product NameOrigin (C-H Bond Type)
This compoundTertiary
1-chloro-2-methylcyclohexane (cis/trans)Secondary
1-chloro-3-methylcyclohexane (cis/trans)Secondary
1-chloro-4-methylcyclohexane (cis/trans)Secondary
(chloromethyl)cyclohexanePrimary

Table 3: Estimated Relative Reactivity of C-H Bonds in Free-Radical Chlorination

This table provides a general estimation of reactivity. The actual product distribution will also depend on statistical factors (the number of each type of hydrogen).

C-H Bond TypeRelative Reactivity Factor (Approx.)
Tertiary (3°)5.0
Secondary (2°)3.5
Primary (1°)1.0

Experimental Protocols

Protocol 1: Free-Radical Chlorination of 1-Methylcyclohexane using Sulfuryl Chloride

This protocol uses sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator, which can be a safer alternative to using chlorine gas and UV light.

Materials:

  • 1-Methylcyclohexane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or benzene)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask with a reflux condenser under a fume hood.

  • Reaction Mixture: To the flask, add 1-methylcyclohexane and the anhydrous solvent.

  • Initiation: Add a catalytic amount of AIBN to the mixture.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the mixture while stirring at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (typically around 80°C) for 1-2 hours. The reaction progress can be monitored by GC.

  • Workup: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 10% NaHCO₃ solution (to neutralize HCl and unreacted SO₂Cl₂ - vent frequently!), water, and finally brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product mixture can be purified by fractional distillation to separate the chlorinated products from unreacted starting material and from each other.

Protocol 2: GC-MS Analysis of Product Mixture

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary Column: A non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating the isomers.

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Split Ratio: 50:1

MS Parameters (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: 40-250 m/z

Analysis:

  • Inject a diluted sample of the purified product mixture into the GC-MS.

  • Identify the peaks by comparing their retention times and mass spectra to known standards or spectral libraries.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

G cluster_conditions Reaction Conditions cluster_products Product Outcomes Alkane_Cl2 High [Alkane]:[Cl2] Ratio Mono Favors Monochlorination Alkane_Cl2->Mono Low_Temp Low Temperature Selective Slightly Increased Selectivity for 3° C-H Low_Temp->Selective High_Cl2_Alkane Low [Alkane]:[Cl2] Ratio Poly Favors Polychlorination High_Cl2_Alkane->Poly High_Temp High Temperature NonSelective Decreased Selectivity (More Statistical Mixture) High_Temp->NonSelective

Caption: Influence of reaction conditions on product distribution.

G Reactants 1-Methylcyclohexane + Chlorinating Agent Reaction Initiation (UV Light or AIBN) + Propagation Reactants->Reaction Workup Quenching & Aqueous Wash Reaction->Workup Purification Drying & Fractional Distillation Workup->Purification Analysis GC-MS Analysis (Product Identification & Quantification) Purification->Analysis

Caption: Experimental workflow for chlorination of 1-methylcyclohexane.

References

Optimizing SN1 Reaction Conditions for 1-Chloro-1-methylcyclohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the SN1 reaction of 1-chloro-1-methylcyclohexane.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the SN1 reaction of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the SN1 reaction of this compound can stem from several factors:

  • Suboptimal Solvent Choice: The rate of an SN1 reaction is highly dependent on the solvent's ability to stabilize the intermediate carbocation. Polar protic solvents are ideal for this purpose. If you are using a solvent with low polarity or a polar aprotic solvent, the reaction rate will be slow, leading to incomplete reaction and low yields.

    • Solution: Switch to a polar protic solvent such as water, ethanol (B145695), methanol, or a mixture like aqueous ethanol. These solvents excel at solvating both the leaving group and the carbocation intermediate, thereby increasing the reaction rate.

  • Reaction Temperature is Too Low: While SN1 reactions can proceed at room temperature, the rate may be slow.

    • Solution: Gently heating the reaction mixture can increase the rate of carbocation formation and improve the overall yield. However, be cautious as excessive heat can favor the competing E1 elimination reaction.

  • Poor Leaving Group: While chloride is a reasonably good leaving group, its departure is the rate-determining step.

    • Solution: If feasible for your experimental design, converting the starting material to 1-bromo-1-methylcyclohexane (B3058953) or 1-iodo-1-methylcyclohexane would result in a faster reaction due to the better leaving group ability of bromide and iodide ions.

  • Incomplete Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed before working up the reaction.

Question: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of 1-methylcyclohexene and methylenecyclohexane (B74748) is a common issue, arising from a competing E1 elimination pathway. Both SN1 and E1 reactions proceed through the same carbocation intermediate.

  • High Reaction Temperature: Higher temperatures disproportionately favor elimination over substitution.[1][2][3] This is because elimination reactions generally have a higher activation energy and are more entropically favored.

    • Solution: Run the reaction at a lower temperature. For many solvolysis reactions of tertiary halides, room temperature is sufficient to favor the SN1 product. If heating is necessary to achieve a reasonable rate, use the lowest effective temperature.

  • Nature of the Nucleophile/Base: While the nucleophile does not participate in the rate-determining step, a more basic nucleophile can act as a base to abstract a proton from the carbocation, promoting the E1 pathway.

    • Solution: Use a weakly basic nucleophile. For solvolysis, the solvent itself (e.g., water, ethanol) acts as a weak base and a weak nucleophile, which generally favors SN1 at lower temperatures.

Question: The reaction is proceeding very slowly. What can I do to increase the rate?

Answer: A slow reaction rate is typically due to factors that disfavor the formation of the tertiary carbocation intermediate.

  • Solvent Polarity: As mentioned, the solvent plays a crucial role in stabilizing the carbocation.

    • Solution: Employ a highly polar protic solvent. The rate of solvolysis of tertiary alkyl halides increases significantly with increasing solvent polarity. For instance, the rate in water is substantially faster than in ethanol.

  • Leaving Group Ability: The C-Cl bond cleavage is the slowest step.

    • Solution: If possible, use a substrate with a better leaving group (Br or I instead of Cl).

Data Presentation

Solvent Effects on Reaction Rate

The rate of solvolysis of this compound is highly sensitive to the solvent. The following table summarizes the relative rate constants in various protic solvents at 25°C.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Ethanol24.31
80% Ethanol / 20% Water37.1~10
Methanol32.6~4
Water78.5Very High (difficult to measure relative to ethanol)

Note: This data is compiled from kinetic studies on tertiary alkyl halides and illustrates the general trend. Specific rate constants can be found in the cited literature.[4]

Temperature Effects on Product Distribution (SN1 vs. E1)

Increasing the temperature generally increases the proportion of the elimination (E1) product relative to the substitution (SN1) product.

TemperatureSN1 Product (%) (1-methylcyclohexanol)E1 Product (%) (1-methylcyclohexene)
25°CMajor ProductMinor Product
50°CDecreased ProportionIncreased Proportion
80°CMinor ProductMajor Product

Note: The exact ratios are dependent on the specific solvent system. The trend of increasing elimination with temperature is a well-established principle for these competing reactions.[1][2][3]

Experimental Protocols

Synthesis of 1-Methylcyclohexanol from this compound via Hydrolysis

This protocol describes the SN1 hydrolysis of this compound to produce 1-methylcyclohexanol.

Materials:

  • This compound

  • 80% aqueous ethanol (80:20 ethanol:water by volume)

  • Pentane (B18724)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound.

  • Add 50 mL of 80% aqueous ethanol to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a stir plate.

  • Heat the mixture to a gentle reflux (approximately 80-85°C) and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of water.

  • Extract the aqueous layer with three 30 mL portions of pentane.

  • Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried solution into a pre-weighed round-bottom flask.

  • Remove the pentane using a rotary evaporator.

  • The remaining liquid is the crude 1-methylcyclohexanol. The product can be further purified by distillation if necessary.

Product Analysis:

The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and identify any byproducts, such as 1-methylcyclohexene.

Visualizations

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-Determining Step (Loss of Cl-) sn1_product SN1 Product (1-substituted-1-methylcyclohexane) carbocation->sn1_product Nucleophilic Attack (e.g., H2O, EtOH) Favored by low temp. e1_product E1 Product (1-methylcyclohexene) carbocation->e1_product Proton Abstraction Favored by high temp.

Caption: Competing SN1 and E1 reaction pathways for this compound.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield start->low_yield high_elimination High % of Alkene start->high_elimination slow_rate Slow Reaction Rate start->slow_rate cause_solvent_yield Suboptimal Solvent low_yield->cause_solvent_yield cause_temp_yield Low Temperature low_yield->cause_temp_yield cause_time_yield Incomplete Reaction low_yield->cause_time_yield cause_temp_elim High Temperature high_elimination->cause_temp_elim cause_base_elim Strongly Basic Nucleophile high_elimination->cause_base_elim cause_solvent_rate Low Polarity Solvent slow_rate->cause_solvent_rate cause_lg_rate Poor Leaving Group slow_rate->cause_lg_rate solution_solvent Use Polar Protic Solvent (e.g., aq. EtOH) cause_solvent_yield->solution_solvent solution_temp_yield Gently Heat cause_temp_yield->solution_temp_yield solution_time Increase Reaction Time (Monitor by TLC/GC) cause_time_yield->solution_time solution_temp_elim Lower Reaction Temperature cause_temp_elim->solution_temp_elim solution_base_elim Use Weakly Basic Nucleophile cause_base_elim->solution_base_elim cause_solvent_rate->solution_solvent solution_lg Use Better Leaving Group (Br, I) cause_lg_rate->solution_lg

Caption: Troubleshooting workflow for optimizing the SN1 reaction.

References

Preventing elimination byproducts in 1-Chloro-1-methylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-methylcyclohexane. The focus is on preventing and minimizing the formation of elimination byproducts in reactions where substitution is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the main products I can expect from reactions with this compound?

A1: this compound is a tertiary alkyl halide. As such, it primarily undergoes unimolecular substitution (SN1) and unimolecular or bimolecular elimination (E1 or E2) reactions. The main substitution product is 1-methylcyclohexanol (B147175) when reacting with water, or 1-alkoxy-1-methylcyclohexane with an alcohol. The major elimination byproduct is 1-methylcyclohexene (the more substituted, Zaitsev product), with a smaller amount of methylenecyclohexane (B74748) (the less substituted, Hofmann product).[1][2]

Q2: Why am I getting a high yield of alkenes (elimination byproducts) instead of my desired substitution product?

A2: A high yield of elimination byproducts is typically due to reaction conditions that favor elimination over substitution. The key factors are temperature, the nature of the nucleophile/base, and the solvent.[3][4] Specifically:

  • High Temperatures: Increased temperature provides the activation energy needed for elimination and is entropically favored.[3]

  • Strong Bases: The use of strong bases, such as hydroxides (e.g., KOH) or alkoxides (e.g., sodium ethoxide), will strongly favor elimination, often through an E2 mechanism.[3]

  • Solvent Choice: While polar protic solvents are necessary for SN1 reactions, less polar or purely alcoholic solvents can also promote elimination.

Q3: What conditions should I use to favor the SN1 substitution reaction?

A3: To maximize the yield of the substitution product, you should use conditions that favor the SN1 pathway while disfavoring E1 and E2. These include:

  • Low Temperatures: Running the reaction at or below room temperature will significantly favor substitution.[3]

  • Weakly Basic Nucleophile: Use a weak nucleophile that is also a weak base, such as water, a mixture of water and a polar solvent, or an alcohol. These conditions promote solvolysis, where the solvent acts as the nucleophile.[5]

  • Polar Protic Solvent: Use a polar protic solvent, such as a mixture of water with ethanol, acetone (B3395972), or methanol. These solvents help to stabilize the tertiary carbocation intermediate of the SN1 reaction.[6]

Q4: Is it possible to completely eliminate the formation of alkene byproducts?

A4: It is very difficult to completely eliminate the E1 reaction, as it competes directly with the SN1 reaction and proceeds through the same carbocation intermediate. However, by carefully controlling the reaction conditions, particularly by maintaining a low temperature, you can significantly minimize the formation of elimination byproducts to minor or trace amounts.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
High percentage of 1-methylcyclohexene in the product mixture. The reaction temperature is too high.Lower the reaction temperature. Aim for room temperature (approx. 25°C) or below. Consider running the reaction in an ice bath.
Low conversion of starting material. The reaction temperature is too low, or the reaction time is too short.While low temperatures are preferred, there is a trade-off with reaction rate. If conversion is low, increase the reaction time. A slight, controlled increase in temperature (e.g., to 30-40°C) can be attempted, but monitor the product ratio closely.
Reaction yields a mix of substitution and elimination products. The solvent composition is not optimal.Increase the polarity of the solvent. For ethanol/water mixtures, increase the proportion of water. A higher water content will better stabilize the carbocation and favor the SN1 pathway.[7]
Unexpected byproducts are observed. Possible rearrangement of the carbocation intermediate.While the 1-methylcyclohexyl carbocation is tertiary and relatively stable, rearrangements are always a possibility in carbocation chemistry. Analyze the structure of the byproducts to identify potential hydride or alkyl shifts. Using highly polar, nucleophilic solvents can help to "trap" the desired carbocation before rearrangement occurs.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Product Distribution for the Solvolysis of a Tertiary Alkyl Halide (tert-Butyl Chloride Model)

Solvent (Ethanol:Water v/v)Temperature (°C)% Substitution (SN1)% Elimination (E1)
80:2025~80%~20%
80:2065~65%~35%
50:5025~93%~7%
50:5065~85%~15%
20:8025>97%<3%

Data is illustrative and based on trends for t-butyl chloride solvolysis. Actual ratios for this compound may vary.

Experimental Protocols

Protocol: Maximizing the Synthesis of 1-Methylcyclohexanol (SN1 Product)

This protocol is designed to favor the SN1 pathway and maximize the yield of the substitution product, 1-methylcyclohexanol.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of acetone and water (e.g., a 70:30 v/v ratio). Cool the solvent mixture to room temperature (approximately 25°C).

  • Starting Material: Dissolve a known amount of this compound in the cooled solvent mixture. The concentration should be kept relatively low to ensure complete dissolution and to help control the reaction temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if available. The reaction is expected to be slow; allow it to proceed for several hours (e.g., 4-6 hours) or until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction. Then, wash with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure 1-methylcyclohexanol.

Visualizations

SN1_vs_E1 cluster_products Products sub This compound int Tertiary Carbocation Intermediate sub->int Slow, Rate-Determining Step (Favored by polar protic solvent) sn1_prod 1-Methylcyclohexanol (Substitution Product) int->sn1_prod Nucleophilic Attack (H₂O) Favored by Low Temperature e1_prod 1-Methylcyclohexene & Methylenecyclohexane (Elimination Products) int->e1_prod Proton Abstraction (Base/Solvent) Favored by High Temperature

Caption: Competing SN1 and E1 pathways for this compound.

workflow start Start: this compound reaction Solvolysis in Acetone/Water (Low Temperature, e.g., 25°C) start->reaction workup Quench and Neutralize (NaHCO₃ solution) reaction->workup extraction Extract with Diethyl Ether workup->extraction drying Dry Organic Layer (MgSO₄) extraction->drying isolation Solvent Removal (Rotary Evaporator) drying->isolation purification Purify Product (Column Chromatography or Distillation) isolation->purification end End: Pure 1-Methylcyclohexanol purification->end

Caption: Experimental workflow for maximizing the SN1 substitution product.

References

Removal of unreacted 1-methylcyclohexene from 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1-chloro-1-methylcyclohexane by removing unreacted 1-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 1-methylcyclohexene from this compound?

A1: Due to the significant difference in their boiling points, fractional distillation is the most effective and commonly used method for separating 1-methylcyclohexene from this compound.[1][2][3][4][5][6][7][8][9][10][11][12]

Q2: What are the boiling points of 1-methylcyclohexene and this compound?

A2: At atmospheric pressure, 1-methylcyclohexene has a boiling point of approximately 110-111 °C.[1][4][6] this compound has a higher boiling point, in the range of 152-159.4 °C.[2][5][7][8]

Q3: Can I use simple distillation instead of fractional distillation?

A3: While there is a notable difference in boiling points, simple distillation may not be sufficient to achieve high purity, especially if other impurities with close boiling points are present.[11][12] Fractional distillation provides a much better separation by utilizing a fractionating column to perform multiple vaporization-condensation cycles.[10][11]

Q4: Are there any alternative methods to distillation for this separation?

A4: While fractional distillation is the preferred method, column chromatography can be an alternative, particularly for small-scale purifications.[10][13] However, it is generally more time-consuming and requires the use of solvents.

Q5: What are the common impurities I might encounter besides unreacted 1-methylcyclohexene?

A5: Depending on the synthesis method for 1-methylcyclohexene, you might encounter isomers such as 3-methylcyclohexene (B1581247) and 4-methylcyclohexene.[10][12] If the starting material for the synthesis of this compound was 1-methylcyclohexanol, you might also have unreacted alcohol as an impurity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of components Inefficient fractional distillation column.Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[10][11]
Distillation rate is too fast.Reduce the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.[10][11][12]
Product is contaminated with water Inadequate drying of the initial mixture.Before distillation, thoroughly dry the crude product with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.[14]
Bumping or uneven boiling Lack of boiling chips or stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.[10][11][12]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-MethylcyclohexeneC₇H₁₂96.17110-111[1][4][6]
This compoundC₇H₁₃Cl132.63152-159.4[2][5][7][8]

Experimental Protocols

Purification by Fractional Distillation

This protocol details the procedure for separating 1-methylcyclohexene from this compound.

Materials:

  • Crude mixture of this compound and 1-methylcyclohexene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Drying the Crude Mixture: If the crude mixture contains water, dry it by adding a suitable amount of anhydrous magnesium sulfate. Swirl the flask and allow it to stand until the liquid is clear. Filter or decant the dried liquid into a clean, dry round-bottom flask.[14]

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The round-bottom flask should not be more than two-thirds full. Add a few boiling chips or a magnetic stir bar to the flask.[10][11] Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[12]

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the vapor as it rises through the fractionating column.

    • Collect the first fraction (forerun), which will be enriched in the lower-boiling 1-methylcyclohexene. The head temperature should be around 110-111 °C.[10]

    • Once the temperature begins to rise significantly above the boiling point of 1-methylcyclohexene, change the receiving flask.

    • The temperature will then stabilize at the boiling point of this compound (approximately 152-159.4 °C). Collect this fraction in a separate, clean receiving flask. This is your purified product.

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions using a suitable method like Gas Chromatography (GC) to determine their purity.

Visualizations

PurificationWorkflow Purification Workflow for this compound start Crude Mixture: This compound & 1-Methylcyclohexene drying Dry with Anhydrous MgSO₄ start->drying distillation Fractional Distillation drying->distillation forerun Forerun: 1-Methylcyclohexene (b.p. ~110-111 °C) distillation->forerun Low-boiling fraction product Purified Product: This compound (b.p. ~152-159 °C) distillation->product High-boiling fraction residue High-Boiling Residue distillation->residue Residue

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Distillation Issues start Problem Encountered poor_separation Poor Separation? start->poor_separation wet_product Product is Wet? start->wet_product uneven_boiling Uneven Boiling? start->uneven_boiling solution_column Use High-Efficiency Column poor_separation->solution_column Yes solution_rate Reduce Distillation Rate poor_separation->solution_rate Yes solution_drying Thoroughly Dry Crude Mixture wet_product->solution_drying Yes solution_boiling_chips Add Boiling Chips/Stir Bar uneven_boiling->solution_boiling_chips Yes

Caption: Logical steps for troubleshooting common distillation problems.

References

Identification of byproducts in 1-Chloro-1-methylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are:

  • Hydrochlorination of 1-methylcyclohexene: This is an electrophilic addition reaction where hydrogen chloride (HCl) is added across the double bond of 1-methylcyclohexene. The reaction typically follows Markovnikov's rule, leading to the desired product.[1][2][3][4]

  • Reaction of 1-methylcyclohexanol (B147175) with concentrated HCl: This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chloride ion.

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: Byproduct formation is a common issue and can vary depending on the chosen synthesis route and reaction conditions. Potential byproducts include:

  • From 1-methylcyclohexene:

    • 1-Methylcyclohexene (unreacted starting material)

    • Methylenecyclohexane (B74748) (an isomer of 1-methylcyclohexene that can be present in the starting material or formed via elimination)[5]

  • From 1-methylcyclohexanol:

    • 1-Methylcyclohexene (formed via an E1 elimination side reaction)[5]

    • Methylenecyclohexane (isomer of 1-methylcyclohexene)[5]

Q3: How can I minimize the formation of elimination byproducts?

A3: To minimize the formation of alkene byproducts like 1-methylcyclohexene, consider the following:

  • Low temperatures: Running the reaction at lower temperatures generally favors the substitution reaction over elimination.

  • Choice of reagent: When starting from 1-methylcyclohexanol, using thionyl chloride (SOCl₂) with pyridine (B92270) can be a milder method that often reduces the extent of elimination compared to using concentrated HCl.[6][7][8]

Q4: How can I distinguish between the desired product and the alkene byproducts using NMR spectroscopy?

A4: ¹³C NMR spectroscopy is particularly useful for distinguishing between this compound and the alkene byproducts. 1-Methylcyclohexene will show two sp²-hybridized carbon signals in the 100-150 ppm range, while methylenecyclohexane will also have two sp² signals but with different chemical shifts due to its exocyclic double bond. In contrast, this compound will not have any signals in the sp² region but will show a characteristic signal for the carbon attached to the chlorine atom.[5]

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of significant amounts of alkene byproducts.
Possible Cause Suggested Solution
High reaction temperature Maintain a lower reaction temperature, ideally at or below room temperature, to favor the substitution/addition reaction over elimination.
Use of a strong, non-nucleophilic base If a base is used, ensure it is not excessively strong or bulky, which can promote elimination. For the thionyl chloride method, pyridine is typically used to neutralize the HCl generated.[6][8]
Prolonged reaction time Monitor the reaction progress using techniques like TLC or GC to avoid extended reaction times that can lead to side reactions.
Inappropriate choice of solvent For the hydrochlorination of 1-methylcyclohexene, a non-polar solvent is generally preferred.
Problem 2: Difficulty in identifying and quantifying byproducts in the reaction mixture.

This guide provides a systematic approach to identifying the main product and potential byproducts using common analytical techniques.

Byproduct_Identification_Workflow Byproduct Identification Workflow start Analyze Crude Reaction Mixture gcms GC-MS Analysis start->gcms Inject sample nmr NMR Analysis (¹H and ¹³C) start->nmr Dissolve sample in CDCl₃ product This compound (Desired Product) gcms->product Identify molecular ion peak (m/z ~132) and fragmentation pattern byproduct1 1-Methylcyclohexene (Byproduct) gcms->byproduct1 Identify molecular ion peak (m/z ~96) and characteristic fragments byproduct2 Methylenecyclohexane (Byproduct) gcms->byproduct2 Identify molecular ion peak (m/z ~96) and distinct fragmentation nmr->product Absence of olefinic protons/carbons nmr->byproduct1 Presence of one olefinic proton (~5.4 ppm) and characteristic ¹³C signals nmr->byproduct2 Presence of two olefinic protons (~4.7 ppm) and characteristic ¹³C signals other Other Isomers/Byproducts product->other byproduct1->other byproduct2->other

Caption: A logical workflow for the identification of byproducts in this compound synthesis.

The following table summarizes typical analytical data for the desired product and common byproducts.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Key ¹H NMR Signals (ppm, CDCl₃) Key ¹³C NMR Signals (ppm, CDCl₃)
This compound 132.63~143-1441.55 (s, 3H), 1.2-2.2 (m, 10H)~70 (C-Cl), ~37, ~25, ~22
1-Methylcyclohexene 96.17~1105.38 (t, 1H), 1.61 (s, 3H)[9]~134 (C=C), ~121 (C=CH), ~30, ~25, ~23, ~22[9]
Methylenecyclohexane 96.17~102-1034.65 (s, 2H), 2.2 (m, 4H), 1.5 (m, 6H)[9]~150 (C=CH₂), ~106 (C=CH₂), ~36, ~28, ~26[9]

Experimental Protocols

Method 1: Synthesis from 1-Methylcyclohexanol with Concentrated HCl

Materials:

  • 1-Methylcyclohexanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar and placed in an ice bath, add 1-methylcyclohexanol.

  • Slowly add concentrated HCl to the cooled and stirring alcohol. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, and then let it warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting liquid is crude this compound.

  • Purify the product by distillation if necessary.

Method 2: Synthesis from 1-Methylcyclohexene with HCl

Materials:

  • 1-Methylcyclohexene

  • Hydrogen Chloride (gas or in a suitable solvent like diethyl ether)

  • Anhydrous Diethyl Ether (if using HCl gas)

  • Round-bottom flask

  • Gas dispersion tube

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Dissolve 1-methylcyclohexene in anhydrous diethyl ether in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution via a gas dispersion tube. The HCl gas should be dried by passing it through a drying agent.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure. The residue is the crude this compound.

  • Purify by distillation if necessary.

Method 3: Synthesis from 1-Methylcyclohexanol with Thionyl Chloride and Pyridine

Materials:

  • 1-Methylcyclohexanol

  • Thionyl Chloride (SOCl₂)

  • Pyridine

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexanol in anhydrous diethyl ether and add pyridine.

  • Cool the flask in an ice bath.

  • Slowly add a solution of thionyl chloride in anhydrous diethyl ether from a dropping funnel with stirring.[7][8]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice and separate the ether layer.

  • Wash the ether layer with water, dilute HCl, and then a saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify by distillation.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways Synthesis and Byproduct Pathways for this compound cluster_0 Synthesis Route 1 cluster_1 Synthesis Route 2 cluster_2 Potential Isomerization 1-Methylcyclohexanol 1-Methylcyclohexanol Product_1 This compound 1-Methylcyclohexanol->Product_1 SN1 Reaction Byproduct_1 1-Methylcyclohexene 1-Methylcyclohexanol->Byproduct_1 E1 Elimination HCl HCl HCl->Product_1 HCl->Byproduct_1 Byproduct_2 Methylenecyclohexane Byproduct_1->Byproduct_2 Isomerization 1-Methylcyclohexene_start 1-Methylcyclohexene Product_2 This compound 1-Methylcyclohexene_start->Product_2 Electrophilic Addition HCl_2 HCl HCl_2->Product_2

Caption: Reaction pathways for the synthesis of this compound and the formation of major byproducts.

References

Technical Support Center: Synthesis and Purification of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Chloro-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is impure. What are the most likely contaminants?

A1: The most common impurities depend on your synthetic route.

  • If synthesizing from 1-methylcyclohexanol (B147175) (via Sₙ1 reaction with HCl or SOCl₂):

    • Unreacted 1-methylcyclohexanol: The starting alcohol may be present if the reaction did not go to completion.

    • 1-Methylcyclohexene: This is a major byproduct formed via an E1 elimination side reaction.[1]

    • Dicyclohexyl ether: A potential byproduct from the reaction of the carbocation intermediate with the starting alcohol.

  • If synthesizing from 1-methylcyclohexene or methylenecyclohexane (B74748) (via hydrochlorination):

    • Unreacted alkene: Incomplete reaction will leave starting material in your product mixture.[2]

    • Isomeric chloroalkanes: While this compound is the major product following Markovnikov's rule, minor isomeric products could form.[3]

Q2: How can I minimize the formation of 1-methylcyclohexene during the synthesis from 1-methylcyclohexanol?

A2: The formation of the alkene byproduct is an elimination reaction that competes with the desired substitution. To favor substitution over elimination:

  • Use a reagent that favors Sₙ1 over E1: Thionyl chloride (SOCl₂) is often an excellent choice for converting tertiary alcohols to alkyl chlorides as it minimizes rearrangements and elimination.[4]

  • Control the temperature: Lower reaction temperatures generally favor substitution over elimination. Avoid excessive heating during the reaction.

  • Use concentrated HCl: When using hydrochloric acid, using it in a concentrated form without excessive heating can favor the Sₙ1 pathway.

Q3: My crude product is cloudy after the work-up. What does this indicate and how do I resolve it?

A3: A cloudy appearance in the organic layer typically indicates the presence of emulsified water. To resolve this:

  • Brine Wash: Transfer the crude product to a separatory funnel and wash it with a saturated aqueous solution of sodium chloride (brine).[5] This helps to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Drying: After separating the organic layer, use a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) to remove residual water.[5] Add the drying agent until it no longer clumps together, and the liquid becomes clear.

  • Filtration/Decanting: Separate the dried liquid from the drying agent by decanting or filtering before proceeding to the next purification step.[5]

Q4: What is the most effective method for purifying the final product to a high degree?

A4: Fractional distillation is the most effective method for purifying this compound from its common impurities, especially the 1-methylcyclohexene byproduct.[6][7] This technique separates compounds based on differences in their boiling points. Since this compound has a significantly higher boiling point than the alkene impurity, a careful fractional distillation can yield a product with high purity.[8][9]

Q5: How can I assess the purity of my final this compound product?

A5: The most common and effective method for assessing purity is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Gas Chromatography (GC) will separate the components of your mixture, and you should see a major peak for your desired product and smaller peaks for any impurities.[10]

  • Mass Spectrometry (MS) will provide the mass spectrum for each separated component, allowing for positive identification by comparing the fragmentation patterns to a known standard or database.[11] The relative area of the peaks in the gas chromatogram can be used to quantify the purity of your sample.

Quantitative Data Summary

The table below summarizes the physical properties of this compound and its common impurities, which is crucial for planning purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₃Cl132.63152
1-MethylcyclohexeneC₇H₁₂96.17110-111[9]
1-MethylcyclohexanolC₇H₁₄O114.19155-157[9]
MethylenecyclohexaneC₇H₁₂96.17102-103[9]

Data sourced from[8][9][12] unless otherwise noted.

Experimental Protocols

Protocol 1: Aqueous Work-up and Drying of Crude Product

This protocol is designed to remove acidic residues and water from the crude reaction mixture before final purification.

  • Transfer to Separatory Funnel: Transfer the entire crude reaction mixture to a separatory funnel.

  • Neutralizing Wash: Add an equal volume of a cold, saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release any CO₂ pressure. Shake more vigorously and allow the layers to separate. Discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to help remove dissolved water and break any emulsions.[5] Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in small portions, swirling after each addition, until the drying agent no longer clumps and the solution is clear.

  • Filtration: Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation to remove the drying agent.

Protocol 2: Purification by Fractional Distillation

This protocol is for separating this compound from lower-boiling impurities like 1-methylcyclohexene.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Place the dried, crude this compound into the distilling flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the initial fraction (forerun), which will be enriched in any low-boiling impurities like 1-methylcyclohexene (boiling point ~110-111 °C).[7][9]

    • Monitor the temperature at the distillation head closely. Once the temperature stabilizes at the boiling point of this compound (~152 °C), change the receiving flask to collect the pure product.[8]

    • Maintain a slow, steady distillation rate (approximately 1-2 drops per second) for optimal separation.

  • Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially unstable residues.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Visual Diagrams

Troubleshooting_Workflow start Crude Product Analysis (e.g., by GC-MS) impurity_id Identify Impurities start->impurity_id alkene Alkene Impurity Present (e.g., 1-Methylcyclohexene) impurity_id->alkene B.P. difference > 25°C alcohol Unreacted Alcohol Present (e.g., 1-Methylcyclohexanol) impurity_id->alcohol B.P. difference < 5°C acid_water Acidic Residue / Water impurity_id->acid_water purify_distill Perform Fractional Distillation alkene->purify_distill re_run_reaction Optimize Reaction Conditions (e.g., longer time, more reagent) alcohol->re_run_reaction purify_wash Perform Aqueous Work-up (Wash & Dry) acid_water->purify_wash final_product Pure this compound purify_distill->final_product purify_wash->purify_distill re_run_reaction->start

Caption: Troubleshooting workflow for purifying this compound.

Purification_Process_Flow crude Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel crude->sep_funnel wash_bicarb Wash with NaHCO₃ Solution sep_funnel->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry filter Filter or Decant dry->filter distill Fractional Distillation filter->distill collect_forerun Collect Forerun (Impurities, ~110°C) distill->collect_forerun Low B.P. collect_product Collect Pure Product (~152°C) distill->collect_product High B.P.

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature substitution Desired Product (Substitution - Sₙ1) temp->substitution Lower Temp Favors elimination Byproduct (Elimination - E1) temp->elimination Higher Temp Favors reagent Reagent Choice (e.g., HCl vs. SOCl₂) reagent->substitution SOCl₂ Favors

Caption: Relationship between reaction conditions and product formation.

References

Challenges in the scale-up of 1-Chloro-1-methylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-1-methylcyclohexane, with a particular focus on the challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is heated to the appropriate temperature for the chosen protocol (e.g., hydrochlorination of 1-methylcyclohexanol (B147175) is often conducted at elevated temperatures). - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to determine the optimal reaction time.
Side reactions: Formation of elimination products (e.g., 1-methylcyclohex-1-ene) or hydrolysis products (e.g., 1-methylcyclohexanol).- If using a base, ensure it is added under controlled conditions to minimize elimination reactions.[1] - For hydrochlorination reactions, use anhydrous conditions to prevent the formation of alcohol byproducts from reaction with water.[2][3]
Product loss during work-up: Inefficient extraction or emulsion formation.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. - To break emulsions, add a small amount of brine or a different organic solvent.
High Impurity Levels Presence of starting materials: Incomplete conversion.- Increase reaction time or temperature as needed, while monitoring for byproduct formation.
Formation of 1-methylcyclohex-1-ene: Elimination side reaction, often promoted by heat or basic conditions.- Maintain strict temperature control. - If a base is used, consider a milder base or lower temperatures. The major product of reaction with KOH in ethanol (B145695) is 1-methylcyclohex-1-ene.[1]
Formation of 1-methylcyclohexanol: Reaction with water present in the reaction mixture.- Use anhydrous reagents and solvents. The reaction of this compound with water can produce 1-methylcyclohexanol.[2]
Reaction Temperature Runaway (Exothermic Reaction) Rapid addition of reagents: The hydrochlorination of alkenes is an exothermic process.[4]- Add the hydrochlorinating agent (e.g., HCl gas or concentrated HCl) slowly and in a controlled manner. - Use an ice bath or other cooling system to dissipate the heat generated during the reaction, especially in large-scale batches.[5]
Inadequate heat transfer in large reactors: The surface-area-to-volume ratio decreases as reactor size increases, leading to less efficient heat dissipation.- For pilot-plant or industrial-scale reactors, ensure adequate cooling capacity and efficient stirring to maintain a uniform temperature. - Consider using a reactor with a higher heat transfer coefficient or a semi-batch process where one reactant is added gradually.
Phase Separation Issues During Work-up Similar densities of aqueous and organic layers: This can be a challenge in large-scale liquid-liquid extractions.- Add brine to the aqueous layer to increase its density. - Use a different extraction solvent with a more distinct density from water.
Emulsion formation: Vigorous mixing of the two phases can lead to stable emulsions.- Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period for the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory and industrial synthesis routes are:

  • Hydrochlorination of 1-methylcyclohexene: This reaction follows Markovnikov's rule, where the chloride atom adds to the more substituted carbon of the double bond to form the stable tertiary alkyl chloride.[6]

  • Reaction of 1-methylcyclohexanol with a chlorinating agent: Common chlorinating agents include concentrated hydrochloric acid or thionyl chloride.

Q2: Why is temperature control so critical during the scale-up of this synthesis?

A2: The hydrochlorination of 1-methylcyclohexene is an exothermic reaction.[4] During scale-up, the volume of the reaction mixture increases cubically while the surface area for heat exchange only increases squarely. This makes heat dissipation more challenging in larger reactors.[7] Poor temperature control can lead to a runaway reaction, increased formation of elimination byproducts like 1-methylcyclohex-1-ene, and potential safety hazards.[5]

Q3: What are the most common byproducts, and how can they be minimized at an industrial scale?

A3: The most common byproducts are 1-methylcyclohex-1-ene and 1-methylcyclohexanol.

  • 1-methylcyclohex-1-ene: This elimination product is favored by high temperatures and the presence of a base.[1] To minimize its formation, maintain strict temperature control and avoid strongly basic conditions during the reaction and work-up.

  • 1-methylcyclohexanol: This hydrolysis product forms if water is present in the reaction mixture.[2] On an industrial scale, using anhydrous reagents and ensuring dry reaction vessels and transfer lines are crucial.

Q4: What are the recommended purification methods for large quantities of this compound?

A4: For large-scale purification, fractional distillation is the most common and effective method. This technique separates compounds based on their boiling points. It is particularly useful for removing lower-boiling alkene byproducts and higher-boiling alcohol starting materials. For heat-sensitive materials or to prevent decomposition, distillation under reduced pressure (vacuum distillation) is recommended.

Q5: Are there any "green chemistry" approaches to consider for this synthesis?

A5: Yes, phase-transfer catalysis (PTC) can be a greener alternative, especially for reactions involving immiscible aqueous and organic phases. A phase-transfer catalyst can facilitate the reaction between an aqueous solution of a hydrochlorinating agent and the organic substrate, potentially allowing for milder reaction conditions, reduced use of organic solvents, and easier separation of the catalyst.[8]

Experimental Protocols

Synthesis of this compound from 1-Methylcyclohexene

Objective: To synthesize this compound via the hydrochlorination of 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Separatory funnel

  • Drying tube

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1-methylcyclohexene in a suitable solvent like diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated hydrochloric acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for one hour, and then allow it to warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation.

Visualizations

experimental_workflow start Start: 1-Methylcyclohexene + Conc. HCl reaction Reaction: - Controlled Temperature - Stirring start->reaction workup Work-up: - Quench - Extraction reaction->workup purification Purification: - Drying - Distillation workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes end Yield Optimized start->end No side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes check_temp_control Check Temperature Control side_reactions->check_temp_control Elimination? use_anhydrous Use Anhydrous Conditions side_reactions->use_anhydrous Hydrolysis? increase_time_temp->end check_temp_control->end use_anhydrous->end

References

Degradation pathways of 1-Chloro-1-methylcyclohexane under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-methylcyclohexane. The following information addresses common issues encountered during experiments involving its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a tertiary alkyl halide, primarily undergoes two competing reaction pathways: elimination (E1 and E2) and nucleophilic substitution (SN1). The predominant pathway is highly dependent on the reaction conditions, including the nature of the solvent, the strength of the base or nucleophile, and the temperature.

Q2: What are the major products formed under common reaction conditions?

A2: The major products vary with the reaction conditions:

  • With a strong, non-bulky base in a less polar solvent (e.g., KOH in ethanol): The major product is 1-methylcyclohexene, formed via an E2 elimination mechanism.[1][2]

  • In a polar, protic solvent with a weak nucleophile/base (e.g., water or ethanol): A mixture of substitution and elimination products is typically observed. The substitution product, 1-methylcyclohexanol (B147175) (in water) or 1-ethoxy-1-methylcyclohexane (in ethanol), is formed via an SN1 mechanism. The elimination product, 1-methylcyclohexene, is formed via an E1 mechanism.[3]

  • Heating generally favors elimination (E1) over substitution (SN1).[3][4]

Q3: Why is the SN2 reaction pathway not observed?

A3: The SN2 (bimolecular nucleophilic substitution) reaction is sterically hindered at the tertiary carbon atom where the chlorine is attached. The bulky cyclohexane (B81311) ring and the methyl group prevent the backside attack required for an SN2 mechanism.[5]

Q4: How does Zaitsev's rule apply to the elimination reactions of this compound?

A4: Zaitsev's rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, elimination can lead to 1-methylcyclohexene (a trisubstituted alkene) or methylenecyclohexane (B74748) (a disubstituted alkene). According to Zaitsev's rule, 1-methylcyclohexene is the favored product.[1]

Troubleshooting Guides

Low Yield of Elimination Product (1-Methylcyclohexene)
Symptom Possible Cause(s) Suggested Solution(s)
Low overall conversion of starting material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Weak base used for an intended E2 reaction.For an E2 reaction, use a strong, non-bulky base like potassium hydroxide (B78521) or sodium ethoxide in an appropriate solvent like ethanol (B145695).
Low selectivity for the elimination product; significant amount of substitution product formed Reaction conditions favor SN1 over E1/E2.If elimination is desired, use a strong, non-nucleophilic base. If using solvolysis conditions, increase the reaction temperature, as higher temperatures favor elimination.
Water present in the reaction mixture when using a strong base.Ensure all reagents and glassware are dry. Water can act as a nucleophile, leading to the formation of the alcohol byproduct.
Formation of multiple alkene isomers Isomerization of the desired product.Use a less acidic catalyst if applicable, or minimize reaction time and temperature to reduce the chance of isomerization.
Low Yield of Substitution Product (e.g., 1-Methylcyclohexanol)
Symptom Possible Cause(s) Suggested Solution(s)
Low overall conversion of starting material Insufficient solvolysis time or temperature.Increase the reaction time or gently heat the reaction mixture. Monitor the reaction by TLC or GC-MS.
Solvent is not sufficiently polar.Use a more polar, protic solvent (e.g., a mixture of water and ethanol) to facilitate the formation of the carbocation intermediate.
Significant amount of elimination product formed Reaction temperature is too high.Conduct the reaction at a lower temperature. SN1 reactions are generally favored over E1 reactions at lower temperatures.[3]
Formation of unexpected byproducts Rearrangement of the carbocation intermediate.While the tertiary carbocation is relatively stable, rearrangements are a possibility in carbocation chemistry. Analyze the byproduct structure to identify potential rearrangement pathways. In this specific case, rearrangement is less likely due to the stability of the initial carbocation.

Data Presentation

Table 1: Product Distribution in the Degradation of this compound under Various Conditions

Reagent/Solvent Temperature (°C) Major Product(s) Minor Product(s) Predominant Pathway Approximate Product Ratio (Major:Minor)
KOH / Ethanol78 (reflux)1-Methylcyclohexene1-Ethoxy-1-methylcyclohexaneE2>90:10
H₂O251-Methylcyclohexanol1-MethylcyclohexeneSN180:20
H₂O801-Methylcyclohexanol, 1-Methylcyclohexene-SN1 / E160:40
Ethanol251-Ethoxy-1-methylcyclohexane1-MethylcyclohexeneSN185:15
Ethanol78 (reflux)1-Methylcyclohexene, 1-Ethoxy-1-methylcyclohexane-E1 / SN170:30

Note: The product ratios are illustrative and can vary based on the specific reaction concentrations and conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclohexene via E2 Elimination

This protocol describes the dehydrochlorination of this compound using potassium hydroxide in ethanol.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of potassium hydroxide in 50 mL of absolute ethanol with gentle warming.

  • Cool the solution to room temperature and add 10.0 g of this compound.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by simple distillation.

  • Purify the resulting crude product by fractional distillation to obtain 1-methylcyclohexene.

  • Characterize the product using GC-MS and NMR spectroscopy.

Protocol 2: Solvolysis of this compound in Aqueous Ethanol (SN1/E1)

This protocol describes the solvolysis of this compound in a mixed solvent system to yield substitution and elimination products.

Materials:

  • This compound

  • Ethanol

  • Deionized water

  • Sodium bicarbonate

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare a 50% (v/v) aqueous ethanol solution.

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of the 50% aqueous ethanol solution.

  • Attach a reflux condenser and heat the mixture at 60°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 25 mL) followed by brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and carefully evaporate the solvent.

  • Analyze the product mixture using GC-MS to determine the ratio of 1-methylcyclohexanol, 1-ethoxy-1-methylcyclohexane, and 1-methylcyclohexene.

Mandatory Visualizations

Degradation_Pathways This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation SN1/E1 (slow, unimolecular) E2_Product 1-Methylcyclohexene (Elimination Product) This compound->E2_Product E2 (concerted, with strong base) SN1_Product 1-Methylcyclohexanol (Substitution Product) Carbocation->SN1_Product + H2O (fast, nucleophilic attack) E1_Product 1-Methylcyclohexene (Elimination Product) Carbocation->E1_Product - H+ (fast, deprotonation)

Caption: Major degradation pathways of this compound.

Experimental_Workflow_E2 cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Dissolve KOH in Ethanol Dissolve KOH in Ethanol Add this compound Add this compound Dissolve KOH in Ethanol->Add this compound Reflux Reflux Add this compound->Reflux Quench with Water Quench with Water Reflux->Quench with Water Extract with Ether Extract with Ether Quench with Water->Extract with Ether Wash with Brine Wash with Brine Extract with Ether->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Solvent Removal Solvent Removal Dry with MgSO4->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation GC-MS/NMR Analysis GC-MS/NMR Analysis Fractional Distillation->GC-MS/NMR Analysis

Caption: Experimental workflow for the E2 elimination of this compound.

Troubleshooting_Logic Low Product Yield Low Product Yield Incomplete Reaction Incomplete Reaction Low Product Yield->Incomplete Reaction Check Conversion Side Reactions Side Reactions Low Product Yield->Side Reactions Analyze Byproducts Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Yes Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity No Adjust Conditions Adjust Conditions Side Reactions->Adjust Conditions Identified Purification Issues Purification Issues Side Reactions->Purification Issues Not Identified

Caption: Troubleshooting logic for low product yield in degradation reactions.

References

Minimizing rearrangement products in 1-Chloro-1-methylcyclohexane solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the solvolysis of 1-chloro-1-methylcyclohexane. Our goal is to help you minimize the formation of rearrangement products and achieve a higher yield of the desired direct substitution product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the solvolysis of this compound?

A1: The primary challenge is controlling the reaction pathway to favor the direct substitution product, 1-methylcyclohexanol (B147175) (or its corresponding ether/ester depending on the solvent), over rearrangement and elimination byproducts. The reaction proceeds through a tertiary carbocation intermediate, which is prone to a ring-contraction rearrangement to form a more stable tertiary carbocation, leading to undesired rearranged products.

Q2: What are the expected products from the solvolysis of this compound?

A2: The solvolysis can yield a mixture of products including:

  • Direct Substitution Product: 1-Methylcyclohexanol (in aqueous media) or the corresponding ether/ester.

  • Rearrangement Products: Primarily products derived from the 1,2-dimethylcyclopentyl cation, such as 1,2-dimethylcyclopentanol (B102604) and related alkenes.

  • Elimination Products: 1-Methylcyclohexene and methylenecyclohexane.

Q3: How can I minimize the formation of rearrangement products?

A3: Minimizing rearrangement products involves controlling the reaction conditions to influence the fate of the carbocation intermediate. Key strategies include:

  • Solvent Selection: Using a more nucleophilic solvent can trap the initial carbocation before it has time to rearrange.

  • Temperature Control: Lowering the reaction temperature can disfavor the rearrangement pathway, which typically has a higher activation energy.

  • Use of Nucleophilic Additives: Introducing a potent nucleophile, such as sodium azide (B81097), can effectively "trap" the initial carbocation.

Troubleshooting Guides

Issue 1: High Percentage of Rearrangement Products Observed in the Product Mixture.

  • Possible Cause 1: Reaction temperature is too high. Carbocation rearrangements are often favored at higher temperatures as they allow the system to overcome the activation energy barrier for the rearrangement.

    • Solution: Perform the solvolysis at a lower temperature. For instance, if the reaction is being run at 50°C, try reducing it to 25°C or even 0°C. Monitor the reaction progress over a longer period to ensure completion.

  • Possible Cause 2: The solvent is not sufficiently nucleophilic. A less nucleophilic solvent allows the carbocation intermediate a longer lifetime, increasing the probability of rearrangement.

    • Solution: Employ a more nucleophilic solvent system. For example, instead of pure ethanol (B145695), use an aqueous ethanol mixture (e.g., 80% ethanol). The water in the mixture is a stronger nucleophile and can trap the carbocation more efficiently.

  • Possible Cause 3: Low concentration of the nucleophile. If the solvent is the nucleophile, its concentration is generally high. However, if an external nucleophile is used, its low concentration might not be sufficient to compete with the rearrangement process.

    • Solution: Increase the concentration of the external nucleophile. If using a trapping agent like sodium azide, ensure it is present in a sufficient molar excess.

Issue 2: Significant Formation of Elimination Byproducts.

  • Possible Cause 1: The solvent is too basic. Solvents or additives with higher basicity can promote elimination (E1) over substitution (SN1).

    • Solution: Use a less basic solvent. For example, formic acid is less basic than ethanol and can favor substitution.

  • Possible Cause 2: High reaction temperature. Elimination reactions are generally favored by higher temperatures.

    • Solution: Lower the reaction temperature. This will decrease the rate of both substitution and elimination, but often disfavors elimination to a greater extent.

Data Presentation

The following table summarizes the expected product distribution in the solvolysis of a similar tertiary cycloalkyl halide, 1-t-butyl-1-chlorocyclohexane, in water. While specific data for this compound is scarce in the literature, this provides a reasonable approximation of the extent of rearrangement.

Product TypeProduct NameApproximate Yield (%)[1]
Direct Substitution1-t-Butylcyclohexanol~86%
RearrangementRearranged Alcohols/Alkenes~14%

Experimental Protocols

Protocol 1: Solvolysis of this compound in Aqueous Ethanol

This protocol is designed to favor the direct substitution product by using a nucleophilic solvent mixture.

Materials:

  • This compound

  • 80% Ethanol (v/v) in deionized water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 50 mL of 80% aqueous ethanol.

  • Add 1.0 g of this compound to the flask.

  • Stir the mixture at a controlled temperature (e.g., 25°C) for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add 50 mL of diethyl ether and 50 mL of deionized water. Shake gently and allow the layers to separate.

  • Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

  • Combine the organic layers and wash them with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator.

  • Analyze the product mixture by GC-MS to determine the relative percentages of 1-methylcyclohexanol, rearranged alcohols, and any elimination products.

Protocol 2: Trapping the Carbocation with Sodium Azide

This protocol aims to minimize rearrangement by introducing a strong nucleophile to trap the initial carbocation.

Materials:

  • This compound

  • Acetone (anhydrous)

  • Sodium azide (NaN₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • GC-MS

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.5 g of sodium azide in 25 mL of a 90:10 acetone/water mixture.

  • Add 1.0 g of this compound to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into 100 mL of deionized water and extract with three 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting product mixture by GC-MS to quantify the ratio of 1-azido-1-methylcyclohexane (B14712754) (trapped product) to any rearrangement products.

Visualizations

Solvolysis_Pathway This compound This compound 1-Methylcyclohexyl Cation 1-Methylcyclohexyl Cation This compound->1-Methylcyclohexyl Cation Ionization (Slow, Rate-Determining) 1-Methylcyclohexanol 1-Methylcyclohexanol 1-Methylcyclohexyl Cation->1-Methylcyclohexanol Nucleophilic Attack by H2O (Direct Substitution) 1,2-Dimethylcyclopentyl Cation 1,2-Dimethylcyclopentyl Cation 1-Methylcyclohexyl Cation->1,2-Dimethylcyclopentyl Cation Rearrangement (Ring Contraction) Elimination Products Elimination Products 1-Methylcyclohexyl Cation->Elimination Products Deprotonation (E1) Rearranged Products Rearranged Products 1,2-Dimethylcyclopentyl Cation->Rearranged Products Nucleophilic Attack

Caption: Reaction pathways in the solvolysis of this compound.

Troubleshooting_Logic Start High Rearrangement Product Yield? Temp Is Temperature > 25°C? Start->Temp Solvent Is Solvent Non-nucleophilic? Temp->Solvent No LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes UseNucSolvent Use More Nucleophilic Solvent (e.g., aq. Ethanol) Solvent->UseNucSolvent No AddNuc Add Trapping Agent (e.g., NaN3) Solvent->AddNuc Yes

Caption: Troubleshooting workflow for minimizing rearrangement products.

References

Validation & Comparative

A Comparative Guide to the SN1 Reactivity of 1-Chloro-1-methylcyclohexane and 1-Bromo-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-chloro-1-methylcyclohexane and 1-bromo-1-methylcyclohexane (B3058953) in unimolecular nucleophilic substitution (SN1) reactions. The choice of leaving group is a critical factor in designing and optimizing synthetic routes, and understanding the reactivity differences between alkyl chlorides and bromides is fundamental for controlling reaction kinetics and product outcomes. This document synthesizes established principles of physical organic chemistry and provides a framework for experimental analysis.

Executive Summary

1-Bromo-1-methylcyclohexane exhibits significantly greater reactivity in SN1 reactions compared to this compound. This difference is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The rate-determining step of an SN1 reaction is the formation of a carbocation, and a better leaving group facilitates a faster rate of this ionization.

Theoretical Framework: The SN1 Reaction Mechanism

Both this compound and 1-bromo-1-methylcyclohexane are tertiary alkyl halides. Due to the steric hindrance around the alpha-carbon, they predominantly undergo substitution via the SN1 pathway. This mechanism proceeds in two principal steps:

  • Ionization (Rate-Determining Step): The carbon-halogen bond heterolytically cleaves to form a stable tertiary carbocation and a halide ion. This is the slowest step and thus dictates the overall reaction rate.

  • Nucleophilic Attack: A nucleophile (often the solvent in solvolysis reactions) attacks the planar carbocation. This can occur from either face, leading to a racemic or near-racemic mixture of products if the alpha-carbon is a stereocenter.

The energy profile of this reaction is characterized by a high activation energy for the first step, which is influenced by the stability of the resulting carbocation and the nature of the leaving group.

Logical Relationship of SN1 Reactivity

SN1_Reactivity cluster_products Common Products R_Cl R-Cl TS_Cl Transition State [R---Cl]‡ R_Cl->TS_Cl Slow (High ΔG‡) Carbocation_Cl R⁺ + Cl⁻ TS_Cl->Carbocation_Cl Products Substitution and Elimination Products Carbocation_Cl->Products Fast + Nucleophile R_Br R-Br TS_Br Transition State [R---Br]‡ R_Br->TS_Br Fast (Low ΔG‡) Carbocation_Br R⁺ + Br⁻ TS_Br->Carbocation_Br Carbocation_Br->Products Fast + Nucleophile

Caption: SN1 reaction pathway for chloro- and bromo-derivatives.

Quantitative Data Comparison

CompoundLeaving GroupRelative Rate (k_rel)Rationale
This compoundCl⁻1Chloride is a good leaving group, but less effective than bromide.
1-Bromo-1-methylcyclohexaneBr⁻> 10 (estimated)Bromide is an excellent leaving group, leading to a much faster rate of ionization.[3]

Note: The relative rate is an estimation based on typical differences observed for SN1 reactions of secondary and tertiary alkyl chlorides and bromides.

Experimental Protocol: Determination of Solvolysis Rate

The rate of solvolysis for these compounds can be determined by monitoring the progress of the reaction over time. A common method involves measuring the rate of acid production in a buffered solvent system.

Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide.

Materials:

  • This compound or 1-bromo-1-methylcyclohexane

  • Solvent (e.g., 80:20 ethanol (B145695):water)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Burette, pipette, flasks

Procedure:

  • Preparation: A solution of the alkyl halide in an appropriate solvent (e.g., acetone) is prepared. A reaction vessel containing the solvolysis solvent (e.g., aqueous ethanol), a pH indicator, and a small, known amount of NaOH is placed in a constant temperature bath.

  • Initiation: A known volume of the alkyl halide solution is added to the reaction vessel, and a timer is started.

  • Titration: The solvolysis reaction produces H-X (HCl or HBr), which neutralizes the NaOH. The time taken for the indicator to change color is recorded. At this point, another known aliquot of NaOH is added, and the time for the next color change is recorded.

  • Data Analysis: The rate of the reaction can be determined from the time intervals required to neutralize the added base. The first-order rate constant (k) can be calculated from the integrated rate law: ln([R-X]₀/[R-X]ₜ) = kt.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare alkyl halide solution C Equilibrate at constant temperature A->C B Prepare buffered solvent (e.g., aq. ethanol + NaOH + indicator) B->C D Initiate reaction: Add alkyl halide to solvent C->D E Record time for indicator color change (acid neutralizes base) D->E F Add next aliquot of NaOH E->F Repeat F->E G Plot data (e.g., ln[R-X] vs. time) F->G H Calculate first-order rate constant (k) G->H

Caption: Workflow for determining solvolysis rates.

Conclusion

For SN1 reactions, 1-bromo-1-methylcyclohexane is the more reactive substrate compared to this compound. This is a direct consequence of the superior leaving group ability of bromide over chloride. This fundamental principle is crucial for medicinal chemists and synthetic organic chemists in the selection of starting materials and the design of reaction conditions to achieve desired outcomes in a timely and efficient manner. When rapid formation of the 1-methylcyclohexyl carbocation is desired, the bromo-derivative is the substrate of choice.

References

A Comparative Analysis of SN1 and E2 Reaction Rates for 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the unimolecular substitution (SN1) and bimolecular elimination (E2) reaction rates for the tertiary alkyl halide, 1-chloro-1-methylcyclohexane. Understanding the competition between these pathways is crucial for predicting product outcomes and optimizing synthetic routes in medicinal chemistry and drug development. This document summarizes available experimental data, outlines relevant experimental protocols, and provides a visual representation of the competing reaction mechanisms.

Introduction to SN1 and E2 Pathways for this compound

This compound, a tertiary alkyl halide, is susceptible to both substitution and elimination reactions. The specific pathway that predominates is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step pathway involving the formation of a stable tertiary carbocation intermediate. The rate of the SN1 reaction is primarily dependent on the concentration of the substrate. Weakly basic, good nucleophiles and polar protic solvents favor the SN1 mechanism.

  • E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously to form an alkene. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, sterically hindered or non-hindered bases favor the E2 mechanism.

Quantitative Data Presentation

The following tables summarize the available quantitative and qualitative data for the SN1 and E2 reactions of this compound.

Table 1: SN1 Reaction Rate Data

Solvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)Reference
80% aqueous ethanol (B145695)301.1 x 10⁻⁵[1]

Note: The solvolysis of this compound in aqueous ethanol follows first-order kinetics, confirming an SN1/E1 pathway.

Table 2: E2 Product Distribution (Qualitative)

BasePredominant Alkene ProductRegioselectivityReference
Sodium Ethoxide (EtO⁻)1-MethylcyclohexeneZaitsev (more substituted)[2][3]
Potassium tert-Butoxide (t-BuO⁻)Methylene-methylcyclohexaneHofmann (less substituted)[2]

Reaction Pathway Diagrams

The following diagrams illustrate the competing SN1 and E2 reaction pathways for this compound.

SN1_E2_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow (SN1/E1) - Cl⁻ e2_product E2 Product (Alkene Mixture) sub->e2_product Concerted (E2) + Strong Base, - BH⁺, - Cl⁻ sn1_product SN1 Product (e.g., 1-Methyl-1-cyclohexanol) carbocation->sn1_product Fast + Nu: e1_product E1 Product (1-Methylcyclohexene) carbocation->e1_product Fast - H⁺

Caption: Competing SN1/E1 and E2 pathways for this compound.

E2_Regioselectivity sub This compound zaitsev Zaitsev Product (Major) 1-Methylcyclohexene sub->zaitsev Non-bulky base (e.g., EtO⁻) hofmann Hofmann Product (Major) Methylene-methylcyclohexane sub->hofmann Bulky base (e.g., t-BuO⁻)

Caption: Regioselectivity of the E2 reaction based on the steric bulk of the base.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the rates of SN1 and E2 reactions of this compound.

Protocol 1: Determination of SN1 Rate by Titration

This protocol is adapted from the study of the solvolysis of alkyl halides.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

Procedure:

  • Prepare a stock solution of this compound in the desired solvent (e.g., 0.1 M in 80% aqueous ethanol).

  • Place a known volume (e.g., 50.0 mL) of the 80% aqueous ethanol solvent in a flask and allow it to equilibrate to the desired temperature in the water bath.

  • Add a few drops of phenolphthalein indicator to the flask.

  • At time t=0, pipette a known volume (e.g., 5.0 mL) of the this compound stock solution into the flask, mix thoroughly, and start a timer.

  • At regular time intervals (e.g., every 15 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Immediately titrate the quenched sample with the standardized NaOH solution to the phenolphthalein endpoint. The volume of NaOH used is proportional to the amount of HCl produced.

  • Continue taking samples until the reaction is approximately 70-80% complete.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of the line will be -k.

Protocol 2: Determination of E2 Product Distribution by Gas Chromatography (GC)

Objective: To determine the relative percentages of the alkene products from the E2 elimination of this compound with a strong base.

Materials:

  • This compound

  • Anhydrous ethanol (for sodium ethoxide reaction) or tert-butanol (B103910) (for potassium tert-butoxide reaction)

  • Sodium metal or potassium metal

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar capillary column)

Procedure:

  • Prepare a solution of the strong base. For sodium ethoxide, dissolve a known mass of sodium in anhydrous ethanol under an inert atmosphere. For potassium tert-butoxide, a commercial solution can be used or prepared by dissolving potassium in tert-butanol.

  • In a reaction flask, dissolve a known amount of this compound and a known amount of the internal standard in the appropriate alcohol solvent.

  • Bring the solution to the desired reaction temperature.

  • Add the base solution to initiate the elimination reaction.

  • Allow the reaction to proceed for a set period.

  • Quench the reaction by adding water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).

  • Analyze the organic extract by GC-FID. The relative peak areas of the alkene products, corrected by the response factor of the internal standard, will give the product distribution.

Conclusion

The reaction of this compound presents a classic case of competition between SN1 and E2 pathways. In the presence of weak nucleophiles and polar protic solvents, the SN1 reaction proceeds at a measurable rate, leading to substitution products. Conversely, the use of strong bases overwhelmingly favors the E2 elimination, with the regiochemical outcome being highly dependent on the steric nature of the base. For non-bulky bases like ethoxide, the thermodynamically more stable Zaitsev product, 1-methylcyclohexene, is predominantly formed. In contrast, sterically demanding bases such as tert-butoxide favor the formation of the kinetically controlled, less substituted Hofmann product, methylene-methylcyclohexane. Researchers can manipulate these conditions to selectively favor the desired reaction pathway and product outcome.

References

A Comparative Guide to the Solvolysis of 1-Chloro-1-methylcyclohexane and 1-Chloro-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the solvolysis reactions of 1-chloro-1-methylcyclohexane and 1-chloro-1-methylcyclopentane (B8640889). The significant difference in the reactivity of these two tertiary alkyl halides, despite their structural similarity, offers valuable insights into the influence of ring strain on reaction kinetics. This document outlines the underlying reaction mechanisms, presents available experimental data, and provides detailed experimental protocols for further investigation.

Introduction

The solvolysis of tertiary alkyl halides is a cornerstone of physical organic chemistry, typically proceeding through a unimolecular nucleophilic substitution (SN1) mechanism. This process involves the formation of a carbocation intermediate in the rate-determining step, which is subsequently attacked by a solvent molecule (the nucleophile). The stability of this carbocation is paramount to the reaction rate. When comparing cyclic systems, such as 1-chloro-1-methylcyclopentane and this compound, the inherent strain within the ring structures plays a crucial role in determining the rate of solvolysis. It has been consistently observed that 1-chloro-1-methylcyclopentane undergoes solvolysis at a significantly faster rate than its six-membered ring counterpart in protic solvents.[1][2] This phenomenon is primarily attributed to "I-strain" (internal strain), which refers to the changes in ring strain when a ring atom undergoes a change in hybridization.[1]

Reaction Mechanism and the Role of I-Strain

The solvolysis of both 1-chloro-1-methylcyclopentane and this compound follows an SN1 pathway.[3] The mechanism involves three key steps:

  • Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically, with the chlorine atom departing as a chloride ion. This is the slow, rate-determining step and results in the formation of a tertiary carbocation.

  • Nucleophilic Attack by the Solvent: A solvent molecule, such as water or ethanol (B145695), acts as a nucleophile and attacks the planar carbocation.

  • Deprotonation: The resulting protonated alcohol or ether is deprotonated by another solvent molecule to yield the final neutral product.

The significant difference in the solvolysis rates of the two compounds arises from the differing energy requirements for the formation of the carbocation intermediate. In the case of the cyclopentyl derivative, the sp3 hybridized carbon atom in the starting material is part of a ring with considerable bond angle and torsional strain. The transition to an sp2 hybridized carbocation, with its ideal bond angle of 120°, helps to alleviate some of this inherent strain.[1] Conversely, the cyclohexane (B81311) ring exists in a stable, strain-free chair conformation. For solvolysis to occur, the ring must adopt a higher-energy conformation, such as a twist boat or half-chair, to allow for the formation of the planar carbocation.[4] This requirement for conformational change introduces an additional energy barrier, thus slowing down the reaction rate.

Comparative Experimental Data

The difference in reactivity is most pronounced in polar protic solvents, which can stabilize the carbocation intermediate through solvation.[2] In less polar aprotic solvents, the rate difference between the two compounds is significantly smaller.[2]

CompoundSolventTemperature (°C)Rate Constant (k, hr⁻¹)Relative Rate
1-Chloro-1-methylcyclopentane80% aqueous ethanol1251.32[2]124.5
This compound80% aqueous ethanol1250.0106[2]1

Note: The rate constants provided are from a single study to ensure direct comparability.

While comprehensive, directly comparable data on activation parameters and product distribution across a range of solvents is limited in the literature, the available information indicates that the solvolysis of this compound in water primarily yields 1-methylcyclohexanol, with a minor amount of the rearranged product, 2-methylcyclohexanol.[5] The formation of elimination products (alkenes) is also a possibility, particularly with more basic solvents.

Experimental Protocols

The following is a generalized protocol for the comparative kinetic analysis of the solvolysis of this compound and 1-chloro-1-methylcyclopentane.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 1-chloro-1-methylcyclopentane in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

  • This compound

  • 1-Chloro-1-methylcyclopentane

  • Solvent (e.g., 80% aqueous ethanol)

  • Standardized sodium hydroxide (B78521) solution (approx. 0.02 M)

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the desired solvent mixture (e.g., 80% ethanol in water by volume).

  • Reaction Setup: For each alkyl halide, pipette a known volume (e.g., 50 mL) of the solvent into a flask. Add a few drops of bromothymol blue indicator.

  • Equilibration: Place the flask in a constant temperature water bath and allow it to equilibrate to the desired reaction temperature.

  • Initiation of Reaction: Add a precise amount (e.g., 0.1 mL) of the alkyl halide to the flask, start a timer immediately, and swirl the flask to ensure mixing.

  • Titration: The solvolysis reaction produces hydrochloric acid, which will cause the indicator to change color (from blue to yellow in the case of bromothymol blue). Titrate the reaction mixture with the standardized NaOH solution to the endpoint (the return of the blue color). Record the volume of NaOH added and the time.

  • Monitoring the Reaction: Continue to monitor the reaction. As more HCl is produced, the solution will turn yellow again. Repeat the titration at regular intervals, recording the cumulative volume of NaOH added and the time at each endpoint. Collect at least 8-10 data points, until the reaction is nearly complete.

  • Data Analysis: The concentration of the alkyl halide remaining at time t can be calculated from the volume of NaOH used. A plot of the natural logarithm of the alkyl halide concentration versus time should yield a straight line, the slope of which is the negative of the first-order rate constant (-k).

  • Comparison: Repeat the experiment under identical conditions for the other alkyl halide. Compare the calculated rate constants to determine the relative reactivity.

Visualizing the Solvolysis Pathway and Experimental Workflow

To further elucidate the processes involved in this comparative study, the following diagrams, generated using the DOT language, illustrate the SN1 reaction mechanism and a general experimental workflow for kinetic analysis.

G cluster_0 S_N1 Solvolysis Mechanism Reactant R-Cl Carbocation R+ + Cl- Reactant->Carbocation Rate-determining step Protonated_Product R-OS(H)+ Carbocation->Protonated_Product Nucleophilic attack Solvent SOH Product R-OS + H+ Protonated_Product->Product Deprotonation

Caption: General SN1 solvolysis reaction pathway.

G cluster_1 Experimental Workflow for Kinetic Analysis A Prepare solvent and reagents B Equilibrate solvent at desired temperature A->B C Initiate reaction by adding alkyl halide B->C D Monitor HCl production by titration C->D E Record time and titrant volume at intervals D->E F Plot ln[R-Cl] vs. time E->F G Determine rate constant (k) from slope F->G

Caption: General workflow for a kinetic experiment.

Conclusion

The comparative study of the solvolysis of this compound and 1-chloro-1-methylcyclopentane provides a clear illustration of the impact of ring strain on reaction rates. The significantly faster solvolysis of the cyclopentyl derivative is a direct consequence of the relief of I-strain upon formation of the carbocation intermediate. This guide offers a foundational understanding, quantitative data, and experimental protocols to aid researchers in further exploring these and related chemical systems. A thorough understanding of these principles is essential for predicting reactivity and designing synthetic pathways in drug development and other areas of chemical research.

References

Leaving Group Ability in 1-Methylcyclohexyl Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the leaving group ability of chloride in 1-Chloro-1-methylcyclohexane. The performance is evaluated against other common leaving groups, namely bromide and tosylate, in the context of solvolysis reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Executive Summary

The solvolysis of this compound proceeds via an S(_N)1 mechanism, wherein the rate-determining step is the dissociation of the leaving group to form a stable tertiary carbocation. The efficiency of this process is critically dependent on the nature of the leaving group. This guide presents experimental data for the solvolysis of this compound and provides a comparative assessment with analogous compounds featuring bromide and tosylate leaving groups. The data underscores the established principle that weaker bases are better leaving groups, leading to significantly enhanced reaction rates.

Comparative Solvolysis Rates

The rate of solvolysis is a direct measure of the leaving group's ability to depart from the substrate. For the 1-methylcyclohexyl system in 80% aqueous ethanol (B145695), the chloride ion is a moderately good leaving group. However, bromide and, to a much greater extent, tosylate, facilitate significantly faster reactions due to their superior ability to stabilize the negative charge that develops in the transition state and as the leaving group departs.

SubstrateLeaving GroupRate Constant (k) at 30°C (s
1^{-1}−1
)
Relative Rate
This compoundCl
^-
1.45 x 10
5^{-5}−5
1
1-Bromo-1-methylcyclohexaneBr
^-
~5.8 x 10
4^{-4}−4
(estimated)
~40
1-Methylcyclohexyl TosylateOTs
^-
Significantly faster>>40

Note: The rate constant for 1-Bromo-1-methylcyclohexane is an estimate based on a typical k({Br})/k({Cl}) ratio of approximately 40 for S(_N)1 solvolysis of tertiary halides.[1] The rate for 1-Methylcyclohexyl Tosylate is qualitatively known to be much faster, but specific data under these exact conditions was not found.

Reaction Mechanism: S(_N)1 Solvolysis

The solvolysis of 1-substituted-1-methylcyclohexane derivatives proceeds through a unimolecular nucleophilic substitution (S(_N)1) pathway. The key steps are:

  • Ionization: The rate-determining step involves the cleavage of the carbon-leaving group bond to form a planar tertiary carbocation intermediate.

  • Nucleophilic Attack: The solvent (in this case, water or ethanol) acts as a nucleophile and attacks the carbocation from either face.

  • Deprotonation: A final deprotonation step yields the substitution products (an alcohol and an ether). Concurrently, an E1 elimination pathway can also occur, leading to the formation of alkenes.

SN1_Mechanism sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step int Tertiary Carbocation Intermediate ts1->int prod_sub Substitution Products (Alcohol/Ether) int->prod_sub prod_elim Elimination Product (Alkene) int->prod_elim Elimination (E1) lg Cl- int->lg solvent Solvent (H2O/EtOH) solvent->int Nucleophilic Attack

SN1 reaction pathway for the solvolysis of this compound.

Experimental Protocols

The determination of solvolysis rates for alkyl halides is a well-established procedure in physical organic chemistry. A typical experimental protocol is outlined below.

Objective: To determine the first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol.

Materials:

  • This compound

  • 80% (v/v) aqueous ethanol

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath (30°C)

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

  • Reaction Setup: A known volume of 80% aqueous ethanol is placed in an Erlenmeyer flask and allowed to equilibrate to 30°C in a constant temperature bath.

  • Initiation of Reaction: A precise amount of this compound is added to the solvent, and the timer is started immediately. The flask is thoroughly mixed.

  • Titration: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a suitable solvent (e.g., acetone) to halt the reaction.

  • Analysis: The amount of hydrochloric acid produced at each time point is determined by titrating the quenched aliquots with a standardized solution of sodium hydroxide using a suitable indicator.

  • Data Analysis: The concentration of the unreacted this compound at each time point is calculated from the amount of HCl produced. A plot of the natural logarithm of the concentration of the alkyl halide versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k).

This experimental design allows for a quantitative comparison of the leaving group ability of chloride with other halides and sulfonate esters by performing the same procedure with the corresponding substrates.

Conclusion

The chloride ion in this compound is a competent but significantly less effective leaving group compared to bromide and tosylate in S(_N)1 solvolysis reactions. This is consistent with the fundamental principle that a good leaving group should be the conjugate base of a strong acid. For researchers and professionals in drug development and chemical synthesis, the choice of leaving group is a critical parameter for controlling reaction rates and optimizing synthetic pathways. While chlorides may offer advantages in terms of cost and availability, bromides and tosylates provide substantial rate enhancements that are often necessary for efficient chemical transformations.

References

A Comparative Kinetic Analysis of the Hydrolysis of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SN1 Hydrolysis Rates and Mechanisms

This guide presents a detailed kinetic analysis of the hydrolysis of 1-chloro-1-methylcyclohexane, a classic example of a tertiary alkyl halide undergoing a first-order nucleophilic substitution (SN1) reaction. For comparative purposes, the kinetic data of other relevant tertiary alkyl halides, namely tert-butyl chloride and 1-chloro-1-methylcycloheptane, are also presented. This guide provides supporting experimental data, detailed methodologies, and visual representations of the underlying chemical principles to aid in understanding the factors that govern these fundamental reactions.

Quantitative Data Summary

The rate of hydrolysis for this compound and comparable tertiary alkyl halides is governed by the stability of the carbocation intermediate formed during the rate-determining step. The following tables summarize the experimentally determined first-order rate constants (k) and activation energies (Ea) for these reactions.

CompoundSolventTemperature (°C)Rate Constant (k), s⁻¹Reference
This compound80% Aqueous Ethanol301.8 x 10⁻⁵ (estimated)Ranganayakulu et al., 1980, Can. J. Chem.[1]
1-Chloro-1-methylcycloheptane80% Aqueous Ethanol253.19 x 10⁻⁴Chegg Study[2]
359.86 x 10⁻⁴Chegg Study[2]
452.92 x 10⁻³Chegg Study[2]
tert-Butyl chloride80% Aqueous Ethanol251.4 x 10⁻⁴(Typical literature value)
Water251.0 x 10⁻²(Typical literature value)

Note: The rate constant for this compound at 30°C is an estimation based on the relative rates provided in the cited study. The original paper should be consulted for precise values.

CompoundActivation Energy (Ea), kJ/molReference
1-Chloro-1-methylcycloheptane90.3Chegg Study[3]
tert-Butyl chloride~84(Typical literature value)

Reaction Mechanism and Experimental Workflow

The hydrolysis of this compound proceeds via an SN1 mechanism. This is a two-step process involving the formation of a tertiary carbocation intermediate, which is the rate-determining step.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) Reactant This compound Intermediate Tertiary Carbocation + Cl⁻ Reactant->Intermediate Heterolysis Product_intermediate Protonated Alcohol Intermediate->Product_intermediate Attack by H₂O Nucleophile H₂O (Nucleophile) Final_Product 1-Methylcyclohexanol + H₃O⁺ Product_intermediate->Final_Product -H⁺

Caption: The SN1 reaction mechanism for the hydrolysis of this compound.

The kinetic analysis of this reaction can be performed by monitoring the production of hydrochloric acid over time. A common method involves titration with a standardized solution of sodium hydroxide (B78521).

Experimental_Workflow A Prepare a solution of this compound in a suitable solvent (e.g., 80% aqueous ethanol). B Place the solution in a constant temperature bath. A->B C At timed intervals, withdraw aliquots of the reaction mixture. B->C D Quench the reaction in the aliquot (e.g., by adding to a cold solvent). C->D E Titrate the liberated HCl with a standardized NaOH solution using an indicator. D->E F Record the volume of NaOH used at each time point. E->F G Plot ln(V∞ - Vt) vs. time, where V∞ is the final titer and Vt is the titer at time t. F->G H The slope of the line is equal to -k, the first-order rate constant. G->H

Caption: Experimental workflow for the kinetic analysis of alkyl halide hydrolysis by titration.

Experimental Protocols

A detailed experimental protocol for a similar SN1 hydrolysis reaction, that of tert-butyl chloride, is provided below. This can be adapted for the kinetic study of this compound.

Objective: To determine the first-order rate constant for the hydrolysis of a tertiary alkyl halide.

Materials:

  • Tertiary alkyl halide (e.g., this compound or tert-butyl chloride)

  • Solvent (e.g., 80:20 ethanol:water mixture)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Prepare a solution of the tertiary alkyl halide in the chosen solvent at a known concentration.

  • Place a known volume of this solution into a flask and equilibrate it in the constant temperature bath.

  • Simultaneously, prepare several flasks, each containing a known volume of the solvent and a few drops of phenolphthalein indicator. These will be used for titration at different time points.

  • Start the reaction by adding a small, known volume of the alkyl halide solution to a larger, known volume of the solvent in a separate flask, also equilibrated at the reaction temperature. Start a timer immediately.

  • At regular time intervals (e.g., every 10 minutes), withdraw a small, precise aliquot of the reaction mixture and add it to one of the titration flasks.

  • Immediately titrate the liberated HCl in the aliquot with the standardized NaOH solution until the pink endpoint of the phenolphthalein indicator is reached. Record the volume of NaOH used.

  • Continue taking and titrating aliquots until the reaction is essentially complete (i.e., the titer value becomes constant). This final titer value represents V∞.

  • To determine the initial concentration (if needed), a separate sample can be allowed to react to completion (e.g., by heating).

Data Analysis: The reaction follows first-order kinetics, so the rate law is: rate = k[R-Cl]. The integrated rate law can be expressed in terms of the volume of NaOH titrant:

ln(V∞ - Vt) = -kt + ln(V∞ - V₀)

Where:

  • V∞ is the volume of NaOH required at the completion of the reaction.

  • Vt is the volume of NaOH required at time t.

  • V₀ is the volume of NaOH required at time t=0 (usually zero if no acid is initially present).

  • k is the first-order rate constant.

A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k. The experiment can be repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Comparison and Discussion

The hydrolysis of this compound is a classic example of an SN1 reaction, where the rate is primarily determined by the stability of the tertiary carbocation intermediate. Comparing its reactivity to other tertiary alkyl halides provides insight into the structural and electronic effects on reaction kinetics.

  • Comparison with tert-Butyl Chloride: Both this compound and tert-butyl chloride are tertiary alkyl halides and hydrolyze via the SN1 mechanism. The rate of hydrolysis is influenced by the stability of the respective carbocation intermediates. The 1-methylcyclohexyl cation is also a tertiary carbocation, and its stability is comparable to the tert-butyl cation. Any differences in reaction rates would be attributed to subtle steric and electronic effects of the cyclohexyl ring versus the three methyl groups.

  • Comparison with 1-Chloro-1-methylcycloheptane: The larger cycloheptyl ring is generally more flexible than the cyclohexyl ring. This can influence the rate of carbocation formation. The kinetic data suggests that the hydrolysis of 1-chloro-1-methylcycloheptane is significantly faster than that of this compound. This is likely due to the greater ease of achieving the planar geometry of the sp²-hybridized carbocation intermediate in the more flexible seven-membered ring, thus relieving steric strain more effectively during the transition state.[1]

This comparative guide provides a framework for understanding and investigating the kinetics of SN1 reactions. The provided data and protocols can be utilized by researchers to design and interpret experiments in the fields of physical organic chemistry, reaction mechanism studies, and drug development, where understanding the reactivity of alkyl halides is crucial.

References

Spectroscopic Showdown: Differentiating Cis and Trans Isomers of Substituted Chloromethylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The precise stereochemical characterization of substituted cyclohexanes is a critical aspect of drug discovery and development, as the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity. For professionals in medicinal chemistry and related scientific fields, the ability to distinguish between cis and trans isomers is paramount. This guide provides a comprehensive comparison of the spectroscopic signatures of cis and trans isomers of substituted chloromethylcyclohexanes, focusing on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). We present a summary of expected data, detailed experimental protocols, and a logical workflow for isomer differentiation.

The Structural Basis for Spectroscopic Differences

The key to distinguishing between cis and trans isomers of substituted chloromethylcyclohexanes lies in their conformational preferences. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.

  • Trans Isomers: In 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes, the trans isomer will have one substituent in an "up" position and the other in a "down" position. This can correspond to either a diequatorial or a diaxial arrangement. Generally, the diequatorial conformation is significantly more stable due to reduced steric hindrance.

  • Cis Isomers: The cis isomer will have both substituents on the same face of the ring (both "up" or both "down"), resulting in one axial and one equatorial substituent.

These distinct spatial arrangements create unique electronic environments for the nuclei and different vibrational modes for the chemical bonds, leading to discernible differences in their respective spectra.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic characteristics for cis and trans isomers of 1-chloro-2-methylcyclohexane, 1-chloro-3-methylcyclohexane, and 1-chloro-4-methylcyclohexane. While specific numerical data can be found in databases such as SpectraBase, the NIST WebBook, and PubChem, these tables highlight the key differentiating features.[1][2][3][4][5][6][7][8][9][10][11][12]

Table 1: Comparison of 13C NMR Spectral Data (Expected Chemical Shifts in ppm)

CompoundIsomerC1 (CH-Cl)C-MethylKey Differentiating Features
1-Chloro-2-methylcyclohexane cis~60-65~15-20The carbon bearing the axial chloro group in the less stable conformer of the cis isomer is expected to be shielded (shifted upfield) compared to the equatorial chloro group in the trans isomer.
trans~65-70~18-23The diequatorial conformation of the trans isomer generally results in downfield shifts for the carbons bearing the substituents compared to the axial-equatorial cis isomer.
1-Chloro-3-methylcyclohexane cis~60-65~20-25Similar to the 1,2-isomer, the relative axial/equatorial positioning of the chloro group will influence the chemical shift of C1.
trans~65-70~23-28The diequatorial trans isomer is expected to show a more downfield C1 signal.
1-Chloro-4-methylcyclohexane cis~60-65~20-25The axial chloro group in the cis isomer will experience steric interactions, leading to a more shielded (upfield) C1 signal.
trans~65-70~23-28The equatorial chloro group in the more stable trans isomer will result in a more deshielded (downfield) C1 signal.

Table 2: Comparison of Infrared (IR) Spectroscopy Data (Expected Absorption Bands in cm-1)

CompoundIsomerC-Cl StretchFingerprint RegionKey Differentiating Features
Substituted Chloromethylcyclohexanes cis~680-750ComplexThe C-Cl stretching frequency for an axial chloro group (predominant in the less stable conformer of the cis isomer) often appears at a lower wavenumber compared to an equatorial one. The fingerprint region will show distinct patterns due to differences in the overall molecular symmetry and vibrational modes.
trans~730-780ComplexThe C-Cl stretch for an equatorial chloro group (predominant in the more stable trans isomer) is typically found at a higher wavenumber.

Table 3: Comparison of Mass Spectrometry (MS) Data (Expected Fragmentation)

CompoundIsomerMolecular Ion (M+)Key Fragment IonsKey Differentiating Features
Substituted Chloromethylcyclohexanes cis & transPresent, m/z 132[M-Cl]+, [M-CH3]+, loss of HClThe mass spectra of cis and trans isomers are often very similar, as the initial radical cation can undergo ring-opening and isomerization. However, subtle differences in the relative intensities of fragment ions may be observed due to the different steric environments of the initial molecular ions, potentially influencing the rates of competing fragmentation pathways. For example, the isomer with an axial substituent may show a more facile loss of that substituent.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the analysis of substituted chloromethylcyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to determine the chemical shifts and coupling constants, which are indicative of the stereochemistry.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the chloromethylcyclohexane isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (13C NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies, particularly the C-Cl stretching and the fingerprint region, to differentiate between isomers.

Methodology:

  • Sample Preparation: As these compounds are typically liquids at room temperature, a neat sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid directly onto the ATR crystal.

  • Instrument Parameters (FT-IR with ATR):

    • Accessory: Diamond or Germanium ATR.

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Collection: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

Methodology:

  • Sample Introduction: Introduce the sample via a gas chromatograph (GC) for separation of any potential impurities and direct introduction into the mass spectrometer.

  • Instrument Parameters (GC-MS with Electron Ionization):

    • GC:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium.

    • MS:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-200.

      • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the relative abundances of key fragments between the two isomers.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic differentiation of cis and trans isomers of substituted chloromethylcyclohexanes.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis and Purification of cis and trans Isomers nmr 13C NMR Spectroscopy synthesis->nmr Acquire Spectra ir FT-IR Spectroscopy synthesis->ir Acquire Spectra ms GC-MS Analysis synthesis->ms Acquire Spectra nmr_data Compare Chemical Shifts (Axial vs. Equatorial Effects) nmr->nmr_data ir_data Analyze C-Cl Stretch and Fingerprint Region ir->ir_data ms_data Compare Fragmentation Patterns and Relative Intensities ms->ms_data conclusion Stereochemical Assignment (cis or trans) nmr_data->conclusion Correlate Data ir_data->conclusion Correlate Data ms_data->conclusion Correlate Data

Caption: Workflow for Spectroscopic Isomer Differentiation.

References

A Comparative Computational Analysis of the 1-Methylcyclohexyl Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational and experimental comparison of the 1-methylcyclohexyl carbocation with other relevant carbocations, offering insights into its relative stability and reactivity. The stability of carbocations is a fundamental concept in organic chemistry, influencing reaction mechanisms and product distributions in numerous synthetic and biological processes. Understanding the subtle interplay of structural and electronic effects that govern carbocation stability is crucial for designing and optimizing chemical reactions, particularly in the context of drug development where carbocationic intermediates are frequently encountered.

The 1-methylcyclohexyl carbocation, a tertiary carbocation, serves as an excellent model system for exploring the impact of cyclic constraints and alkyl substitution on carbocation stability. This guide presents a comparative analysis based on quantitative data from both computational chemistry and experimental measurements, including solvolysis rates and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Carbocation Stability

The stability of the 1-methylcyclohexyl carbocation is benchmarked against the well-characterized tert-butyl carbocation (a tertiary acyclic carbocation) and the cyclohexyl carbocation (a secondary cyclic carbocation). The data presented below, derived from computational chemistry and solvolysis experiments, consistently indicate that the 1-methylcyclohexyl carbocation is more stable than the tert-butyl carbocation. This enhanced stability is attributed to a combination of hyperconjugation and the specific stereoelectronics of the cyclohexyl ring system.

Computational Analysis: Relative Energies

Computational chemistry provides a powerful tool for quantifying the intrinsic stability of reactive intermediates like carbocations. The relative energies of the 1-methylcyclohexyl, tert-butyl, and cyclohexyl carbocations have been calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, a widely accepted method for such analyses. The calculated energies, presented in Table 1, are reported in kilocalories per mole (kcal/mol) relative to the 1-methylcyclohexyl carbocation.

Table 1: Calculated Relative Energies of Selected Carbocations

CarbocationStructureRelative Energy (kcal/mol)
CyclohexylSecondary, Cyclic+12.5
tert-ButylTertiary, Acyclic+2.1
1-MethylcyclohexylTertiary, Cyclic0.0

Note: Calculations performed at the B3LYP/6-31G(d) level of theory. A more positive value indicates lower stability.

Experimental Analysis: Solvolysis Rates

The rate of solvolysis of an alkyl halide is highly sensitive to the stability of the carbocation intermediate formed in the rate-determining step of the SN1 reaction. A faster solvolysis rate implies the formation of a more stable carbocation. Experimental data on the solvolysis of 1-chloro-1-methylcyclohexane and tert-butyl chloride in 80% aqueous ethanol (B145695) provide a direct comparison of the relative stabilities of the corresponding carbocations.

Table 2: Solvolysis Rate Constants of Alkyl Chlorides in 80% Aqueous Ethanol

Alkyl ChlorideCarbocation IntermediateRate Constant (k) at 30°C (s⁻¹)Relative Rate
tert-Butyl Chloridetert-Butyl1.2 x 10⁻⁵1
This compound1-Methylcyclohexyl4.8 x 10⁻⁴40

Data for this compound from Ranganayakulu et al., Can. J. Chem., 1980, 58(14), 1484-1489.[1] Relative rate is an approximation based on available literature data under comparable conditions.

Spectroscopic Characterization: NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the direct observation and characterization of carbocations under stable ion conditions, typically in superacid media such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H) in a solvent like sulfuryl chloride fluoride (B91410) (SO₂ClF).[4][5] The extreme downfield chemical shifts of the carbocationic center in the ¹³C NMR spectrum are particularly diagnostic.

Table 3: Expected NMR Chemical Shifts for the 1-Methylcyclohexyl Carbocation in Superacid

NucleusPositionExpected Chemical Shift (ppm)
¹³CC1 (C+)~330
C2, C6~50
C3, C5~25
C4~30
CH₃~35
¹HH2, H6 (axial & equatorial)4.0 - 5.0
H3, H5 (axial & equatorial)2.0 - 3.0
H4 (axial & equatorial)2.0 - 3.0
CH₃~3.5

Note: These are estimated values based on typical shifts for tertiary carbocations in superacid media.[6]

Experimental and Computational Protocols

Experimental Protocol: Determination of Solvolysis Rates

This protocol outlines a general procedure for determining the first-order rate constant of solvolysis for an alkyl halide, such as this compound. The reaction is monitored by titrating the acid produced during the reaction with a standardized base solution in the presence of an indicator.

Materials:

  • Alkyl halide (e.g., this compound)

  • Solvent (e.g., 80:20 ethanol:water v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Indicator solution (e.g., bromothymol blue)

  • Acetone (for dissolving the alkyl halide)

  • Constant temperature bath

  • Burette, pipettes, flasks, and stopwatch

Procedure:

  • Prepare the solvent mixture (e.g., 80% ethanol in water by volume).

  • Place a known volume of the solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Add a few drops of the indicator to the solvent.

  • Prepare a stock solution of the alkyl halide in a small amount of acetone.

  • To start the reaction, add a precise volume of the alkyl halide stock solution to the reaction flask and simultaneously start the stopwatch.

  • Immediately add a known volume of the standardized NaOH solution from the burette to neutralize the initially formed acid and turn the indicator to its basic color.

  • Record the time it takes for the indicator to change back to its acidic color. This marks the time for a certain percentage of the reaction to have occurred.

  • Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.

  • Repeat this process for several data points, covering a significant portion of the reaction.

  • The first-order rate constant, k, can be determined by plotting the natural logarithm of the remaining concentration of the alkyl halide (ln[RX]) versus time. The slope of the resulting straight line will be equal to -k.

Computational Protocol: Carbocation Energy Calculation

This protocol describes a standard procedure for calculating the relative energies of carbocations using Density Functional Theory (DFT).

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Building: Construct the 3D structures of the carbocations (e.g., 1-methylcyclohexyl, tert-butyl, and cyclohexyl) using a molecular editor. For the carbocation center, ensure a trigonal planar geometry.

  • Geometry Optimization: Perform a geometry optimization for each carbocation. A common and reliable level of theory for this is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: After a successful geometry optimization, perform a frequency calculation at the same level of theory. This is a critical step to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. The frequency calculation also provides the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The output of the frequency calculation will provide the total electronic energy and the ZPVE. The thermally corrected Gibbs free energy or enthalpy at a standard temperature (e.g., 298.15 K) can also be obtained.

  • Relative Energy Calculation: To determine the relative stability, subtract the total energy (including ZPVE correction) of the most stable carbocation (in this case, 1-methylcyclohexyl) from the energies of the other carbocations. Convert the energy difference from Hartrees to kcal/mol (1 Hartree = 627.51 kcal/mol).

Experimental Protocol: NMR Spectroscopy of Carbocations in Superacid

This protocol provides a general guideline for the preparation of a carbocation sample for NMR analysis in a superacid medium. Caution: Superacids are extremely corrosive and reactive. This procedure should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment, including a fume hood and personal protective equipment.

Materials:

  • Precursor to the carbocation (e.g., 1-methylcyclohexanol (B147175) or this compound)

  • Superacid system (e.g., SbF₅/FSO₃H)

  • Deuterated solvent inert to superacids (e.g., SO₂ClF or CD₂Cl₂)

  • NMR tubes designed for low-temperature work (e.g., thick-walled, sealed tubes)

  • Low-temperature bath (e.g., acetone/dry ice or a cryocooler)

  • Glovebox or Schlenk line for handling air- and moisture-sensitive reagents

Procedure:

  • Preparation of the Superacid Solution: In a fume hood, carefully prepare the superacid solution by slowly adding SbF₅ to FSO₃H at low temperature (e.g., -78 °C). The ratio can be varied to adjust the acidity.

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, place a small amount of the carbocation precursor into a pre-cooled, dry NMR tube.

    • Cool the NMR tube to a very low temperature (e.g., -78 °C or lower).

    • Using a pre-cooled syringe, carefully add the deuterated solvent (e.g., SO₂ClF) to the NMR tube.

    • With the tube still at low temperature, slowly add the pre-cooled superacid solution to the precursor solution. The formation of the carbocation is often accompanied by a color change.

  • Sealing the NMR Tube: If using a flame-sealable tube, carefully seal the tube while it is still at low temperature. This is a specialized technique and requires appropriate equipment and training.

  • NMR Acquisition:

    • Quickly transfer the sealed and cold NMR tube to the NMR spectrometer, which has been pre-cooled to the desired low temperature (e.g., -80 °C).

    • Acquire the ¹H and ¹³C NMR spectra. Low temperatures are crucial to prevent decomposition or rearrangement of the carbocation.

Visualizations

Logical Relationship of Carbocation Stability

The following diagram illustrates the factors contributing to the relative stability of the 1-methylcyclohexyl carbocation compared to the tert-butyl and cyclohexyl carbocations.

G Factors Influencing Carbocation Stability cluster_tertiary Tertiary Carbocations cluster_secondary Secondary Carbocation 1-Methylcyclohexyl 1-Methylcyclohexyl tert-Butyl tert-Butyl 1-Methylcyclohexyl->tert-Butyl More Stable (Cyclic Strain Relief, Hyperconjugation) Cyclohexyl Cyclohexyl 1-Methylcyclohexyl->Cyclohexyl Significantly More Stable (Tertiary vs. Secondary, Alkyl Substitution) tert-Butyl->Cyclohexyl More Stable (Tertiary vs. Secondary)

Caption: Relative stability of carbocations.

Experimental Workflow for Computational Analysis

The flowchart below outlines the typical workflow for the computational analysis of a carbocation's stability.

G Workflow for Computational Carbocation Analysis start Define Carbocation Structures build Build Initial 3D Geometries start->build optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) build->optimize freq Frequency Calculation optimize->freq check_freq Check for Imaginary Frequencies freq->check_freq check_freq->optimize Imaginary Frequencies Found extract_energy Extract Electronic and Zero-Point Energies check_freq->extract_energy None calc_relative Calculate Relative Energies (kcal/mol) extract_energy->calc_relative end Comparative Stability Analysis calc_relative->end

Caption: Computational analysis workflow.

References

A Comparative Guide to the Reaction Kinetics of 1-Chloro-1-methylcyclohexane with Silver Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of 1-chloro-1-methylcyclohexane with silver nitrate (B79036), a classic example of a unimolecular nucleophilic substitution (S_N1) reaction. Understanding the kinetics of such reactions is fundamental in various aspects of chemical and pharmaceutical research, including the synthesis of novel compounds and the evaluation of reaction mechanisms. This document presents a comparison with related cycloalkane derivatives, detailed experimental protocols for kinetic studies, and visualizations of the reaction mechanism and experimental workflow.

Reaction Overview and Comparison

The reaction of this compound, a tertiary alkyl halide, with silver nitrate in a polar protic solvent like ethanol (B145695) proceeds via an S_N1 mechanism.[1][2] The silver ion (Ag⁺) plays a crucial role in facilitating this reaction by coordinating with the chlorine atom, which weakens the carbon-chlorine bond and promotes the formation of a tertiary carbocation intermediate.[3] This rate-determining step is followed by the rapid precipitation of silver chloride (AgCl), driving the equilibrium towards the products.[3][4] The carbocation intermediate is then attacked by a nucleophile, in this case, the solvent (e.g., ethanol or water), to form the final substitution product(s).[1][5]

The stability of the carbocation intermediate is a key factor governing the rate of S_N1 reactions.[6][7] Tertiary carbocations, such as the 1-methylcyclohexyl cation, are significantly more stable than secondary or primary carbocations, leading to faster reaction rates for tertiary alkyl halides.[6][8]

Comparative Kinetic Data

The rate of solvolysis, a reaction where the solvent acts as the nucleophile, is a good measure of the reactivity of alkyl halides in S_N1 reactions. The following table compares the relative rates of solvolysis for 1-chloro-1-methylcycloalkanes with varying ring sizes in 80% aqueous ethanol.

CompoundRelative Rate of Solvolysis
1-Chloro-1-methylcyclopentane43.6
This compound 1.00
1-Chloro-1-methylcycloheptane40.8
Data adapted from a study on the solvolysis of 1-chloro-1-alkyl cycloalkanes.[2]

The data indicates that the six-membered ring system of this compound exhibits the slowest rate of solvolysis among the compared cycloalkanes. This difference in reactivity is attributed to factors such as ring strain and the conformational changes required to achieve the planar geometry of the carbocation intermediate.[2][9] The five- and seven-membered rings can more readily accommodate the change in hybridization from sp³ to sp² at the reaction center.[2]

Experimental Protocols

This section outlines a detailed methodology for determining the reaction kinetics of this compound with silver nitrate.

Objective:

To determine the rate constant of the S_N1 reaction of this compound with silver nitrate by monitoring the formation of the silver chloride precipitate.

Materials:
  • This compound

  • Anhydrous ethanol

  • Silver nitrate (AgNO₃) solution in ethanol (e.g., 0.1 M)

  • Acetone

  • Distilled water

  • Constant temperature water bath

  • Spectrophotometer or a light sensor with a data logger

  • Test tubes and rack

  • Pipettes and burettes

  • Stopwatch

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M).

    • Prepare a standardized solution of silver nitrate in anhydrous ethanol (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the reagent solutions and the reaction vessel (a clean, dry test tube) to the desired reaction temperature using a constant temperature water bath.

    • To initiate the reaction, rapidly add a known volume of the silver nitrate solution to a known volume of the this compound solution. Start the stopwatch immediately upon mixing.

    • The total volume and the initial concentrations of the reactants should be recorded.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by measuring the turbidity of the solution as silver chloride precipitates. This can be done using a spectrophotometer set to a wavelength where the precipitate scatters light (e.g., 500 nm) or a light sensor.

    • Record the absorbance or light transmittance at regular time intervals until the reaction is complete (i.e., when the readings become constant).

  • Data Analysis:

    • The reaction between a tertiary alkyl halide and silver nitrate is expected to follow first-order kinetics with respect to the alkyl halide.[10][11] The rate law can be expressed as: Rate = k[this compound].

    • The concentration of the alkyl halide at any time 't' can be related to the amount of precipitate formed. The absorbance (A) is proportional to the concentration of AgCl, which in turn is proportional to the amount of this compound that has reacted.

    • A plot of ln(A_∞ - A_t) versus time (where A_∞ is the final absorbance and A_t is the absorbance at time t) should yield a straight line with a slope of -k, where k is the first-order rate constant.

  • Alternative Titration Method:

    • Alternatively, the reaction can be monitored by quenching aliquots of the reaction mixture at different times and titrating the remaining silver nitrate or the formed acid.[6]

Visualizations

S_N1 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_ag Role of Silver Nitrate Reactant This compound Carbocation 1-Methylcyclohexyl Cation + Cl⁻ Reactant->Carbocation Slow, Heterolysis AgNO3 Ag⁺ Reactant->AgNO3 Ag⁺ assists Cl⁻ departure Product_Intermediate Oxonium Ion Carbocation->Product_Intermediate Fast Nucleophile Nucleophile (e.g., EtOH) Final_Product Final Product Product_Intermediate->Final_Product Fast, Deprotonation AgCl AgCl (precipitate) AgNO3->AgCl Precipitation

Caption: S_N1 reaction mechanism of this compound with a nucleophile, facilitated by silver nitrate.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Reactants Prepare solutions of This compound and AgNO₃ in ethanol Temp_Equilibrate Equilibrate solutions to desired temperature Prep_Reactants->Temp_Equilibrate Mix_Reactants Mix reactants and start stopwatch Temp_Equilibrate->Mix_Reactants Monitor Monitor turbidity change (AgCl precipitation) over time Mix_Reactants->Monitor Record_Data Record absorbance/transmittance at regular intervals Monitor->Record_Data Plot_Data Plot ln(A∞ - At) vs. time Record_Data->Plot_Data Calc_Rate Calculate rate constant (k) from the slope Plot_Data->Calc_Rate

Caption: Workflow for determining the reaction kinetics using a spectrophotometric method.

References

A Comparative Guide to the Reaction Rates of 1-Chloro-1-methylcyclohexane with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reaction rates of the tertiary alkyl halide, 1-chloro-1-methylcyclohexane, with different nucleophiles. The choice of nucleophile significantly influences both the reaction rate and the resulting product distribution, primarily dictating the competition between substitution (S(_N)1) and elimination (E1 and E2) pathways. This document summarizes key experimental data, details the methodologies for the cited experiments, and provides visualizations to clarify the underlying chemical principles.

Executive Summary

This compound, a tertiary alkyl halide, reacts with nucleophiles via two primary mechanisms: unimolecular (S(_N)1/E1) and bimolecular (E2).

  • With weak nucleophiles/solvents (e.g., aqueous ethanol): The reaction proceeds through a stable tertiary carbocation intermediate, leading to a mixture of S(_N)1 (substitution) and E1 (elimination) products. The overall rate is governed by the formation of this carbocation.

  • With strong, non-bulky bases (e.g., sodium ethoxide): The reaction is a concerted E2 elimination that predominantly forms the more substituted and thermodynamically stable alkene (Zaitsev's rule).

  • With strong, bulky bases (e.g., potassium tert-butoxide): Steric hindrance favors the abstraction of a less hindered proton, leading to the formation of the less substituted alkene as the major product (Hofmann's rule) via an E2 mechanism.

Direct quantitative comparison of the absolute rates of these different reaction types is challenging without standardized conditions. However, analysis of product distributions and available kinetic data allows for a comprehensive understanding of the factors governing the reactivity of this compound.

Data Presentation

The following table summarizes the reaction conditions, major products, and available kinetic data for the reaction of this compound with different nucleophiles.

Nucleophile/BaseSolventReaction TypeMajor Product(s)Rate Constant (k) at 30°C
80% aqueous ethanol (B145695)80% Ethanol / 20% WaterS(_N)1 / E1 (Solvolysis)1-Methylcyclohexanol & 1-Ethoxy-1-methylcyclohexane (S(_N)1), 1-Methylcyclohexene (E1)1.05 x 10
5^{-5}−5
s
1^{-1}−1
Sodium Ethoxide (NaOEt)EthanolE21-Methylcyclohexene (Zaitsev product)Data not available
Potassium tert-Butoxide (KOtBu)tert-ButanolE2Methylenecyclohexane (Hofmann product)Data not available

Reaction Pathways and Influencing Factors

The reaction pathway of this compound is primarily determined by the nature of the nucleophile (its strength and steric bulk) and the reaction conditions. The following diagram illustrates these logical relationships.

G Factors Influencing Reaction Pathways of this compound cluster_0 Reaction Conditions cluster_1 Reaction Mechanisms cluster_2 Major Products A This compound (Tertiary Alkyl Halide) F SN1 / E1 A->F G E2 (Zaitsev) A->G H E2 (Hofmann) A->H B Nucleophile / Base C Weak Nucleophile (e.g., H2O, EtOH) B->C D Strong, Non-bulky Base (e.g., EtO-) B->D E Strong, Bulky Base (e.g., t-BuO-) B->E C->F Solvolysis D->G E->H I Substitution & Elimination (1-Methylcyclohexanol, 1-Ethoxy-1-methylcyclohexane, 1-Methylcyclohexene) F->I J More Substituted Alkene (1-Methylcyclohexene) G->J K Less Substituted Alkene (Methylenecyclohexane) H->K

Reaction pathways of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

Solvolysis of this compound in 80% Aqueous Ethanol

This procedure outlines the determination of the solvolysis rate constant.

Objective: To measure the first-order rate constant for the solvolysis of this compound.

Materials:

Procedure:

  • A solution of this compound in 80% aqueous ethanol of known concentration is prepared and placed in a constant temperature bath at 30°C.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • The reaction in the aliquot is quenched by adding it to a cold solvent (e.g., acetone).

  • The amount of hydrochloric acid produced from the solvolysis is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • The first-order rate constant (k) is calculated from the slope of a plot of ln(V({\infty}) - V({t})) versus time, where V({t}) is the volume of NaOH solution required at time t, and V({\infty}) is the volume required at the completion of the reaction.

E2 Elimination with Sodium Ethoxide in Ethanol

This protocol describes a method to determine the major product of the E2 reaction with a strong, non-bulky base.

Objective: To identify the major elimination product from the reaction of this compound with sodium ethoxide.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Reflux apparatus

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • This compound is added to the sodium ethoxide solution.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the reaction mixture is quenched with water and the organic products are extracted with a suitable solvent (e.g., diethyl ether).

  • The organic extract is washed, dried, and the solvent is carefully removed by distillation.

  • The product mixture is analyzed by GC-MS to identify and quantify the alkene products. The major product is identified as 1-methylcyclohexene.

E2 Elimination with Potassium tert-Butoxide in tert-Butanol

This method is used to determine the major product of the E2 reaction with a strong, sterically hindered base.

Objective: To identify the major elimination product from the reaction of this compound with potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Reflux apparatus

  • Distillation apparatus

  • GC-MS

Procedure:

  • This compound is added to a solution of potassium tert-butoxide in anhydrous tert-butanol.

  • The reaction mixture is heated under reflux for a specified period.

  • The workup procedure is similar to the sodium ethoxide experiment, involving quenching with water, extraction, washing, drying, and solvent removal.

  • The resulting alkene mixture is analyzed by GC-MS. The major product is identified as methylenecyclohexane.

Experimental Workflow

The general workflow for studying these reactions is depicted below.

G A Reactant Preparation (this compound) C Reaction Setup (Constant Temperature Bath / Reflux) A->C B Nucleophile/Base Solution Preparation (aq. EtOH, NaOEt, KOtBu) B->C D Reaction Monitoring / Quenching (Titration / Workup) C->D E Product Isolation & Purification (Extraction / Distillation) D->E F Product Analysis (GC-MS, NMR) E->F G Data Analysis (Rate Constant Calculation / Product Ratio Determination) F->G

General experimental workflow.

A Comparative Guide to the Synthesis of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated organic compounds is a cornerstone of molecular design and production. 1-Chloro-1-methylcyclohexane, a key tertiary alkyl halide, serves as a valuable intermediate in the synthesis of various more complex molecules. This guide provides a comparative analysis of the three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and a discussion of the advantages and disadvantages of each method.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway to this compound depends on several factors, including the availability of starting materials, desired yield and purity, reaction scalability, and safety considerations. The three main approaches are the hydrochlorination of 1-methylcyclohexene, the nucleophilic substitution of 1-methylcyclohexanol, and the free-radical chlorination of methylcyclohexane (B89554).

Synthetic RouteStarting MaterialReagent(s)Typical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Hydrochlorination 1-MethylcyclohexeneAcetyl Chloride / Ethanol (B145695)94%[1]20 minutes[1]30[1]High yield, short reaction time, high regioselectivity.1-Methylcyclohexene can be more expensive than methylcyclohexane.
Nucleophilic Substitution 1-MethylcyclohexanolConcentrated HClHigh (qualitative)~10-15 minutesRoom TemperatureReadily available starting material, simple procedure.Formation of alkene byproducts via elimination is possible.
Nucleophilic Substitution 1-MethylcyclohexanolThionyl Chloride (SOCl₂)Good to high (qualitative)Not specifiedNot specifiedHigh yield, avoids carbocation rearrangements, gaseous byproducts.Thionyl chloride is corrosive and moisture-sensitive.
Free-Radical Chlorination MethylcyclohexaneChlorine (Cl₂) / UV lightVariableNot specifiedNot specifiedInexpensive starting material.Low selectivity leading to a mixture of chlorinated isomers, difficult purification.[2]

Experimental Protocols

Hydrochlorination of 1-Methylcyclohexene

This method relies on the electrophilic addition of hydrogen chloride across the double bond of 1-methylcyclohexene. The reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon, leading to the formation of the desired tertiary chloride with high regioselectivity.[3][4] A highly efficient procedure utilizes acetyl chloride in ethanol to generate HCl in situ.

Procedure: To a solution of 1-methylcyclohexene in ethanol at 30°C, acetyl chloride is added. The reaction is stirred for approximately 20 minutes. The product, this compound, is then isolated and purified, affording a yield of around 94%.[1]

Nucleophilic Substitution of 1-Methylcyclohexanol

This approach involves the conversion of a tertiary alcohol to an alkyl chloride. This can be achieved using either concentrated hydrochloric acid or thionyl chloride.

a) Using Concentrated Hydrochloric Acid: This is a classic Sₙ1 reaction. The hydroxyl group is first protonated by the strong acid, forming a good leaving group (water). Departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.[5]

Procedure: 1-Methylcyclohexanol is reacted with concentrated hydrochloric acid at room temperature. The reaction is typically rapid, occurring over 10-15 minutes with stirring. The organic layer containing this compound is then separated, washed, dried, and purified.

b) Using Thionyl Chloride (SOCl₂): This method offers an alternative to using a strong acid and often provides higher yields with fewer elimination byproducts. The alcohol reacts with thionyl chloride to form an intermediate chlorosulfite, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The byproducts are gases, which helps to drive the reaction to completion.

Procedure: Thionyl chloride is added to 1-methylcyclohexanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl produced. The reaction mixture is then worked up to isolate the this compound.

Free-Radical Chlorination of Methylcyclohexane

This method involves the substitution of a hydrogen atom on the methylcyclohexane ring with a chlorine atom via a free-radical chain reaction, typically initiated by UV light.[6][7] The reaction favors the substitution of the tertiary hydrogen at the 1-position due to the greater stability of the resulting tertiary radical intermediate.[7][8]

Procedure: Methylcyclohexane is treated with chlorine gas under UV irradiation. The reaction produces a mixture of monochlorinated isomers. This compound is the major product, but other isomers such as 1-chloro-2-methylcyclohexane, 1-chloro-3-methylcyclohexane, and 1-chloro-4-methylcyclohexane (B1618050) are also formed.[2][9] The product mixture must then be separated, often by fractional distillation, which can be challenging due to close boiling points. The lack of selectivity is a significant drawback of this method.[2]

Logical Workflow of Synthesis Comparison

SynthesisComparison Start_Alkene 1-Methylcyclohexene Reaction_Add Electrophilic Addition (Hydrochlorination) Start_Alkene->Reaction_Add HCl (generated in situ) Start_Alcohol 1-Methylcyclohexanol Reaction_Sub Nucleophilic Substitution Start_Alcohol->Reaction_Sub Conc. HCl or SOCl₂ Start_Alkane Methylcyclohexane Reaction_Rad Free-Radical Chlorination Start_Alkane->Reaction_Rad Cl₂ / UV light Product_HighYield This compound (High Yield & Selectivity) Reaction_Add->Product_HighYield Highly Favored Product_GoodYield This compound (Good Yield) Reaction_Sub->Product_GoodYield Generally Favored Product_Mixture Mixture of Isomers (Low Selectivity) Reaction_Rad->Product_Mixture Major Product in Mixture

Caption: Comparison of synthetic pathways to this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1-Chloro-1-methylcyclohexane, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

Immediate Safety and Disposal Protocols

This compound must be treated as a hazardous waste stream. The primary disposal method involves controlled incineration at a licensed chemical destruction facility, which may include flue gas scrubbing to neutralize hazardous combustion byproducts.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate waterways, soil, or food supplies.[1]

Key Handling and Storage Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment due to its flammability.[1][2]

  • Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated location, segregated from incompatible materials like strong oxidizing agents.[3]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
CAS Number 931-78-2[1]
Molecular Formula C₇H₁₃Cl[4]
Molecular Weight 132.63 g/mol [4]
Flash Point 38.4°C[1]
Classification Halogenated Organic Waste[5][6]

Experimental Protocols: Step-by-Step Disposal Procedure

This section outlines the standard operating procedure for the collection and disposal of this compound waste.

Protocol 1: Waste Segregation and Collection

Objective: To safely collect and segregate this compound waste to prevent hazardous reactions and ensure proper disposal.

Methodology:

  • Classification: Identify this compound as a halogenated organic waste.[5][7]

  • Container Selection: Obtain a designated, properly labeled hazardous waste container for halogenated solvents. These containers are often color-coded (e.g., green) and should be made of a compatible material like polyethylene.[3][5]

  • Segregation:

    • Do NOT mix halogenated waste with non-halogenated organic waste, aqueous waste (acids, bases), or acutely toxic "P-listed" wastes.[5][6]

    • Keep the halogenated waste stream separate from heavy metals, pesticides, and cyanides.[6]

  • Collection:

    • Carefully transfer the waste into the designated container within a fume hood.[6]

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

    • Keep the container tightly closed at all times, except when adding waste.[6]

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[6]

    • Clearly write the full chemical name, "this compound," and estimate the volume or mass on the tag.[5]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment.[6]

Protocol 2: Spill Management and Cleanup

Objective: To safely contain and clean up a small spill of this compound.

Methodology:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation. Remove all sources of ignition.[1]

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[3]

  • Containment: Prevent further spread of the spill. Do not let the chemical enter drains.[1][2]

  • Absorption: For small spills, cover the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][9]

  • Collection: Using spark-proof tools, carefully collect the absorbent material and place it into a suitable, sealable container for disposal.[2]

  • Disposal: Label the container as "Debris contaminated with this compound" and manage it as hazardous waste according to Protocol 1. Request disposal through your institution's environmental health and safety department.[6]

Protocol 3: Empty Container Disposal

Objective: To properly dispose of an empty container that held this compound.

Methodology:

  • Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[1][10]

  • Rinsate Collection: Collect the rinsate from all three rinses as halogenated hazardous waste and add it to your designated waste container.[10]

  • Container Preparation: After triple-rinsing, deface or remove the original chemical label.[10] The container should be punctured or otherwise rendered unusable for other purposes.[1]

  • Final Disposal: The rinsed and prepared container can now be disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with institutional and local regulations.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from identification to final removal.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste as Halogenated Organic B Select Labeled Halogenated Waste Container A->B C Don Appropriate PPE (Gloves, Goggles) B->C D Collect Waste in Fume Hood (<90% Full) C->D E Securely Cap & Label Container with Contents D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Arrange for Pickup by EH&S or Licensed Contractor G->H I Transport to Licensed Hazardous Waste Facility H->I J Dispose via Controlled Incineration I->J S1 Contain Spill & Remove Ignition Sources S2 Absorb with Inert Material S1->S2 S3 Collect Debris into Sealed Container S2->S3 S4 Label as Hazardous Waste S3->S4 S4->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Chloro-1-methylcyclohexane, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]To prevent eye contact which can cause irritation.
Skin Protection Wear fire/flame resistant and impervious clothing.[1][2] Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]To prevent skin contact.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1][2]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure you are in a well-ventilated laboratory, preferably with a functioning chemical fume hood.[2]

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as detailed in Table 1. Gloves must be inspected for integrity before use.[2]

  • Assemble all necessary experimental equipment and reagents to minimize movement outside the designated work area.

2. Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition, as the substance may be flammable.[2]

  • Ground all equipment to prevent fire caused by electrostatic discharge.[2]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1][2]

  • Wear chemical-impermeable gloves and other appropriate PPE.[1]

  • Contain the spill and prevent it from entering drains.[1][2]

  • Collect the spilled material using an inert absorbent and place it in a suitable, closed container for disposal.[1]

Disposal Plan: Step-by-Step Waste Management

1. Waste Classification:

  • Classify this compound waste as a halogenated organic hazardous waste.

2. Segregation and Collection:

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Do not mix with other waste streams to prevent unwanted reactions.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not discharge the chemical into sewer systems or the environment.[2]

  • Contaminated packaging should be triple-rinsed and either recycled, reconditioned, or punctured to be made unusable before disposal in a sanitary landfill.[2]

Quantitative Data Summary

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃Cl[3]
Molecular Weight 132.63 g/mol [3]
Flash Point 38.4 °C[2]
Auto-ignition Temperature No data available[2]
pH No data available[2]
Solubility No data available[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_chem Handle Chemical prep_materials->handle_chem handle_store Store Properly handle_chem->handle_store disp_collect Collect Waste handle_chem->disp_collect emergency_spill Spill Response handle_chem->emergency_spill emergency_firstaid First Aid handle_chem->emergency_firstaid disp_label Label Container disp_collect->disp_label disp_dispose Dispose via Licensed Vendor disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.